1,3-Dodecanediol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
dodecane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2/c1-2-3-4-5-6-7-8-9-12(14)10-11-13/h12-14H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEPAEOOBURRFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00503541 | |
| Record name | Dodecane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00503541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39516-24-0 | |
| Record name | Dodecane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00503541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Conformation of 1,3-Dodecanediol
This guide provides a comprehensive exploration of the molecular structure and conformational landscape of 1,3-dodecanediol. Tailored for researchers, scientists, and professionals in drug development and material science, this document synthesizes fundamental chemical principles with advanced analytical and computational methodologies to offer a holistic understanding of this long-chain diol.
Introduction: The Architectural Significance of this compound
This compound (C₁₂H₂₆O₂) is a long-chain aliphatic diol characterized by a twelve-carbon backbone with hydroxyl groups positioned at the first and third carbons.[1][2] This specific arrangement of functional groups imparts a unique combination of hydrophilic and lipophilic characteristics, making it a molecule of interest in fields ranging from polymer chemistry to formulation science.[1] Unlike its more commonly studied isomer, 1,2-dodecanediol, the 1,3-diol configuration introduces a greater degree of conformational flexibility and the potential for specific intramolecular interactions that dictate its three-dimensional structure and, consequently, its physical and chemical behavior.
Understanding the molecular conformation of this compound is paramount. The spatial arrangement of its hydroxyl groups and the orientation of its long alkyl chain influence critical properties such as solubility, reactivity, and its ability to interact with other molecules or self-assemble. For instance, in drug delivery, the conformation can affect how the molecule partitions into lipid bilayers, while in polymer science, it can determine the mechanical properties of resulting polyesters or polyurethanes.[1]
This guide will delve into the theoretical underpinnings of its structure, explore its preferred conformational states, detail the advanced experimental and computational techniques used for its characterization, and provide actionable protocols for its analysis.
Physicochemical Properties of this compound
A foundational understanding of a molecule's properties is essential before dissecting its complex conformational behavior. The table below summarizes the key physicochemical data for this compound, compiled from authoritative chemical databases.
| Property | Value | Source |
| IUPAC Name | dodecane-1,3-diol | PubChem[2] |
| CAS Number | 39516-24-0 | ChemicalBook[3] |
| Molecular Formula | C₁₂H₂₆O₂ | PubChem[2] |
| Molecular Weight | 202.33 g/mol | PubChem[2] |
| Appearance | White to off-white solid (predicted) | - |
| Water Solubility | < 1 g/L at 25°C | Vulcanchem[1] |
| XLogP3 | 3.8 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 10 | PubChem[4] |
The high XLogP3 value indicates significant lipophilicity, a direct consequence of the long dodecane chain, while the two hydroxyl groups provide a localized polar region capable of hydrogen bonding.[1][2] This amphipathic nature is the primary driver of its conformational preferences in different solvent environments.
Conformational Landscape of this compound
The conformation of this compound is not static but exists as an equilibrium of various conformers. The overall shape is determined by a delicate balance of intramolecular forces, including torsional strain, steric hindrance, and, most importantly, hydrogen bonding.
The Role of Intramolecular Hydrogen Bonding
The defining feature of the 1,3-diol motif is its capacity to form a stable, six-membered intramolecular hydrogen bond. In this arrangement, the hydrogen of one hydroxyl group forms a non-covalent bond with the oxygen of the other. This interaction significantly stabilizes the molecule in a pseudo-chair conformation, reducing the overall potential energy.
This intramolecular bond is a critical determinant of the molecule's behavior in non-polar solvents or in the gas phase. It effectively "locks" the polar head of the molecule into a specific orientation, which in turn influences the possible conformations of the appended non-polar alkyl tail.
The Flexible Dodecane Tail
The ten single C-C bonds in the alkyl chain (from C3 to C12) allow for considerable rotational freedom.[4] The tail can adopt a range of conformations, from a fully extended, low-energy all-trans (anti-periplanar) state to more coiled, gauche arrangements. The interplay between the conformation of the polar headgroup (dictated by hydrogen bonding) and the alkyl tail (driven by van der Waals forces and thermal energy) results in a complex conformational energy landscape.
In solution, especially in the presence of hydrogen-bond-accepting or -donating solvents, the intramolecular hydrogen bond can be disrupted in favor of intermolecular interactions with the solvent. This would increase the conformational freedom of the diol headgroup, allowing for a different set of accessible conformers.
Methodologies for Structural and Conformational Analysis
A multi-faceted approach combining computational modeling and experimental spectroscopy is required to fully elucidate the conformational preferences of this compound.
Caption: Workflow for Conformational Analysis of this compound.
Computational Chemistry Approach
Computational modeling is an indispensable tool for exploring the potential energy surface of a flexible molecule like this compound.
Protocol: Conformational Search and DFT Optimization
-
Initial Structure Generation:
-
Use a molecular builder (e.g., in Avogadro, ChemDraw) to construct the 2D structure of dodecane-1,3-diol.
-
Generate an initial 3D structure using a universal force field (UFF) or similar method to create a reasonable starting geometry.
-
-
Conformational Search:
-
Causality: To avoid optimizing only a single, potentially high-energy structure, a systematic search of the conformational space is necessary.
-
Method: Employ a conformational search algorithm using a molecular mechanics force field (e.g., MMFF94 or OPLS3e). This can be done in software like Spartan, Schrödinger's MacroModel, or via open-source tools like RDKit.
-
Procedure: Systematically rotate all rotatable bonds (especially C-C bonds in the alkyl chain and the C-O bonds) and perform energy minimizations for each generated conformer.
-
Output: A list of low-energy conformers, ranked by their relative energies.
-
-
Quantum Mechanical Optimization:
-
Causality: Molecular mechanics is fast but less accurate than quantum mechanics. To obtain reliable geometries and energies, the low-energy conformers must be re-optimized at a higher level of theory.
-
Method: Use Density Functional Theory (DFT), a robust method for molecules of this size. A common functional/basis set combination is B3LYP/6-31G(d,p). For improved accuracy in capturing non-covalent interactions like hydrogen bonding, dispersion corrections (e.g., D3) should be included.
-
Procedure: For each of the top 5-10 low-energy conformers from the MM search, perform a full geometry optimization and frequency calculation using DFT in a program like Gaussian, ORCA, or Q-Chem.
-
Self-Validation: The frequency calculation is critical. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformer).
-
-
Analysis:
-
Compare the final energies (including zero-point vibrational energy corrections) of the optimized conformers to determine the global minimum and the relative populations of other low-energy states via Boltzmann analysis.
-
Analyze key geometric parameters, such as the H---O distance in the intramolecular hydrogen bond and the dihedral angles along the carbon backbone.
-
Spectroscopic Characterization
Experimental data provides the ground truth for validating computational models. NMR and FT-IR spectroscopy are particularly powerful for conformational analysis.
Protocol: NMR Spectroscopic Analysis
-
Sample Preparation:
-
Dissolve a precisely weighed sample of purified this compound in a deuterated solvent (e.g., CDCl₃ for a non-polar environment, or DMSO-d₆ to probe conformations in a hydrogen-bond-accepting solvent). The choice of solvent is a critical experimental parameter that directly influences the observed conformation.
-
Use a standard concentration, typically 5-10 mg in 0.6 mL of solvent.
-
-
Data Acquisition:
-
Acquire a standard suite of 1D and 2D NMR spectra on a high-field spectrometer (≥400 MHz).
-
¹H NMR: Provides information on the chemical environment of protons. The chemical shifts of the hydroxyl protons are highly sensitive to hydrogen bonding. A downfield shift (e.g., > 3 ppm in CDCl₃) is indicative of involvement in a hydrogen bond.
-
¹³C NMR: Identifies the number of unique carbon environments.
-
COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, confirming the connectivity of the carbon backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, aiding in the definitive assignment of all peaks.
-
Variable Temperature (VT) NMR: Acquiring ¹H spectra at different temperatures can provide thermodynamic information about the equilibrium between conformers. Changes in the chemical shift of the OH protons can confirm the presence and strength of intramolecular hydrogen bonding (its chemical shift will be less temperature-dependent compared to an intermolecularly bonded OH).
-
-
-
Data Interpretation for Conformation:
-
Chemical Shifts: Compare the experimentally observed chemical shifts with those predicted from the DFT calculations (using the GIAO method) for each low-energy conformer. The best match provides strong evidence for the dominant conformation in solution.
-
Coupling Constants (³JHH): The magnitude of the three-bond proton-proton coupling constants (³JHH) for the protons on C1, C2, and C3 can be analyzed using the Karplus equation. This relationship correlates the dihedral angle between the coupled protons to the J-coupling value, providing direct insight into the geometry of the diol headgroup.
-
Protocol: FT-IR Spectroscopic Analysis
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a non-polar solvent like CCl₄ or cyclohexane (~0.005 M).
-
Causality: Dilution is crucial to minimize intermolecular hydrogen bonding, allowing for the specific observation of the intramolecular bond.
-
-
Data Acquisition:
-
Acquire the FT-IR spectrum in a cell with a long path length (e.g., 1 cm) to compensate for the low concentration.
-
-
Data Interpretation:
-
Look for two distinct bands in the O-H stretching region (3200-3700 cm⁻¹).
-
A sharp, higher-frequency band (~3640 cm⁻¹) corresponds to the "free" or non-hydrogen-bonded hydroxyl group.
-
A broader, lower-frequency band (~3450-3550 cm⁻¹) is the hallmark of a hydrogen-bonded hydroxyl group.
-
-
The presence of both bands in a dilute solution is definitive proof of the formation of an intramolecular hydrogen bond, confirming the existence of the pseudo-six-membered ring conformation.
-
Caption: Key Conformational States Driven by Hydrogen Bonding.
Conclusion and Future Directions
The molecular structure of this compound is best described as a dynamic equilibrium of conformers, with the dominant species dictated by the surrounding environment. In non-polar media, a pseudo-six-membered ring stabilized by an intramolecular hydrogen bond is the prevailing conformation. This structure imparts a specific directionality to the molecule, which is a critical piece of information for applications in self-assembly and crystal engineering. In polar or protic media, this intramolecular bond is likely disrupted in favor of intermolecular interactions with the solvent, leading to a more flexible and extended conformation.
The scarcity of dedicated research on this compound presents significant opportunities.[1] Future work should focus on:
-
Solid-State Characterization: Obtaining a crystal structure via X-ray diffraction would provide definitive proof of the solid-state conformation and packing.
-
Advanced NMR Studies: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could provide through-space proton-proton distances, offering further constraints for conformational modeling.
-
Material Science Applications: Investigating how the conformational locking of the 1,3-diol motif can be exploited to create novel polymers with tailored thermal and mechanical properties.[1]
-
Biological Activity: Given the prevalence of long-chain diols in biological systems and personal care products, a thorough toxicological and pharmacological evaluation is warranted.[1]
By employing the integrated computational and experimental workflow detailed in this guide, researchers can confidently probe the structure-property relationships of this compound and unlock its potential in a variety of scientific and industrial applications.
References
Spectroscopic Characterization of 1,3-Dodecanediol: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 1,3-Dodecanediol, a molecule of interest in various research and development sectors. While specific experimental spectra for this compound are not widely available in public databases, this document will leverage established spectroscopic principles and data from analogous structures to provide a comprehensive understanding of its expected spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this long-chain diol.
Introduction to this compound and the Imperative of Spectroscopic Analysis
This compound (C₁₂H₂₆O₂) is a long-chain aliphatic diol with hydroxyl groups at the first and third positions of a twelve-carbon chain.[1][2] This structure imparts both hydrophilic and lipophilic characteristics, suggesting its potential utility as a surfactant, emulsifier, or a building block in the synthesis of more complex molecules such as polymers or biologically active compounds.[1][3] The precise placement of the hydroxyl groups is critical to its chemical and physical properties, making unambiguous structural confirmation essential.
Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a non-destructive means to probe the molecular structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offers a holistic view of the molecule, from its carbon-hydrogen framework to its functional groups and overall molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum of this compound
The proton NMR (¹H NMR) spectrum provides information about the different types of protons in a molecule and their neighboring protons. For this compound, we can predict the following key signals:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -OH (at C1 and C3) | 1.0 - 5.0 | Broad Singlet | 2H | The chemical shift of hydroxyl protons is variable and depends on concentration, solvent, and temperature due to hydrogen bonding. They often appear as broad signals. |
| -CH(OH)- (at C3) | 3.6 - 4.0 | Multiplet | 1H | This methine proton is deshielded by the adjacent hydroxyl group. It will be split by the protons on C2 and C4. |
| -CH₂OH (at C1) | 3.4 - 3.7 | Multiplet | 2H | These methylene protons are adjacent to a hydroxyl group and will be deshielded. They will be split by the protons on C2. |
| -CH₂- (at C2) | 1.4 - 1.7 | Multiplet | 2H | These protons are situated between two carbons bearing hydroxyl groups and will have a distinct chemical shift. |
| -CH₂- (chain) | 1.2 - 1.4 | Multiplet | 16H | The protons of the long methylene chain (C4 to C11) are in a similar chemical environment and will overlap to form a broad multiplet. |
| -CH₃ (at C12) | 0.8 - 1.0 | Triplet | 3H | The terminal methyl group protons will appear as a triplet due to coupling with the adjacent methylene group (C11). |
Causality in Experimental Choices: The choice of solvent is critical in ¹H NMR. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. For diols, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used to better resolve hydroxyl protons, as they can exchange with the deuterium of the solvent. Adding a drop of D₂O can confirm the -OH peaks as they will disappear from the spectrum due to proton-deuterium exchange.
Predicted ¹³C NMR Spectrum of this compound
The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -CH(OH)- (C3) | 68 - 72 | The carbon atom bonded to the secondary hydroxyl group is significantly deshielded. |
| -CH₂OH (C1) | 60 - 65 | The carbon atom bonded to the primary hydroxyl group is also deshielded. |
| -CH₂- (C2) | 40 - 45 | This carbon is adjacent to two carbons bearing oxygen atoms. |
| -CH₂- (chain) | 22 - 35 | The carbons of the long methylene chain will have overlapping signals in this region. |
| -CH₃ (C12) | 10 - 15 | The terminal methyl carbon is the most shielded carbon atom. |
Self-Validating System: The number of distinct signals in the ¹³C NMR spectrum should correspond to the number of non-equivalent carbon atoms in the molecule. For this compound, we would expect to see 12 distinct signals, confirming the presence of a 12-carbon chain with no symmetry that would make carbons equivalent.
Advanced NMR Techniques for 1,3-Diols
For a definitive structural assignment and to determine the relative stereochemistry of the two hydroxyl groups (syn vs. anti), more advanced NMR techniques would be employed.
-
COSY (Correlation Spectroscopy): This 2D NMR experiment shows correlations between coupled protons, allowing for the tracing of the carbon chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, confirming the assignments made in the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing further evidence for the overall connectivity.
-
Deuterium Isotopic Perturbation: As described in the literature for acyclic 1,3-diols, comparing the OH chemical shifts for OH/OH and OH/OD isotopomers can reliably determine the relative configuration.[4]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the absorptions of the hydroxyl and alkyl groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance | Rationale |
| O-H Stretch | 3200 - 3600 | Broad, Strong | The broadness of this peak is due to intermolecular hydrogen bonding between the hydroxyl groups of different molecules.[1] |
| C-H Stretch (sp³) | 2850 - 3000 | Strong, Sharp | These absorptions arise from the stretching vibrations of the C-H bonds in the long alkyl chain. |
| C-O Stretch | 1050 - 1250 | Medium to Strong | This absorption is characteristic of the stretching vibration of the carbon-oxygen single bond in alcohols.[1] |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of neat this compound (if liquid at room temperature) or a finely ground solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Background Correction: Record a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Expected Mass Spectrum of this compound
The molecular weight of this compound is 202.33 g/mol .[1][2] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 202. However, for long-chain alcohols, the molecular ion peak is often weak or absent due to facile fragmentation.
Key Predicted Fragmentation Pathways:
-
α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. For this compound, this could lead to the loss of an alkyl radical.
-
Dehydration: Loss of a water molecule (18 Da) from the molecular ion is a very common fragmentation, leading to a peak at m/z = 184 (M-18).
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or methanol.
-
Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet, where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas through a capillary column, where separation based on boiling point and polarity occurs.
-
Ionization and Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (e.g., by electron impact). The resulting ions are separated by their mass-to-charge ratio and detected.
Visualizing the Structure and Analysis Workflow
To aid in the understanding of the molecular structure and the analytical process, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Spectroscopic analysis workflow for this compound.
Safety and Handling
This compound should be handled with the appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][6] Standard laboratory safety protocols should be followed to avoid inhalation, skin contact, and eye exposure.[1][5]
Conclusion
References
- 1. This compound (39516-24-0) for sale [vulcanchem.com]
- 2. This compound | C12H26O2 | CID 12588640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct assignment of the relative configuration in acyclic 1,3-diols by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. watson-int.com [watson-int.com]
A Comprehensive Technical Guide to the Synthesis of 1,3-Dodecanediol via Reductive Methodologies
Executive Summary: 1,3-diols are pivotal structural motifs in a vast array of natural products and pharmacologically active molecules.[1][2][3] Specifically, 1,3-dodecanediol, with its 12-carbon backbone, serves as a valuable intermediate in the synthesis of specialty polymers, cosmetics, and as a chiral building block. The primary challenge in its synthesis lies in the precise control of stereochemistry at its two chiral centers. This guide provides an in-depth exploration of robust and stereoselective strategies for synthesizing this compound, with a core focus on reductive methodologies starting from carbonyl precursors. We will dissect the mechanistic underpinnings of diastereoselective reductions of β-hydroxy ketones, explore alternative pathways via 1,3-diketone hydrogenation, and delve into advanced chemoenzymatic approaches that offer unparalleled stereocontrol and align with green chemistry principles.[2][4]
Introduction: The Significance of this compound
Chemical Structure and Properties
This compound is an aliphatic diol featuring a 12-carbon chain with hydroxyl groups at the C1 and C3 positions.[4] This structure imparts amphiphilic character; the long hydrocarbon tail provides lipophilicity, while the two hydroxyl groups offer a polar, reactive handle for further chemical modification and enable limited solubility in aqueous media.[4] The spatial relationship between the two hydroxyl groups is critical, as it dictates the molecule's conformation and reactivity in subsequent transformations like esterification or polymerization.[4]
Applications and Synthetic Importance
The 1,3-diol moiety is a cornerstone in synthetic chemistry. These structures are integral to numerous natural products, including polyketides and macrolides, and are found in drugs such as the statin family of cholesterol-lowering agents.[3] As such, methods developed for the stereoselective synthesis of 1,3-diols are of immense interest to the pharmaceutical and agrochemical industries.[1][2][5] The development of protocols that can selectively generate syn or anti diastereomers is a key objective in modern organic synthesis.
The Core Synthetic Challenge: Stereocontrol
The synthesis of this compound presents a classic stereochemical challenge. The molecule contains two stereocenters (at C1 and C3, assuming C1 is substituted), meaning it can exist as four possible stereoisomers. A non-stereoselective synthesis would produce a mixture that is difficult and costly to separate. Therefore, the central goal of any effective synthetic strategy is to control the relative (syn vs. anti) and absolute (R/S) stereochemistry of the two hydroxyl groups. This guide focuses on reductive strategies precisely because they offer powerful and predictable control over these stereochemical outcomes.
Core Strategy: Stereoselective Reduction of β-Hydroxy Ketone Precursors
The most versatile and widely adopted strategy for synthesizing 1,3-diols is a two-step sequence involving the formation of a β-hydroxy ketone followed by its diastereoselective reduction. This approach breaks down the complex challenge of creating two stereocenters simultaneously into two more manageable, sequential steps.
Step 1: Synthesis of the β-Hydroxy Ketone Intermediate
The requisite precursor for this compound is 1-hydroxy-dodecan-3-one. This intermediate is classically synthesized via an aldol addition reaction between a ten-carbon aldehyde (decanal) and the enolate of acetone or a suitable equivalent. Modern organocatalysis, particularly using proline-derived catalysts, has emerged as a powerful method for achieving this transformation with high enantiomeric purity if desired.[5]
Step 2: Diastereoselective Reduction of the Ketone
This reduction is the pivotal step where stereocontrol is exerted. The choice of reducing agent and conditions dictates the relative stereochemistry of the final 1,3-diol product, yielding either the syn or anti diastereomer.
The synthesis of syn-diols is achieved by creating a rigid, cyclic intermediate that directs the incoming hydride to a specific face of the carbonyl. This is known as chelate control. Reagents such as catecholborane or dialkylalkoxyboranes are exceptionally effective for this purpose.[6][7] The boron agent first coordinates to both the hydroxyl and keto oxygen atoms, forming a stable six-membered ring. This chelate locks the conformation of the molecule, and the hydride reducing agent (often delivered from the borane itself or a second reagent) is forced to attack from the less sterically hindered face, reliably producing the syn product.
To favor the anti diastereomer, chelation must be suppressed. This is typically achieved by using bulky reducing agents that cannot participate in chelation (e.g., L-Selectride) or by employing specific reagents that operate through a non-chelation pathway. Samarium diiodide (SmI₂) is a notable example of a reagent that provides excellent selectivity for anti-1,3-diols.[8] In this case, reduction proceeds through an open-chain transition state, where stereochemical control is governed by minimizing steric interactions, as described by models like Felkin-Anh, leading to the formation of the anti product.
Detailed Experimental Protocol: Synthesis of syn-1,3-Dodecanediol via Catecholborane Reduction
This protocol is adapted from the general principles of stereoselective reductions of β-hydroxy ketones using catecholborane.[7]
Objective: To synthesize syn-1,3-dodecanediol from 1-hydroxy-dodecan-3-one with high diastereoselectivity.
Materials:
-
1-hydroxy-dodecan-3-one
-
Catecholborane (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a septum is placed under an inert atmosphere (Argon).
-
Substrate Addition: 1-hydroxy-dodecan-3-one (1.0 eq) is dissolved in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: The reaction flask is cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Catecholborane solution (1.1 eq) is added dropwise to the stirred solution via syringe over 15 minutes. The reaction is stirred at -78 °C for 4-6 hours.
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol (5-10 eq) at -78 °C. The mixture is then allowed to warm to room temperature.
-
Workup: The solvent is removed under reduced pressure. The residue is redissolved in diethyl ether and washed with a saturated solution of Rochelle's salt. The mixture is stirred vigorously for 1-2 hours until the two layers are clear.
-
Extraction: The aqueous layer is separated and extracted three times with diethyl ether.
-
Drying and Concentration: The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude diol is purified by flash column chromatography on silica gel to afford the pure syn-1,3-dodecanediol.
Alternative Reductive Pathway: Hydrogenation of 1,3-Diketones
An alternative reductive approach begins with a 1,3-diketone precursor, such as dodecane-1,3-dione. The selective reduction of both carbonyl groups can yield this compound.[4] This method relies heavily on the choice of catalyst and reaction conditions to control selectivity and prevent over-reduction to the alkane.
Catalyst Selection and Performance
Catalytic hydrogenation is a powerful technique for this transformation. Various heterogeneous catalysts, often based on noble metals or transition metals, can be employed.
-
Palladium (Pd) or Nickel (Ni): These are commonly used hydrogenation catalysts that can effectively reduce diketones to diols.[4]
-
Ruthenium (Ru) and Rhodium (Rh): These catalysts are also highly active. Bimetallic catalysts, such as Ni-Sn, have been shown to be highly effective for the selective hydrogenation of related fatty acids to alcohols, suggesting their potential applicability here.[9][10] The support material (e.g., TiO₂, Al₂O₃, Nb₂O₅) can significantly influence catalyst activity and product selectivity.[11]
Data Summary: Comparison of Catalytic Systems for Related Reductions
While direct data for dodecane-1,3-dione is sparse, data from the hydrogenation of dodecanoic acid provides valuable insights into catalyst performance for producing hydroxyl groups.
| Catalyst System | Support | Temperature (°C) | H₂ Pressure (MPa) | Major Product | Yield (%) | Reference |
| 7.5% Ir | Nb₂O₅ | 170 | 4.0 | Dodecanol | 89.1 | [11] |
| 7.5% Ir | MoO₃ | 200 | 8.0 | Dodecane | 90.7 | [11] |
| Ni-Sn (1.5) | TiO₂ | 160 | 3.0 | Dodecanol | 93.0 | [10] |
| Ni-Sn (1.5) | TiO₂ | 180 | 3.0 | Dodecanol | 91.0 | [12] |
Causality Insight: The data illustrates a critical principle: catalyst and support choice directly governs the reaction outcome. The Ir/Nb₂O₅ system favors the alcohol (desired for diol synthesis), while Ir/MoO₃ under harsher conditions promotes complete hydrodeoxygenation to the alkane.[11] The Ni-Sn/TiO₂ system shows excellent selectivity to the alcohol under relatively mild conditions, making it a promising candidate for the more delicate reduction of a diketone to a diol.[10]
Advanced Methodologies: The Role of Biocatalysis
Chemoenzymatic synthesis, which integrates chemical and enzymatic steps, offers an elegant and highly selective route to chiral 1,3-diols.[13][14][15] Enzymes operate under mild conditions with exceptional chemo-, regio-, and stereoselectivity, often surpassing what is achievable with traditional chemical catalysts.[14]
Enzymatic Reduction of β-Hydroxy Ketones
Instead of chemical reducing agents, ketoreductases (KREDs) can be used to reduce the carbonyl group of 1-hydroxy-dodecan-3-one. A wide array of KREDs are available, with stereocomplementary enzymes that can selectively produce either the (R)- or (S)-alcohol, allowing access to all four stereoisomers of the final 1,3-diol with very high enantiomeric excess.[3]
Enzymatic Kinetic Resolution
Another powerful biocatalytic strategy is the kinetic resolution of a racemic mixture. For instance, a racemic mixture of this compound can be subjected to a lipase-catalyzed acylation. The enzyme will selectively acylate one enantiomer much faster than the other, allowing for the easy separation of the acylated, enantiopure diol from the unreacted, opposite enantiomer.[1][5]
Summary and Future Outlook
The synthesis of this compound is most effectively and selectively achieved through reductive strategies starting from carbonyl precursors. The reduction of β-hydroxy ketones stands out as the most versatile method, offering precise control over diastereoselectivity through the rational choice of chelation-controlled (syn) or non-chelation-controlled (anti) reducing agents. Catalytic hydrogenation of 1,3-diketones provides a more direct route, though it requires careful catalyst design to ensure high selectivity for the diol over undesired byproducts.
Looking forward, the integration of biocatalysis represents the frontier in this field.[2] Chemoenzymatic approaches, utilizing enzymes for stereoselective reductions or resolutions, provide access to enantiomerically pure 1,3-diols with unparalleled efficiency and under environmentally benign conditions.[14] Future research will likely focus on the discovery of novel enzymes, the development of one-pot multi-enzyme cascade reactions, and the optimization of integrated processes that combine the best of chemical and biological catalysis to deliver valuable molecules like this compound sustainably and economically.[4][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound (39516-24-0) for sale [vulcanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CA2305618C - Process for the synthesis of 1,3-diols - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. journal.bcrec.id [journal.bcrec.id]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: Charting a Biocatalytic Course to 1,3-Dodecanediol
An In-depth Technical Guide to the Biotransformation Routes to 1,3-Dodecanediol
This compound, a long-chain aliphatic diol, represents a molecule of significant interest for the synthesis of novel polymers, surfactants, and specialty chemicals. Its 1,3-diol functionality imparts unique properties compared to its more commonly synthesized terminal (1,12) or vicinal (1,2) diol counterparts. However, conventional chemical synthesis routes to such specific isomers can be complex, often requiring multi-step processes, harsh reaction conditions, and the use of heavy metal catalysts.
This guide moves beyond theoretical discussions to provide a deep, actionable dive into the plausible biotransformation strategies for producing this compound. As direct, well-documented microbial pathways for this specific molecule are not yet established in mainstream literature, this document synthesizes insights from related, well-understood biotransformation processes. We will explore two primary strategic approaches: the challenging yet direct sub-terminal oxidation of n-dodecane and the more targeted, high-potential reduction of a keto-alcohol precursor. This analysis is grounded in the established capabilities of microbial enzymes and whole-cell systems, providing researchers and drug development professionals with a scientifically rigorous framework for innovation in this area.
Part 1: The Direct Approach: Sub-terminal Oxidation of n-Dodecane
The most direct conceptual route to this compound is the selective di-hydroxylation of the inexpensive feedstock, n-dodecane, at the C1 and C3 positions. This strategy leverages the natural ability of many microorganisms to utilize alkanes as a carbon and energy source.[1][2]
The Underlying Principle: Taming Microbial Alkane Metabolism
Microbial alkane degradation is typically initiated by an oxidation reaction catalyzed by monooxygenase enzymes.[3][4] These enzymes insert a single oxygen atom into the alkane chain, forming an alcohol. The primary challenge and area of opportunity lies in the regioselectivity of this initial hydroxylation.
-
Terminal Oxidation (ω-hydroxylation): This is the most common pathway, where the initial attack occurs at a terminal methyl group. For dodecane, this yields 1-dodecanol. Further oxidation can lead to dodecanal, dodecanoic acid, and ultimately, through β-oxidation, complete mineralization.[5][6] Many systems producing 1,12-dodecanediol or dodecanedioic acid rely on this pathway.[7][8][9]
-
Sub-terminal Oxidation: This less common but crucial pathway involves hydroxylation at an internal carbon atom. Oxidation at C2 yields 2-dodecanol, and at C3 yields 3-dodecanol. Achieving a subsequent, specific hydroxylation at the C1 position of 3-dodecanol would theoretically yield the target this compound.
Causality in Biocatalyst Selection
The success of this route hinges on identifying or engineering a biocatalyst that favors this specific sub-terminal oxidation pattern.
-
Key Enzyme Classes:
-
Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is renowned for its ability to hydroxylate a vast array of substrates, including alkanes.[1] Different CYP families exhibit different regioselectivities. While many, like CYP153A, are highly specific for terminal oxidation[8][9][10], others are known to perform sub-terminal hydroxylation. The search for a suitable biocatalyst would focus on screening CYP diversity.
-
Alkane Hydroxylases (AlkB): These non-heme iron integral membrane monooxygenases are also central to alkane degradation.[1][11] Like CYPs, their regioselectivity can vary, presenting another pool of enzymes for screening.
-
-
Promising Microbial Genera:
-
Rhodococcus : This genus is a powerhouse of biocatalysis, known for its robust metabolism and diverse enzymatic machinery capable of degrading a wide range of xenobiotic compounds, including alkanes.[12][13] Its members are prime candidates for screening.
-
Candida : Yeasts of this genus, particularly C. tropicalis, are extensively studied for their ability to convert long-chain alkanes into dicarboxylic acids, a process initiated by CYP-mediated terminal hydroxylation.[7][14][15] Their inherent alkane-metabolizing machinery makes them a logical starting point for screening or engineering efforts.
-
Pseudomonas : Strains like Pseudomonas putida are model organisms for biotransformations and possess well-characterized alkane hydroxylase systems.[11]
-
Hypothetical Sub-terminal Oxidation Pathway
The proposed, yet challenging, pathway requires two distinct hydroxylation events with precise regioselectivity.
Caption: Hypothetical pathway for this compound via sub-terminal oxidation.
Experimental Workflow: Screening for Novel Biocatalytic Activity
A self-validating screening protocol is essential to identify microbial candidates capable of this transformation. The logic is to provide n-dodecane as the sole carbon source and hunt for trace amounts of the target diol.
Caption: Workflow for screening microorganisms for this compound production.
Detailed Protocol: Whole-Cell Biotransformation Screening
-
Strain Activation: Revive selected microbial strains from cryostocks onto appropriate rich media plates (e.g., Nutrient Agar for bacteria, YPD for yeasts) and incubate until colonies are well-formed.
-
Pre-culture Preparation: Inoculate a single colony into 10 mL of rich liquid medium and grow overnight to obtain a dense seed culture.
-
Biotransformation Setup:
-
Prepare a minimal mineral salts medium (e.g., M9 salts) lacking any carbon source.
-
Dispense 50 mL of this medium into 250 mL baffled flasks.
-
Add 0.5% (v/v) n-dodecane to each flask as the sole carbon source. A small amount of a non-ionic surfactant (e.g., 0.01% Tween 80) can be added to improve substrate dispersion.
-
Inoculate the flasks with 1% (v/v) of the pre-culture.
-
Include a non-inoculated flask as a negative control.
-
-
Incubation: Incubate the flasks at the optimal growth temperature for the strain (e.g., 30°C) with vigorous shaking (200-250 rpm) for 3 to 5 days.
-
Product Extraction:
-
Acidify the entire culture to pH ~2.0 with 6M HCl.
-
Extract twice with an equal volume of ethyl acetate.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
-
Sample Analysis:
-
Re-dissolve the residue in a known volume of a suitable solvent (e.g., methanol).
-
For GC-MS analysis, derivatize the sample (e.g., using BSTFA) to increase the volatility of the diols.
-
Inject the derivatized sample into a GC-MS system.
-
Analyze the resulting chromatogram and mass spectra, comparing them against a derivatized authentic standard of this compound to confirm identity and quantify production.
-
Part 2: The Targeted Approach: Stereoselective Reduction of Precursors
A more controlled and potentially higher-yielding strategy involves the biocatalytic reduction of a C12 keto-alcohol, specifically 1-hydroxy-3-dodecanone . This approach circumvents the regioselectivity challenges of direct alkane oxidation and leverages the exceptional stereoselectivity of oxidoreductase enzymes.
The Underlying Principle: Harnessing Reductase Power
The core of this strategy is the conversion of a ketone functional group to a hydroxyl group. This is a common reaction in biochemistry, catalyzed by a vast array of dehydrogenases and reductases.
-
Key Enzyme Classes:
-
Alcohol Dehydrogenases (ADHs): These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones. Many ADHs exhibit broad substrate specificity and high stereoselectivity, making them ideal for reducing prochiral ketones.
-
Aldo-Keto Reductases (AKRs): A large superfamily of NAD(P)H-dependent oxidoreductases that reduce a wide variety of carbonyl compounds.[16][17] Their utility in the synthesis of α-hydroxy ketones and vicinal diols is well-documented.[16]
-
Butanediol Dehydrogenases (BDHs): These enzymes, known for their role in 2,3-butanediol synthesis, can reduce diketones and hydroxyketones with high selectivity.[18][19] A BDH with activity on a long-chain substrate like 1-hydroxy-3-dodecanone would be a powerful tool.
-
Causality in Experimental Design: The Self-Validating System
The success of this enzymatic reduction is contingent on three pillars: a highly selective enzyme, an efficient cofactor regeneration system, and the availability of the precursor.
-
Enzyme Stereoselectivity: The reduction of 1-hydroxy-3-dodecanone creates a new chiral center at the C3 position. The choice of enzyme is paramount as it will determine the stereochemical outcome (either (R)-1,3-dodecanediol or (S)-1,3-dodecanediol).
-
Cofactor Regeneration: These reductions are dependent on the expensive cofactors NADH or NADPH.[16] For a process to be economically viable, the oxidized cofactor (NAD+/NADP+) must be continuously recycled back to its reduced form. This is typically achieved using a secondary enzyme/substrate system (e.g., glucose dehydrogenase with glucose, or formate dehydrogenase with formate[20]) or by using a whole-cell biocatalyst where the cell's own metabolism handles regeneration.
-
Precursor Availability: 1-hydroxy-3-dodecanone is not a readily available bulk chemical. Its synthesis, potentially through chemical methods or another biotransformation step (e.g., from dodecanoic acid derivatives), is a critical prerequisite for this entire strategy.
Enzymatic Reduction Pathway
This pathway is elegant in its simplicity, focusing on a single, highly specific conversion.
Caption: Enzymatic reduction of 1-hydroxy-3-dodecanone with cofactor regeneration.
Data Summary: Oxidoreductase Classes for Ketone Reduction
| Enzyme Class | Typical Cofactor | Key Characteristics | Relevant Substrates (Examples) | Reference |
| Alcohol Dehydrogenases (ADHs) | NADH or NADPH | Often follow Prelog's rule for stereoselectivity; wide range of accepted ketones. | Acetophenone, various aliphatic ketones | [21] |
| Aldo-Keto Reductases (AKRs) | NADPH | Large superfamily with diverse specificities; can reduce diketones and hydroxyketones. | Vicinal diketones, α-hydroxy ketones | [16][17] |
| Butanediol Dehydrogenases (BDHs) | NADH | Key for diol synthesis; can show high stereoselectivity for both R and S configurations. | Diacetyl, Acetoin, Aliphatic 1,2-diketones | [18][19] |
| Galactitol Dehydrogenase (GDH) | NADH | Can convert 1-hydroxy-2-ketones to S-diols. | 1-hydroxy-2-butanone, 2,3-hexanedione | [20] |
Experimental Protocol: Whole-Cell Bioreduction of a Model Hydroxyketone
This protocol uses a recombinant E. coli strain overexpressing a candidate oxidoreductase, leveraging the cell's metabolism for cofactor regeneration.
-
Strain Construction: Clone the gene for a selected oxidoreductase (e.g., a candidate AKR) into an expression vector (e.g., pET series) and transform it into a suitable E. coli expression host (e.g., BL21(DE3)).
-
Expression of Biocatalyst:
-
Grow the recombinant E. coli in 1 L of LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM).
-
Reduce the temperature to 20-25°C and continue incubation overnight to promote proper protein folding.
-
-
Preparation of Whole-Cell Catalyst:
-
Harvest the cells by centrifugation (e.g., 5000 x g, 15 min, 4°C).
-
Wash the cell pellet twice with a phosphate buffer (e.g., 100 mM, pH 7.0).
-
Resuspend the cells in the same buffer to a final concentration of 50-100 g/L (wet cell weight). These cells can be used immediately or stored frozen.
-
-
Whole-Cell Bioreduction:
-
In a reaction vessel, combine 100 mM phosphate buffer (pH 7.0), 5-10% (w/v) glucose (as the energy source for cofactor regeneration), and the prepared whole-cell suspension.
-
Add the substrate (1-hydroxy-3-dodecanone), dissolved in a minimal amount of a water-miscible co-solvent like DMSO, to a final concentration of 10-50 mM.
-
Incubate the reaction at 30°C with gentle agitation.
-
-
Reaction Monitoring and Analysis:
-
Periodically withdraw aliquots from the reaction.
-
Extract the samples with ethyl acetate and analyze by chiral GC or HPLC to determine substrate conversion and the enantiomeric excess (e.e.) of the product.
-
Once the reaction is complete, perform a scaled-up extraction as described in the screening protocol for product isolation.
-
Challenges, Authoritative Grounding, and Future Directions
The bioproduction of this compound is a frontier endeavor that requires overcoming significant scientific and technical hurdles.
-
Key Challenges:
-
Regioselectivity: For the direct oxidation route, achieving specific C3 and C1 hydroxylation without further oxidation or reaction at other positions is the primary obstacle.[11]
-
Precursor Synthesis: For the reduction route, an efficient and scalable synthesis of 1-hydroxy-3-dodecanone is non-trivial and represents a major upstream challenge.
-
Toxicity and Mass Transfer: Long-chain alkanes and alcohols can be toxic to microbial cells and their low aqueous solubility presents mass transfer limitations.[3] Co-expression of membrane facilitators like AlkL can help address substrate uptake.[8][9]
-
-
Future Research Imperatives:
-
Enzyme Engineering: Directed evolution or rational design of P450 monooxygenases could be employed to shift their regioselectivity towards the C3 position of dodecane.
-
Metabolic Engineering: Engineering a host organism like E. coli or S. cerevisiae to produce 1-hydroxy-3-dodecanone de novo from simple sugars would create a fully integrated and sustainable production pathway.
-
Process Intensification: Development of fed-batch fermentation strategies and in situ product removal (ISPR) techniques will be crucial to mitigate toxicity and achieve high product titers.[22]
-
Conclusion
While the direct biotransformation of n-dodecane to this compound remains a speculative but intriguing possibility, the pathway involving the stereoselective reduction of 1-hydroxy-3-dodecanone stands out as the most promising and scientifically grounded strategy for near-term investigation. This route leverages the well-established power of oxidoreductases to deliver chiral alcohols with high fidelity. The primary bottleneck shifts from enzyme discovery to precursor availability. Future success in this field will undoubtedly arise from a multidisciplinary approach, combining enzyme engineering, synthetic biology to build novel pathways, and robust bioprocess engineering to create an efficient and scalable whole-cell catalytic system.
References
- 1. Frontiers | Enzymes and genes involved in aerobic alkane degradation [frontiersin.org]
- 2. Bacterial metabolism of long-chain n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial oxidation of gaseous hydrocarbons. II. Hydroxylation of alkanes and epoxidation of alkenes by cell-free particulate fractions of methane-utilizing bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the metabolism pathway and functional genes of long-chain aliphatic alkane degradation in haloarchaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Production of dodecanedioic acid via biotransformation of low cost plant-oil derivatives using Candida tropicalis [pubmed.ncbi.nlm.nih.gov]
- 8. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. Rhodococcus as a Versatile Biocatalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biotechnology of Rhodococcus for the production of valuable compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Metabolism of alkenes and ketones by Candida maltosa and related yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biocatalytic production of alpha-hydroxy ketones and vicinal diols by yeast and human aldo-keto reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Novel Aldo-Keto Reductases for the Biocatalytic Conversion of 3-Hydroxybutanal to 1,3-Butanediol: Structural and Biochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
solubility of 1,3-Dodecanediol in aqueous and organic solvents
An In-Depth Technical Guide to the Solubility of 1,3-Dodecanediol for Researchers and Formulation Scientists
Executive Summary
This compound is a long-chain diol whose amphiphilic nature—a 12-carbon lipophilic backbone combined with two hydrophilic hydroxyl groups—governs its solubility and, consequently, its application in pharmaceutical and chemical industries. This guide provides a comprehensive analysis of the solubility of this compound in both aqueous and organic solvents. Due to a lack of extensive published quantitative data for this specific isomer, this document emphasizes the underlying chemical principles, offers a comparative analysis with related isomers (1,2- and 1,12-dodecanediol), and provides detailed protocols for its experimental determination. Key findings indicate that this compound has very limited aqueous solubility but is expected to be soluble in a range of organic solvents, particularly polar organic solvents and non-polar solvents to some extent. Its unique 1,3-diol structure influences its ability to form intra- and intermolecular hydrogen bonds, distinguishing its solubility profile from other dodecanediol isomers. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.
Introduction to this compound
This compound is an organic compound featuring a twelve-carbon aliphatic chain with hydroxyl (-OH) groups located at the first and third positions.[1][2] This molecular architecture imparts both hydrophilic and lipophilic characteristics, making it a molecule of significant interest in fields ranging from material science to pharmaceutical formulations.
Molecular Structure and Physicochemical Properties
The positioning of the hydroxyl groups is a critical determinant of the molecule's overall polarity, hydrogen bonding capacity, and steric profile. These factors, in turn, dictate its solubility in various media.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆O₂ | [1][2] |
| Molecular Weight | 202.33 g/mol | [1][2] |
| Appearance | White to off-white solid (Expected) | N/A |
| XLogP3 | 3.8 | [1][2] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Aqueous Solubility | < 1 g/L at 25°C | [1] |
The high XLogP3 value indicates a strong lipophilic character, suggesting a preference for non-polar environments over aqueous media.[1]
The Significance of Solubility in Research and Drug Development
Solubility is a critical physicochemical parameter that influences a compound's utility in numerous applications:
-
Drug Formulation: The solubility of an active pharmaceutical ingredient (API) or an excipient in various solvents determines the feasibility of different dosage forms (e.g., oral solutions, topical creams, injectable formulations).
-
Chemical Synthesis: Solubility in reaction media is essential for achieving optimal reaction kinetics and product yields.
-
Purification: Techniques like crystallization and chromatography rely on differential solubility for the separation and purification of compounds.
-
Biocompatibility and Toxicity: The solubility profile can impact a compound's bioavailability and its interaction with biological systems.[1]
Core Principles: The Molecular Basis of this compound's Solubility
The solubility of this compound is governed by the principle of "like dissolves like," where the balance between its long, non-polar carbon chain and its polar hydroxyl groups dictates its interaction with different solvents.[3][4]
The Interplay of Hydrophilic and Lipophilic Moieties
The two hydroxyl groups can form hydrogen bonds with polar solvents like water and alcohols. However, the long C₁₂ alkyl chain is hydrophobic and disrupts the hydrogen-bonding network of water, leading to very low aqueous solubility.[5] In organic solvents, the alkyl chain can readily interact with non-polar solvents through van der Waals forces, while the hydroxyl groups can interact with polar organic solvents.
Caption: Interaction of this compound in aqueous vs. organic solvents.
Comparative Analysis with Isomers
The position of the hydroxyl groups significantly influences solubility by affecting both intramolecular and intermolecular hydrogen bonding.
-
1,2-Dodecanediol: With adjacent hydroxyl groups, this isomer has a higher potential for intramolecular hydrogen bonding. This can slightly reduce its interaction with solvent molecules compared to the 1,3-isomer, but its more compact polar head may lead to different packing in a crystal lattice and thus affect its melting point and solubility.
-
This compound: The separation of the hydroxyl groups by one carbon atom makes intramolecular hydrogen bonding less favorable than in the 1,2-isomer.[1] This may increase the availability of the -OH groups for intermolecular hydrogen bonding with polar solvents, potentially enhancing solubility in those solvents compared to the 1,2-isomer.
-
1,12-Dodecanediol: The hydroxyl groups are at opposite ends of the long carbon chain. This symmetrical structure allows the molecule to act as a linker and form strong intermolecular hydrogen bonds, leading to a more stable crystal lattice. This is reflected in its higher melting point (79-81°C) compared to 1,2-dodecanediol (58-60°C). This stronger crystal lattice energy requires more energy to overcome, likely resulting in lower solubility in many solvents at room temperature compared to the 1,2- and 1,3-isomers. However, it is noted to be soluble in alcohol and warm ether.[6][7]
Solubility Profile of this compound
While specific quantitative data is scarce, a qualitative and predictive solubility profile can be constructed based on chemical principles.
Aqueous Solubility
The aqueous solubility of this compound is reported to be less than 1 g/L at 25°C.[1] This low solubility is a direct result of the dominant hydrophobic nature of the 12-carbon chain. Factors that could influence aqueous solubility include:
-
Temperature: For most solids, solubility in water increases with temperature as the increased kinetic energy helps to overcome the crystal lattice energy and disrupt the hydrogen bonds of water.[3]
-
pH: As this compound is a neutral molecule, its aqueous solubility is expected to be largely independent of pH.
Solubility in Organic Solvents
Based on its structure, the following solubilities in common organic solvents can be predicted:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl groups of the diol can form strong hydrogen bonds with the solvent's hydroxyl groups. The alkyl chain has favorable interactions with the solvent's alkyl part. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | The solvent can act as a hydrogen bond acceptor for the diol's -OH groups. The overall polarity is compatible. |
| Non-Polar | Hexane, Toluene | Low to Moderate | The long C₁₂ chain will have favorable van der Waals interactions, but the polar hydroxyl groups will be disfavored, limiting overall solubility. Solubility is likely to be higher than in water. |
| Chlorinated | Dichloromethane | Moderate | Dichloromethane has a moderate polarity and can interact favorably with both the alkyl chain and, to a lesser extent, the hydroxyl groups. |
Experimental Determination of Solubility: A Practical Guide
For researchers requiring precise solubility data, experimental determination is necessary. The shake-flask method is a widely accepted standard for this purpose.[8]
Recommended Methodology: The Shake-Flask Method
This method involves equilibrating an excess amount of the solid solute with the solvent of choice at a constant temperature, followed by the quantification of the dissolved solute in a saturated solution.[8]
Step-by-Step Experimental Protocol
-
Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C). Agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to rest at the set temperature until the excess solid has settled.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove all undissolved particles.[8]
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Quantification: Analyze the diluted sample to determine the concentration of dissolved this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or mol/L.
Caption: Workflow for solubility determination via the shake-flask method.
Analytical Quantification Techniques
Due to its lack of a strong UV chromophore, standard HPLC-UV analysis may be challenging. The following techniques are more suitable for quantifying long-chain diols:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method. The diol usually requires derivatization (e.g., silylation) to increase its volatility and improve chromatographic performance.
-
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Evaporative Light Scattering Detection (ELSD): These universal detection methods do not require a chromophore and are well-suited for quantifying compounds like this compound.
-
Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS): This technique offers excellent sensitivity and specificity for analyzing diols in complex matrices.
Causality and Best Practices
-
Choice of Filter: Ensure the syringe filter is compatible with the solvent to avoid introducing extractables or causing the filter to dissolve.
-
Temperature Control: Maintain a constant temperature throughout the experiment, as solubility is temperature-dependent.
-
Equilibration Time: It may be necessary to perform a time-course experiment to determine the minimum time required to reach equilibrium.
-
Method Validation: The analytical method used for quantification should be validated for linearity, accuracy, and precision to ensure reliable results.[8]
Applications and Implications for Drug Development
The solubility profile of this compound directly informs its potential applications:
-
Topical Formulations: Its lipophilic nature and expected solubility in organic excipients make it a candidate for use in creams, ointments, and lotions as an emollient, stabilizer, or penetration enhancer.
-
Non-Aqueous Formulations: For APIs that are sensitive to water, this compound could be explored as a co-solvent or part of a lipid-based formulation for oral or parenteral delivery.
-
Polymer Synthesis: As a diol, it can be used as a monomer in the synthesis of polyesters and polyurethanes. Its long alkyl chain can impart flexibility and hydrophobicity to the resulting polymer, which could be useful for creating biodegradable matrices for controlled drug release.
Conclusion
References
- 1. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. 1,12-Dodecanediol (CAS 5675-51-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. bg.copernicus.org [bg.copernicus.org]
- 5. 1,12-Dodecanediol | 5675-51-4 [chemicalbook.com]
- 6. [PDF] Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment. | Semantic Scholar [semanticscholar.org]
- 7. This compound | C12H26O2 | CID 12588640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,3-Dodecanediol
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Unseen Importance of Thermal Stability in Long-Chain Diols
1,3-Dodecanediol, a long-chain aliphatic diol, is an emerging molecule of interest in pharmaceutical and cosmetic formulations, valued for its properties as a solvent, humectant, and skin-conditioning agent.[1][2] As its applications expand, a thorough understanding of its thermal stability and decomposition profile becomes paramount. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the predicted thermal behavior of this compound, methodologies for its empirical analysis, and a discussion of the potential implications of its thermal degradation. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from analogous compounds and fundamental chemical principles to provide a robust predictive framework.
Section 1: Theoretical Framework for the Thermal Decomposition of this compound
The thermal decomposition of this compound is anticipated to be a multi-stage process influenced by its molecular structure, featuring both a primary and a secondary hydroxyl group. The presence of these functional groups, separated by a methylene group, dictates the likely decomposition pathways.
Predicted Onset of Thermal Decomposition
Based on general trends for aliphatic polyesters, the thermal stability of the carbon backbone is significant, with decomposition temperatures often exceeding 300°C.[3] However, the presence of hydroxyl groups can lower this onset. For comparison, the autoignition temperature of the isomeric 1,12-dodecanediol is reported to be 300°C.[4] It is plausible that the initial weight loss for this compound, observable by Thermogravimetric Analysis (TGA), would commence in the range of 150-250°C, primarily due to dehydration reactions.
Dominant Decomposition Pathways
The decomposition of this compound is likely to proceed through several key mechanisms:
-
Dehydration: The elimination of water is a common thermal degradation pathway for alcohols.[5] Given that this compound possesses a secondary hydroxyl group, it can undergo dehydration to form an unsaturated alcohol or a diene. This reaction is often catalyzed by acidic or basic impurities or can occur at elevated temperatures. The dehydration of secondary alcohols can proceed through either an E1 or E2 mechanism, with the E1 mechanism, involving a carbocation intermediate, being more prevalent under hydrothermal conditions.[5]
-
Cyclic Ether Formation: Intramolecular dehydration of 1,3-diols can lead to the formation of cyclic ethers, specifically a 1,3-dioxane ring system.[6] This is a well-established reaction, often acid-catalyzed, but can also be induced thermally.
-
Carbon-Carbon Bond Cleavage: At higher temperatures, cleavage of the C-C bonds in the dodecane backbone will occur. This will result in the formation of a complex mixture of smaller volatile hydrocarbons. The pyrolysis of long-chain alkanes typically proceeds via a free-radical mechanism.
-
Oxidation: In the presence of oxygen, oxidation of the primary and secondary alcohol groups to aldehydes, ketones, and subsequently carboxylic acids can occur.[6][7] Further oxidation can lead to the formation of carbon monoxide (CO) and carbon dioxide (CO₂), which are common hazardous decomposition products for similar organic molecules.[4]
Influence of Molecular Structure on Thermal Stability
The position of the hydroxyl groups significantly influences the thermal stability and decomposition pathways of diols. For this compound, the proximity of the two hydroxyl groups allows for the possibility of intramolecular interactions and reactions, such as the formation of cyclic ethers, which would not be possible for isomers with more distant hydroxyl groups, like 1,12-dodecanediol. The presence of a secondary hydroxyl group, as opposed to two primary hydroxyls, may also affect the ease of dehydration.
Section 2: Experimental Analysis of Thermal Stability
To empirically determine the thermal stability and decomposition profile of this compound, a combination of thermoanalytical techniques is essential. The following protocols are designed to provide a comprehensive characterization.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about thermal stability and decomposition.[8]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into an alumina crucible.
-
Instrument Setup: Place the crucible in a calibrated Thermogravimetric Analyzer.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition. For studying oxidative stability, a parallel experiment should be run using a controlled air or oxygen atmosphere.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C at a constant heating rate of 10°C/min.
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the residual mass at the end of the experiment. The derivative of the TGA curve (DTG) will help in identifying the different stages of decomposition.
Expected TGA Profile of this compound
| Temperature Range (°C) | Expected Weight Loss (%) | Associated Process |
| 150 - 250 | 5 - 15% | Initial dehydration (loss of water) |
| 250 - 400 | 70 - 90% | Primary decomposition of the carbon backbone |
| > 400 | 5 - 10% | Slower decomposition of more stable intermediates |
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting, crystallization, and other phase transitions, as well as exothermic or endothermic decomposition processes.[9]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A small pinhole may be made in the lid to allow for the escape of any evolved gases.
-
Instrument Setup: Place the sample pan and an empty reference pan into a calibrated Differential Scanning Calorimeter.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Heat the sample from 25°C to a temperature above its expected melting point (e.g., 100°C) at a rate of 10°C/min to observe the melting endotherm.
-
Cool the sample to a low temperature (e.g., -20°C) at a controlled rate (e.g., 10°C/min) to observe any crystallization exotherms.
-
Reheat the sample to a high temperature (e.g., 400°C) at 10°C/min to observe any decomposition-related thermal events.
-
-
Data Analysis: Determine the melting point (Tm), enthalpy of fusion (ΔHf), and the temperatures and enthalpies of any exothermic or endothermic decomposition events.
Evolved Gas Analysis (EGA) - TGA-MS/FTIR
To identify the gaseous products evolved during decomposition, the TGA can be coupled to a Mass Spectrometer (MS) or a Fourier Transform Infrared (FTIR) spectrometer.
Experimental Protocol:
-
Perform TGA as described in Section 2.1.
-
The outlet gas from the TGA furnace is transferred through a heated transfer line to the MS or FTIR spectrometer.
-
Mass spectra or infrared spectra of the evolved gases are recorded continuously throughout the TGA experiment.
-
Correlate the evolution of specific gases with the weight loss steps observed in the TGA data to elucidate the decomposition mechanism.
Predicted Evolved Gases from this compound Decomposition
| Temperature Range (°C) | Predicted Evolved Species |
| 150 - 250 | Water (H₂O) |
| 250 - 400 | Alkenes, smaller aldehydes and ketones, cyclic ethers |
| > 400 | Methane, ethane, and other short-chain hydrocarbons, CO, CO₂ |
Section 3: Visualizing the Decomposition and Analytical Workflow
Proposed Decomposition Pathway
Caption: Proposed thermal decomposition pathways for this compound.
Experimental Workflow for Thermal Analysis
Caption: Workflow for the comprehensive thermal analysis of this compound.
Section 4: Implications for Drug Development and Formulation
A thorough understanding of the thermal stability of this compound is critical for its safe and effective use in pharmaceutical and cosmetic products.
-
Manufacturing and Processing: Many manufacturing processes, such as hot-melt extrusion and sterilization, involve elevated temperatures. Knowledge of the decomposition temperature of this compound is essential to prevent its degradation and the formation of potentially harmful byproducts during these processes.
-
Product Stability and Shelf-life: The long-term stability of a formulation can be compromised if an excipient like this compound degrades over time, especially when exposed to temperature fluctuations during shipping and storage. This can lead to changes in the physical and chemical properties of the product, affecting its efficacy and safety.
-
Compatibility with Active Pharmaceutical Ingredients (APIs): The thermal decomposition of this compound could generate reactive species that may interact with the API, leading to its degradation and a loss of therapeutic effect.
-
Safety and Toxicology: The decomposition products of this compound may have their own toxicological profiles. A comprehensive analysis of these products is necessary to ensure the overall safety of the final formulation.
Section 5: Future Directions and Unanswered Questions
While this guide provides a predictive framework for the thermal behavior of this compound, several areas warrant further investigation:
-
Experimental Verification: The most critical next step is to perform the detailed TGA, DSC, and EGA experiments outlined in this guide to obtain empirical data for this compound.
-
Kinetic Analysis: Isothermal and non-isothermal TGA data can be used to perform kinetic analysis and determine the activation energy of decomposition, providing deeper insights into the degradation mechanism.
-
Influence of Impurities: The presence of impurities, such as residual catalysts from synthesis or other formulation components, can significantly impact the thermal stability of this compound. Studies on the effect of common impurities are needed.
-
Computational Modeling: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model the decomposition pathways of this compound and calculate the energetics of different reaction mechanisms, corroborating experimental findings.[10]
Conclusion
This compound is a promising ingredient for the pharmaceutical and cosmetic industries. A comprehensive understanding of its thermal stability and decomposition is not merely an academic exercise but a crucial aspect of product development, quality control, and regulatory compliance. By employing the analytical strategies and considering the theoretical framework presented in this guide, researchers and formulation scientists can ensure the safe and effective application of this versatile long-chain diol.
References
- 1. cir-safety.org [cir-safety.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Physical and chemical assessment of 1,3 Propanediol as a potential substitute of propylene glycol in refill liquid for electronic cigarettes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Stereoisomers of 1,3-Dodecanediol for Drug Development Professionals
<
Foreword: Chirality, The Subtle Architect of Biological Function
In the realm of drug development, the three-dimensional architecture of a molecule is paramount. A subtle change in the spatial arrangement of atoms can mean the difference between a potent therapeutic agent and an inert—or even toxic—compound. This principle, known as stereoisomerism, is of critical importance for molecules containing chiral centers. 1,3-Dodecanediol, a 12-carbon diol, serves as an exemplary case study. While its linear formula appears straightforward, the presence of two stereogenic carbons gives rise to a family of distinct stereoisomers. Understanding how to synthesize, separate, and characterize these isomers is a fundamental requirement for leveraging their unique properties as chiral building blocks in the synthesis of complex, biologically active molecules.[1][2] This guide provides an in-depth exploration of the stereochemical landscape of this compound, offering both foundational knowledge and actionable experimental insights for researchers in the pharmaceutical and life sciences sectors.
Chapter 1: The Stereochemical Blueprint of this compound
The foundation of understanding this compound's potential lies in its molecular structure. The molecule consists of a 12-carbon chain with hydroxyl (-OH) groups at the first and third positions.[3] The carbon atoms at these positions, C1 and C3, are the key to its stereoisomerism.
Identifying the Chiral Centers
A chiral center, or stereocenter, is typically a carbon atom bonded to four different substituent groups.[4] In this compound, the carbon at position 3 (C3) is attached to a hydrogen atom, a hydroxyl group, a C2H4OH group, and a nonyl group (-C9H19). These four groups are distinct, rendering C3 a chiral center. The carbon at position 1 (C1) is bonded to two hydrogen atoms, a hydroxyl group, and the rest of the carbon chain, and is therefore not a chiral center.
Consequently, this compound has one chiral center at the C3 position. This means the molecule can exist as a pair of enantiomers.
The Enantiomers: (R)- and (S)-1,3-Dodecanediol
With one chiral center, this compound has 2¹ = 2 possible stereoisomers. These isomers are enantiomers—non-superimposable mirror images of each other.[5] They are designated using the Cahn-Ingold-Prelog (CIP) priority rules.[6][7]
Assigning Priorities (CIP Rules):
-
Atom directly attached to the chiral center (C3):
-
-OH (Oxygen, Z=8) -> Priority 1
-
-CH2CH2OH (Carbon, Z=6) -> Priority 2 (Further bonded to another carbon)
-
-C9H19 (Carbon, Z=6) -> Priority 3 (Further bonded to another carbon)
-
-H (Hydrogen, Z=1) -> Priority 4
-
-
Tie-breaking: Between the two carbon chains, the -CH2CH2OH group takes priority over the -C9H19 group because at the first point of difference, the former leads to an oxygen atom.[8][9]
By orienting the molecule with the lowest priority group (Hydrogen) pointing away, the configuration is determined:
-
(R)-1,3-Dodecanediol: If the sequence from priority 1 to 2 to 3 is clockwise .
-
(S)-1,3-Dodecanediol: If the sequence from priority 1 to 2 to 3 is counter-clockwise .
Caption: The two enantiomeric forms of this compound.
Chapter 2: Strategies for Stereoselective Synthesis and Resolution
Obtaining a single, pure enantiomer is crucial for drug development.[2] This is typically achieved through two primary strategies: asymmetric synthesis, which aims to create a specific enantiomer from the outset, and chiral resolution, which separates a racemic mixture (a 50:50 mix of both enantiomers).
Asymmetric Synthesis: Crafting Chirality
Asymmetric synthesis creates a desired stereoisomer with high enantiomeric purity. For 1,3-diols, a common and powerful two-step approach involves an organocatalytic asymmetric aldol reaction followed by a stereoselective reduction.[10][11]
-
Asymmetric Aldol Reaction: An aldehyde reacts with a ketone using a chiral organocatalyst (like a proline derivative) to produce a chiral β-hydroxy ketone. This initial step establishes the first stereocenter with a high degree of enantioselectivity.[1][11]
-
Stereoselective Reduction: The resulting ketone is then reduced to a hydroxyl group. The choice of reducing agent is critical as it determines the stereochemistry of the newly formed hydroxyl group, allowing for the synthesis of either syn or anti diols.[12] For this compound, which does not have a second chiral center at C1, this step simply completes the synthesis.
Chiral Resolution of Racemic Mixtures
Often, it is more practical to synthesize a racemic mixture of this compound and then separate the enantiomers. Enzymatic kinetic resolution is a highly effective and widely used method for this purpose.[13]
Principle of Enzymatic Kinetic Resolution: This technique exploits the stereoselectivity of enzymes, such as lipases, which will preferentially catalyze a reaction on one enantiomer over the other.[14] In the case of a racemic alcohol, a lipase can be used to selectively acylate one enantiomer, converting it into an ester. The unreacted alcohol enantiomer and the newly formed ester, now being diastereomers, have different physical properties and can be separated using standard chromatography.
Experimental Protocol: Enzymatic Kinetic Resolution of (±)-1,3-Dodecanediol
Objective: To separate (R)- and (S)-1,3-dodecanediol from a racemic mixture.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym® 435, from Candida antarctica)[15]
-
Acyl donor (e.g., isopropenyl acetate or vinyl butyrate)[16]
-
Anhydrous organic solvent (e.g., toluene or hexane)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry flask, dissolve racemic this compound in the anhydrous solvent.
-
Enzyme Addition: Add the immobilized lipase to the solution.
-
Acylation: Add the acyl donor. The reaction is typically run at a controlled temperature (e.g., 30-40°C) and monitored over time.[17]
-
Monitoring: The reaction progress is monitored by taking small aliquots and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the conversion percentage.
-
Reaction Quench: Once the reaction reaches approximately 50% conversion (ideally leaving one enantiomer as the alcohol and the other as the ester, both in high ee), the enzyme is filtered off. The immobilized nature of the enzyme allows for easy removal and potential reuse.[13]
-
Separation: The filtrate, containing the unreacted alcohol enantiomer and the acylated enantiomer, is concentrated. The two compounds are then separated by standard silica gel column chromatography.
-
Hydrolysis (Optional): The separated ester can be hydrolyzed back to the alcohol to yield the other pure enantiomer.
Caption: Workflow for the enzymatic kinetic resolution of this compound.
Chapter 3: Analytical Characterization and Quality Control
Once the stereoisomers are synthesized or resolved, their purity and absolute configuration must be rigorously confirmed. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Chiral Chromatography for Enantiomeric Purity
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of a sample.[18][19]
-
Principle: CSPs are themselves chiral and interact differently with each enantiomer. This differential interaction leads to different retention times, allowing for their separation and quantification.[20]
-
Column Selection: Polysaccharide-based columns (e.g., Chiralcel® series) are often effective for separating alcohol enantiomers.[21]
-
Method Development: A typical method involves screening various mobile phases (often mixtures of hexane and isopropanol) to achieve baseline separation of the two enantiomer peaks.
| Parameter | Typical Condition | Rationale |
| Column | Polysaccharide-based CSP | Proven efficacy for a wide range of chiral compounds, including alcohols.[19] |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) | Normal phase conditions are common for chiral separations of diols.[19] |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Detection | UV (if chromophore present) or RI | Refractive Index (RI) detection is suitable for aliphatic compounds like this compound. |
NMR Spectroscopy for Structural and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure and can be adapted to determine the absolute configuration.
-
¹H and ¹³C NMR: These standard techniques confirm the molecular structure of this compound, ensuring the correct connectivity and absence of impurities. For 1,3-diols, specific chemical shifts in the ¹³C NMR spectrum can sometimes help distinguish between syn and anti diastereomers, though this is not applicable to this compound which only has one chiral center.[22][23]
-
Modified Mosher's Ester Analysis: This is a powerful NMR-based method for determining the absolute configuration of a chiral alcohol.[24][25]
Protocol Outline: Mosher's Ester Analysis
-
Derivatization: The purified enantiomer of this compound is divided into two portions. One is reacted with (R)-MTPA chloride and the other with (S)-MTPA chloride (MTPA = α-methoxy-α-trifluoromethylphenylacetic acid) to form diastereomeric esters.[26][27]
-
¹H NMR Acquisition: High-resolution ¹H NMR spectra are acquired for both the (R)-MTPA and (S)-MTPA esters.
-
Analysis: The chemical shifts (δ) of protons near the chiral center are compared between the two spectra. The difference in chemical shifts (Δδ = δS - δR) is calculated for each proton.
-
Assignment: A consistent pattern of positive and negative Δδ values on either side of the stereocenter allows for the unambiguous assignment of the absolute configuration as either R or S.[28][29]
Chapter 4: Applications in Drug Development and Beyond
Chiral 1,3-diols are valuable building blocks in the synthesis of numerous biologically active natural products and pharmaceuticals.[1][30] They are key structural motifs in polyketide natural products, which include many antibiotics, and are used as intermediates in the synthesis of important drugs.[31][32]
For example, chiral 1,3-diol intermediates are used in the synthesis of:
-
β-Lactam Antibiotics: Specific stereoisomers of diols are precursors for creating the chiral side chains of penem and carbapenem antibiotics.[33]
-
Antidepressants: The synthesis of drugs like fluoxetine and atomoxetine can involve chiral 1,3-diol intermediates.[34]
-
Cosmetics and Emollients: While not a drug development application, long-chain diols like 1,12-dodecanediol are used in cosmetics for their emollient properties, suggesting potential similar applications for this compound.[35]
The ability to produce enantiomerically pure (R)- or (S)-1,3-dodecanediol provides medicinal chemists with a versatile chiral pool starting material to construct complex molecular targets with precise stereochemical control.
Conclusion
This compound, defined by a single chiral center, exists as a pair of (R) and (S) enantiomers. For drug development professionals, mastering the techniques to asymmetrically synthesize or resolve these stereoisomers is not merely an academic exercise but a practical necessity. Methodologies such as enzymatic kinetic resolution provide efficient pathways to enantiopure materials. Subsequent rigorous analysis using chiral HPLC and NMR-based techniques like Mosher's ester analysis ensures the stereochemical integrity required for GMP (Good Manufacturing Practice) synthesis. By understanding and applying these principles, researchers can effectively utilize the distinct stereoisomers of this compound as valuable chiral synthons, paving the way for the discovery and development of next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jocpr.com [jocpr.com]
- 3. This compound (39516-24-0) for sale [vulcanchem.com]
- 4. Khan Academy [khanacademy.org]
- 5. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]
- 6. elearning.uniroma1.it [elearning.uniroma1.it]
- 7. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 8. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]
- 9. vanderbilt.edu [vanderbilt.edu]
- 10. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Resolution of racemic sterically hindered secondary alcohols via enzymatic alcoholysis of their esters. The first enzymatic preparation of optically pure 2,2,2-trifluoro-1-(9-anthryl)ethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods | MDPI [mdpi.com]
- 19. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 20. tandfonline.com [tandfonline.com]
- 21. hplc.eu [hplc.eu]
- 22. perso.univ-lemans.fr [perso.univ-lemans.fr]
- 23. perso.univ-lemans.fr [perso.univ-lemans.fr]
- 24. Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 27. echemi.com [echemi.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 31. One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. nbinno.com [nbinno.com]
A Toxicological and Safety Assessment Framework for 1,3-Dodecanediol: A Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Executive Summary
1,3-Dodecanediol is a 12-carbon chain diol with potential applications in various industries, including cosmetics and pharmaceuticals. However, a thorough review of publicly available scientific literature and regulatory databases reveals a significant gap in its toxicological profile.[1] No peer-reviewed studies specifically addressing the biological activity or toxicity of this compound have been identified.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the safety of this compound. In the absence of direct data, this document establishes a toxicological assessment strategy based on its physicochemical properties, the principles of read-across to structurally similar alkane diols, and a detailed overview of the standard battery of tests required for a complete safety evaluation.
Introduction: The Challenge of a Data Gap
The development of novel chemical entities like this compound necessitates a robust understanding of their potential impact on human health. The current lack of specific safety data for this isomer presents a challenge. This guide, therefore, serves a dual purpose: to collate the existing, albeit limited, information on this compound and to provide a scientifically sound roadmap for its toxicological evaluation. By leveraging data from analogous compounds and adhering to internationally recognized testing guidelines, a predictive and, ultimately, experimentally verified safety profile can be constructed.
Physicochemical Characterization: The Foundation of Toxicological Prediction
Understanding the physical and chemical properties of a substance is the first step in predicting its toxicological behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.
The molecule consists of a 12-carbon chain with hydroxyl groups at the 1 and 3 positions.[1] This structure gives it partial polarity, leading to limited water solubility, while the long hydrocarbon tail ensures compatibility with nonpolar environments.[1] Its high partition coefficient (XLogP3 = 3.8) suggests strong lipophilicity.[1]
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆O₂ | [2][3] |
| Molecular Weight | 202.33 g/mol | [1][2] |
| Appearance | Solid (predicted) | Inferred from similar diols |
| Water Solubility | <1 g/L at 25°C | [1] |
| XLogP3 (Octanol/Water Partition Coefficient) | 3.8 | [1][2] |
| Hydrogen Bond Donor Count | 2 | [1] |
-
Interpretation for Toxicological Assessment:
-
Low Water Solubility: May limit bioavailability following oral ingestion, potentially leading to lower acute systemic toxicity.[1]
-
High Lipophilicity (LogP): Suggests a higher potential for skin penetration and accumulation in fatty tissues. This is a critical consideration for topical applications.
-
Hydroxyl Groups: Provide sites for metabolic transformations, such as oxidation.
-
Read-Across Approach: Inferring Hazard from Analogs
In the absence of substance-specific data, regulatory bodies like the European Chemicals Agency (ECHA) permit the use of a "read-across" approach.[4][5] This involves using data from structurally similar substances to predict the properties of the target substance.[4][5][6] For this compound, relevant analogs include other long-chain alkane diols and those reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel.[7][8][9]
Insights from the CIR Safety Assessment of Alkane Diols
The CIR has assessed the safety of several alkane diols for use in cosmetics.[7][8][9] While this compound was not included, the findings for other diols are informative:
-
General Toxicity: Most small-chain diols are considered safe for use in cosmetics, often functioning as solvents, humectants, and skin-conditioning agents.[8][9]
-
Dermal Irritation and Sensitization: Generally, alkane diols are found to be non-to-slightly irritating to human skin and possess low sensitization potential.[8]
-
Metabolism: Long-chain alcohols and diols can be metabolized through oxidation.[10] Yeast alcohol dehydrogenase, for example, has shown activity with long-chain diols, with a preference for longer chains like 1,14-tetradecanediol.[11][12]
Analog Substance: 1,12-Dodecanediol
Data on the 1,12-isomer, while not a perfect substitute, provides the closest available information for a C12 diol.
| Endpoint | 1,12-Dodecanediol Data | Implication for this compound |
| Acute Oral Toxicity | No data available, but generally low for long-chain diols. | Expected to have low acute oral toxicity. |
| Skin Irritation | May cause irritation.[13] | A potential for mild to moderate skin irritation should be assumed and tested. |
| Eye Irritation | Not classified as an eye irritant. | Lower potential for severe eye irritation, but testing is required. |
| Sensitization | No data available. | Sensitization potential is unknown and must be determined. |
| Genotoxicity | No data available. | Genotoxic potential is unknown and a critical data gap. |
Causality: The difference in the position of the hydroxyl groups (1,3- vs. 1,12-) will influence the molecule's spatial arrangement and interaction with biological receptors and enzymes. The 1,3-positioning may lead to different metabolic pathways compared to the terminal hydroxyls of the 1,12-isomer, potentially resulting in different metabolites and toxicological endpoints.
A Proposed Toxicological Testing Strategy
To build a complete safety profile for this compound, a tiered, systematic approach based on OECD Test Guidelines is required. This ensures data quality, regulatory acceptance, and addresses animal welfare considerations.
Caption: Proposed tiered toxicological testing workflow for this compound.
Tier 1: Core Toxicological Endpoints
This initial battery of tests provides fundamental data on acute toxicity, local tolerance, and genotoxic potential.
-
Test: Acute Oral Toxicity – Acute Toxic Class Method (OECD 423).[14][15]
-
Methodology:
-
Animal Model: Typically, female rats are used.
-
Dosing: A stepwise procedure is used with a small number of animals at each step. Dosing is sequential, starting at a dose expected to be non-lethal.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Endpoint: The test allows for the classification of the substance into a GHS toxicity category and provides an estimate of the LD50.[15]
-
-
Rationale: This test establishes the intrinsic acute toxicity of the substance after a single oral dose. The results are crucial for classification, labeling, and setting dose levels for subsequent repeated-dose studies.
-
Tests:
-
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439).[16]
-
In Vitro Eye Irritation: Reconstructed human Cornea-like Epithelium (RhCE) Test Method (OECD 492).
-
-
Methodology (OECD 439):
-
Test System: A commercially available reconstructed human epidermis model is used.
-
Application: The test substance is applied topically to the tissue surface.
-
Exposure & Incubation: After a defined exposure period, the substance is washed off, and the tissue is incubated.
-
Endpoint: Cell viability is measured using a quantitative assay (e.g., MTT assay). A reduction in viability below a certain threshold indicates irritation potential.
-
-
Rationale: Given the high lipophilicity of this compound, dermal exposure is a likely route. In vitro methods are now the standard for initial screening to reduce and replace animal testing. These tests determine the potential for reversible skin and eye damage.
-
Test: Defined Approaches for Skin Sensitisation (OECD 497).[17]
-
Methodology: This guideline describes several non-animal "Defined Approaches" that combine results from different in vitro and in chemico methods.[17][18] A common approach is the "2 out of 3" model, which uses:
-
Direct Peptide Reactivity Assay (DPRA - OECD 442C): Measures the reactivity of the chemical with model skin proteins.
-
KeratinoSens™ (OECD 442D): A cell-based assay that measures the induction of genes known to be upregulated during the sensitization process in keratinocytes.
-
h-CLAT (OECD 442E): A cell-based assay that assesses the activation of dendritic cells, a key event in the immune response.
-
-
Rationale: Skin sensitization, or allergic contact dermatitis, is an immunologically mediated reaction. The modern approach uses a combination of non-animal methods that model key events in the adverse outcome pathway for sensitization, providing a robust assessment of this critical endpoint.[18]
-
Tests: A standard battery of in vitro tests is required to assess the potential to induce genetic mutations or chromosomal damage.[19][20]
-
Methodology (Ames Test):
-
Test System: Multiple strains of Salmonella typhimurium and Escherichia coli with specific mutations are used.
-
Exposure: Bacteria are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix).
-
Endpoint: A positive result is a dose-dependent increase in the number of revertant colonies (bacteria that have regained the ability to grow in the absence of a specific amino acid).
-
-
Rationale: Genotoxicity is a critical endpoint as genetic damage can lead to cancer or heritable diseases.[20] A negative result in this initial in vitro battery provides a strong indication that the substance is not a genotoxic hazard. Positive results would trigger further in vivo testing.
Tier 2: Repeated Dose Toxicity and Dermal Penetration
If the intended use of this compound suggests repeated or prolonged exposure (e.g., in a daily-use cosmetic), further studies are warranted.
-
Test: Repeated Dose 28-day Oral Toxicity Study in Rodents (OECD 407).
-
Rationale: This study provides information on the potential health hazards likely to arise from repeated exposure over a longer period. It helps to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Test: In Vitro Skin Absorption: Human Skin Model (OECD 428).
-
Rationale: For any product applied to the skin, understanding the rate and extent of absorption is crucial for risk assessment. This is particularly important for this compound due to its lipophilic nature. This test quantifies dermal penetration, which is essential for calculating the systemic exposure dose.
Tier 3: Long-Term and Reproductive Toxicity
These studies are generally required if results from Tier 1 or 2 indicate a potential for concern, or if widespread and long-term human exposure is anticipated.
-
Tests:
-
Sub-chronic Oral Toxicity Study: 90-Day Study (OECD 408): Provides more comprehensive data on target organ toxicity and the NOAEL.
-
Reproductive/Developmental Toxicity Screening Test (OECD 421): Assesses potential effects on reproductive function and prenatal development.
-
Metabolism and Pharmacokinetics
A dedicated ADME (Absorption, Distribution, Metabolism, Excretion) study would be essential to fully characterize the safety profile.
Caption: Generalized ADME pathway for a lipophilic substance like this compound.
-
Anticipated Metabolic Pathway: Based on its structure, this compound is likely metabolized by alcohol and aldehyde dehydrogenases (ADH/ALDH) in the liver. The primary and secondary alcohol groups would be oxidized, potentially leading to the formation of corresponding aldehydes, ketones, and carboxylic acids, which would then be conjugated and excreted.
Conclusion and Path Forward
The toxicological profile of this compound is currently undefined. While its physicochemical properties and data from structural analogs suggest a low potential for acute systemic toxicity, its lipophilicity warrants a thorough investigation of dermal absorption, irritation, and sensitization. The most critical data gaps are in the areas of skin sensitization and genotoxicity.
For any organization intending to develop or market products containing this compound, the tiered testing strategy outlined in this guide is strongly recommended. This approach, grounded in established OECD guidelines, provides a logical, efficient, and scientifically defensible path to generating the necessary data for a comprehensive risk assessment. The execution of this framework will replace speculation with empirical data, ensuring the safety and regulatory compliance of this promising molecule.
References
- 1. This compound (39516-24-0) for sale [vulcanchem.com]
- 2. This compound | C12H26O2 | CID 12588640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C12H26O2) [pubchemlite.lcsb.uni.lu]
- 4. All news - ECHA [echa.europa.eu]
- 5. Read Across Approach Toxicology | Bibra [bibra-information.co.uk]
- 6. Workshop on read-across: role and guidance in chemical risk assessment | EFSA [efsa.europa.eu]
- 7. Safety Assessment of Alkane Diols as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cir-safety.org [cir-safety.org]
- 9. cir-safety.org [cir-safety.org]
- 10. Metabolism of long-chain alcohols in cell suspension cultures of soya and rape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The activity of yeast ADH I and ADH II with long-chain alcohols and diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 1,12-Dodecanediol | C12H26O2 | CID 79758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. siesascs.edu.in [siesascs.edu.in]
- 17. criver.com [criver.com]
- 18. youtube.com [youtube.com]
- 19. ovid.com [ovid.com]
- 20. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]
An In-depth Technical Guide to Exploring the Reactivity of Hydroxyl Groups in 1,3-Dodecanediol
Introduction
1,3-Dodecanediol, a 12-carbon chain featuring hydroxyl groups at the C1 and C3 positions, presents a compelling case study in differential reactivity.[1] As a molecule possessing both a primary and a secondary alcohol, it serves as an excellent model for exploring selective chemical transformations. This guide provides an in-depth exploration of the factors governing the reactivity of these hydroxyl groups and offers detailed protocols for their selective modification. Understanding and controlling these reactions are pivotal for researchers in materials science and drug development, where the precise functionalization of long-chain diols can impart desired physicochemical properties.
The primary hydroxyl group at the C1 position is sterically less hindered and generally more nucleophilic than the secondary hydroxyl group at the C3 position. This inherent difference in steric and electronic environments is the cornerstone of achieving selective reactions. This guide will delve into the practical application of this principle in several key transformations: selective protection, oxidation, and esterification.
Molecular Profile of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆O₂ | --INVALID-LINK-- |
| Molecular Weight | 202.33 g/mol | --INVALID-LINK-- |
| XLogP3 | 3.8 | --INVALID-LINK-- |
| Hydrogen Bond Donors | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 2 | --INVALID-LINK-- |
Factors Influencing Differential Reactivity
The selective functionalization of one hydroxyl group in the presence of another is governed by a combination of electronic and steric effects, as well as the potential for intramolecular interactions.
Steric Hindrance: The primary hydroxyl group at C1 is significantly more accessible to incoming reagents than the secondary hydroxyl group at C3. The C3 hydroxyl is shielded by the adjacent alkyl chain, making it a more sterically crowded environment. This difference is the primary driver for selectivity in many reactions.
Electronic Effects: Primary alcohols are generally more acidic and their corresponding alkoxides are more nucleophilic than their secondary counterparts. This electronic difference can be exploited in reactions where the hydroxyl group acts as a nucleophile.
Intramolecular Hydrogen Bonding: 1,3-diols can form intramolecular hydrogen bonds, creating a six-membered ring-like conformation. This can influence the reactivity of the hydroxyl groups by altering their acidity and nucleophilicity, and by affecting the conformation of the molecule.
Caption: Key factors governing the selective functionalization of this compound.
Selective Protection Strategies
The protection of hydroxyl groups is a cornerstone of multi-step organic synthesis. In the case of this compound, selective protection of one hydroxyl group allows for the subsequent transformation of the other.
Mono-Silylation of the Primary Hydroxyl Group
The use of bulky silylating agents, such as tert-butyldimethylsilyl chloride (TBDMSCl), allows for the highly selective protection of the primary hydroxyl group due to its lower steric hindrance.[2][3]
Experimental Protocol: Selective Silylation of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Base Addition: Add imidazole (1.5 eq) to the solution and stir until fully dissolved.
-
Silylating Agent Addition: Slowly add TBDMSCl (1.05 eq) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Reagent | Molar Ratio | Purpose |
| This compound | 1.0 | Substrate |
| TBDMSCl | 1.05 | Silylating agent |
| Imidazole | 1.5 | Base catalyst |
| DCM/DMF | - | Solvent |
Expected Outcome: This protocol is expected to yield the mono-silylated product at the primary hydroxyl group with high selectivity (>95%).
Caption: Workflow for selective mono-silylation of this compound.
Formation of Cyclic Acetals
1,3-diols readily form six-membered cyclic acetals, such as benzylidene acetals, upon reaction with an aldehyde or its corresponding acetal under acidic conditions.[4][5][6][7] This strategy protects both hydroxyl groups simultaneously.
Experimental Protocol: Benzylidene Acetal Protection
-
Reaction Setup: Combine this compound (1.0 eq), benzaldehyde dimethyl acetal (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA) in anhydrous toluene.
-
Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to remove the methanol byproduct and drive the reaction to completion.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can often be used without further purification, or it can be purified by column chromatography.
Selective Oxidation of the Primary Hydroxyl Group
The selective oxidation of the primary alcohol in this compound to an aldehyde, while leaving the secondary alcohol untouched, is a valuable transformation. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives are highly effective catalysts for this purpose.[4][8][9][10][11][12]
TEMPO-Catalyzed Selective Oxidation
This method utilizes a catalytic amount of TEMPO with a stoichiometric co-oxidant, such as sodium hypochlorite (bleach), to selectively oxidize primary alcohols.[9][12]
Experimental Protocol: Selective TEMPO Oxidation
-
Reaction Mixture: Dissolve this compound (1.0 eq) in a biphasic mixture of DCM and saturated aqueous sodium bicarbonate.
-
Catalyst Addition: Add potassium bromide (0.1 eq) and TEMPO (0.01 eq) to the vigorously stirred mixture.
-
Oxidant Addition: Cool the mixture to 0 °C and add sodium hypochlorite solution (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Stir vigorously at 0 °C until the starting material is consumed (monitored by TLC).
-
Work-up: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting aldehyde by flash column chromatography.
| Reagent | Molar Ratio | Purpose |
| This compound | 1.0 | Substrate |
| TEMPO | 0.01 | Catalyst |
| NaOCl | 1.1 | Co-oxidant |
| KBr | 0.1 | Co-catalyst |
| NaHCO₃ (aq) / DCM | - | Biphasic solvent |
Expected Outcome: High selectivity for the oxidation of the primary alcohol to the corresponding aldehyde, with minimal oxidation of the secondary alcohol.
Caption: Simplified catalytic cycle for TEMPO-mediated alcohol oxidation.
Selective Esterification
Esterification is a fundamental reaction for modifying the properties of alcohols. Achieving mono-esterification of a diol, particularly at a specific position, requires careful selection of reagents and conditions.
Enzyme-Catalyzed Selective Acylation
Lipases are enzymes that can catalyze the acylation of alcohols with high regioselectivity. In the case of this compound, lipases often show a strong preference for the primary hydroxyl group.[10][13][14][15]
Experimental Protocol: Lipase-Catalyzed Monoacylation
-
Enzyme Preparation: Immobilized lipase (e.g., Novozym 435, from Candida antarctica lipase B) is used to simplify purification.
-
Reaction Setup: In a suitable organic solvent (e.g., toluene or hexane), combine this compound (1.0 eq), an acyl donor such as vinyl acetate (1.1 eq), and the immobilized lipase.
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 40-50 °C) and monitor the reaction progress by TLC or GC.
-
Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Purification: Concentrate the filtrate and purify the monoacylated product by column chromatography.
| Component | Role | Rationale for Choice |
| This compound | Substrate | The molecule to be selectively acylated. |
| Novozym 435 | Biocatalyst | Highly selective for primary alcohols and commercially available in an immobilized form for easy removal. |
| Vinyl Acetate | Acyl Donor | The vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the equilibrium towards the product. |
| Toluene/Hexane | Solvent | Non-polar organic solvents are generally compatible with lipases. |
Expected Outcome: High selectivity for the mono-acylation of the primary hydroxyl group. The degree of selectivity can be influenced by the choice of lipase, solvent, and reaction time.
Conclusion
The differential reactivity of the primary and secondary hydroxyl groups in this compound provides a versatile platform for selective chemical modifications. By leveraging principles of steric hindrance, electronic effects, and the use of chemo- and regioselective catalysts, researchers can achieve a high degree of control over functionalization. The protocols outlined in this guide for selective protection, oxidation, and esterification serve as a foundation for the synthesis of novel derivatives of this compound for a wide range of applications in drug development and materials science. The key to success lies in the careful selection of reagents and reaction conditions to exploit the inherent differences between the two hydroxyl groups.
References
- 1. This compound | C12H26O2 | CID 12588640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Chemoselective Catalytic Oxidation of 1,2-Diols to α-Hydroxy Acids Controlled by TEMPO-ClO2 Charge-Transfer Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemoselective Catalytic Oxidation of 1,2-Diols to α-Hydroxy Acids Controlled by TEMPO-ClO2 Charge-Transfer Complex [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. qualitas1998.net [qualitas1998.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
1,3-Dodecanediol: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Potential of a Long-Chain Diol
1,3-Dodecanediol, a 12-carbon aliphatic diol with hydroxyl groups at the 1 and 3 positions, is emerging as a valuable and versatile building block in organic synthesis. Its unique combination of a long, hydrophobic carbon chain and two reactive hydroxyl groups at specific positions allows for the construction of complex molecules with tailored properties. This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound, offering insights for its effective utilization in research, and the development of novel materials and therapeutics.
While structurally similar to other long-chain diols, the 1,3-disposition of the hydroxyl groups in this compound imparts distinct reactivity and conformational characteristics. This specific arrangement allows for the formation of six-membered rings, such as 1,3-dioxanes, and provides a unique stereochemical environment that is crucial for the synthesis of chiral molecules.[1] The long dodecyl chain confers significant lipophilicity, making it an ideal component for molecules designed to interact with biological membranes or for the creation of polymers with specific thermal and mechanical properties.[2]
This technical guide will delve into the core aspects of this compound chemistry, providing a foundation for its application in a variety of synthetic endeavors.
Physicochemical and Safety Profile
A thorough understanding of the physical, chemical, and safety properties of a building block is paramount for its successful and safe implementation in any synthetic workflow.
Physical and Chemical Properties
This compound is a colorless and odorless compound.[3] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆O₂ | [4] |
| Molecular Weight | 202.33 g/mol | [4] |
| XLogP3 | 3.8 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 10 | [4] |
| Water Solubility | <1 g/L | [2] |
The high XLogP3 value indicates a significant lipophilic character, suggesting good solubility in nonpolar organic solvents and limited solubility in water.[2]
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the carbons bearing the hydroxyl groups (C1 and C3), as well as the methylene protons of the long alkyl chain. The chemical shifts and coupling patterns of the protons on C1, C2, and C3 would be diagnostic for the 1,3-diol moiety.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the two hydroxyl-bearing carbons (C1 and C3) in the downfield region compared to the other aliphatic carbons of the dodecyl chain.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a broad absorption band in the region of 3200–3600 cm⁻¹, corresponding to the O-H stretching vibrations of the hydroxyl groups.[2] Strong C-O stretching vibrations are expected in the 1050–1250 cm⁻¹ region.[2]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the cleavage of the carbon-carbon bonds and the loss of water from the molecular ion.
Safety and Handling
Synthesis of this compound
The synthesis of 1,3-diols, including this compound, can be achieved through various synthetic strategies. The choice of method often depends on the desired stereochemistry and the availability of starting materials.
General Synthetic Approaches
A common and effective strategy for the synthesis of 1,3-diols involves a two-step process: an aldol reaction to form a β-hydroxy ketone, followed by a stereoselective reduction of the ketone.[1][8]
For the synthesis of this compound, this would involve the reaction of decanal with an appropriate two-carbon nucleophile in an aldol-type reaction, followed by reduction.
Another approach is the reductive hydroxylation of 1,3-diketododecane precursors using catalysts such as palladium or nickel.[2] Biotransformation through microbial oxidation of dodecane derivatives is also a potential, though less explored, route for this compound synthesis.[2]
Stereoselective Synthesis
The synthesis of enantiomerically pure chiral 1,3-diols is of significant interest, as these are valuable building blocks for the synthesis of natural products and pharmaceuticals.[1][8] Asymmetric synthesis can be achieved by using chiral organocatalysts, such as proline derivatives, in the initial aldol reaction to establish the first stereocenter.[1] The subsequent reduction of the resulting chiral β-hydroxy ketone can then be performed using stereoselective reducing agents to control the stereochemistry of the second hydroxyl group, allowing for the synthesis of specific syn- or anti-diastereomers.[1]
This compound as a Building Block in Organic Synthesis
The two hydroxyl groups of this compound provide reactive sites for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules.
Esterification Reactions
The hydroxyl groups of this compound can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form mono- or di-esters. These esterification reactions are typically catalyzed by acids. The resulting esters have applications as emollients, thickeners, and formulation excipients in the cosmetic and pharmaceutical industries.
Polymer Synthesis
This compound can serve as a monomer in the synthesis of polyesters and polyurethanes. The long aliphatic chain of the diol can impart flexibility and hydrophobicity to the resulting polymer backbone.
-
Polyesters: Polycondensation of this compound with dicarboxylic acids or their derivatives leads to the formation of polyesters. The properties of these polyesters can be tailored by the choice of the dicarboxylic acid comonomer.
-
Polyurethanes: In polyurethane synthesis, this compound can act as a chain extender, reacting with diisocyanates to form the polyurethane backbone.
The incorporation of this long-chain diol can influence the thermal properties, such as the glass transition temperature and melting point, as well as the mechanical properties of the final polymer.
Formation of 1,3-Dioxanes
The 1,3-diol moiety of this compound can react with aldehydes or ketones in the presence of an acid catalyst to form 1,3-dioxanes. This reaction is often used as a method for protecting the 1,3-diol functionality or for the synthesis of novel heterocyclic compounds.
Applications in Industry
The unique properties of this compound make it a promising candidate for various industrial applications.
Cosmetics and Personal Care
Long-chain diols are utilized in the cosmetic industry as emollients, humectants, and solvents.[3] The lipophilic nature of this compound suggests its potential use in skincare and haircare formulations to improve texture and provide moisturizing benefits. Its structural similarity to other diols used in cosmetics, such as 1,2-dodecanediol, which has antimicrobial properties, suggests that this compound may also possess similar functionalities.[9]
Pharmaceuticals
Chiral 1,3-diols are crucial structural motifs in many biologically active molecules and natural products.[1][8] The stereoselective synthesis of chiral this compound can provide valuable intermediates for the development of new therapeutic agents. The long alkyl chain can be exploited to enhance the lipophilicity of a drug molecule, potentially improving its membrane permeability and bioavailability.
Polymer and Materials Science
As a monomer, this compound can be used to synthesize specialty polymers with tailored properties.[2] The incorporation of a long, flexible aliphatic chain can lead to materials with lower glass transition temperatures and increased elasticity. These polymers may find applications as adhesives, coatings, and elastomers.
Future Outlook
The field of organic synthesis is continually seeking new and versatile building blocks to facilitate the creation of novel molecules with desired functions. This compound, with its unique combination of a long hydrophobic chain and reactive 1,3-diol functionality, presents a wealth of opportunities for innovation. Further research into efficient and stereoselective synthetic routes to this diol, along with a more in-depth exploration of its reactivity and applications, will undoubtedly unlock its full potential in the development of advanced materials, new pharmaceuticals, and innovative consumer products. The scarcity of detailed experimental data and specific applications in the current literature highlights a significant area for future research and development.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound (39516-24-0) for sale [vulcanchem.com]
- 3. Cas 39516-24-0,this compound | lookchem [lookchem.com]
- 4. This compound | C12H26O2 | CID 12588640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,2-Dodecanediol | C12H26O2 | CID 92866 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
analytical methods for quantification of 1,3-Dodecanediol
An Application Note and Protocol for the Analytical Quantification of 1,3-Dodecanediol
Authored by: A Senior Application Scientist
Introduction: The Analytical Challenge of this compound
This compound (C₁₂H₂₆O₂) is a long-chain diol characterized by a 12-carbon backbone with hydroxyl groups at the 1 and 3 positions.[1] Its structure, featuring a polar diol head and a long, nonpolar hydrocarbon tail, gives it unique physicochemical properties, including low water solubility (<1 g/L) and a high partition coefficient (XLogP3 = 3.8), indicating significant lipophilicity.[2] While specific industrial applications are not widely documented, its structure makes it a candidate for use as a precursor in polymer synthesis, a component in lubricants, or an ingredient in personal care formulations, similar to other long-chain diols.[3]
The quantification of this compound presents a distinct analytical challenge. Its two hydroxyl groups make the molecule polar and prone to forming hydrogen bonds, which results in low volatility and poor thermal stability.[4] These characteristics make direct analysis by gas chromatography (GC) difficult, leading to poor peak shape, analyte adsorption, and potential thermal degradation in the injector port or on the column. Furthermore, the absence of a strong chromophore makes sensitive detection by standard UV-Vis based High-Performance Liquid Chromatography (HPLC) impractical.
This guide provides comprehensive, field-proven protocols for the robust quantification of this compound in various matrices. We will explore two primary analytical strategies: Gas Chromatography-Mass Spectrometry (GC-MS) following chemical derivatization and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.
Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-based methods are a cornerstone for the analysis of volatile and semi-volatile compounds. To make this compound amenable to GC analysis, a critical derivatization step is required to mask the polar hydroxyl groups, thereby increasing volatility and improving chromatographic performance.[4]
Core Principle: Why Derivatization is Essential
The hydroxyl groups of this compound are "active hydrogens" that readily form intermolecular hydrogen bonds. This phenomenon increases the boiling point of the compound and causes it to interact strongly with active sites (e.g., free silanols) on the GC column and liner surfaces. This leads to significant peak tailing and poor sensitivity. Chemical derivatization replaces these active hydrogens with non-polar functional groups, effectively eliminating these undesirable interactions.
We present two highly effective derivatization strategies: Silylation and Acetal Formation.
Workflow for GC-MS Based Quantification
Caption: General workflow for this compound analysis by GC-MS.
Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
Rationale: LLE is a robust technique for extracting this compound from aqueous or polar matrices into an immiscible organic solvent, effectively concentrating the analyte and removing interferences like salts and sugars.[5] Ethyl acetate is a suitable solvent due to its intermediate polarity, which efficiently extracts the diol, and its volatility, which allows for easy concentration.
Step-by-Step Protocol:
-
Sample Aliquoting: Pipette 1.0 mL of the sample into a 15 mL glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., 1,12-dodecanediol or a deuterated analog) to correct for extraction efficiency and instrumental variability.
-
Extraction: Add 5.0 mL of ethyl acetate to the tube.
-
Mixing: Cap the tube securely and vortex for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the tube at 3,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube using a Pasteur pipette.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. The dry residue is now ready for derivatization.
Protocol 2A: Derivatization via Silylation
Rationale: Silylation is a widely used and highly effective method for derivatizing compounds with hydroxyl groups. A combination of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a powerful silylating mixture. BSTFA is the primary reagent, while TMCS acts as a catalyst, driving the reaction to completion.[6] This reaction converts the two -OH groups into -O-Si(CH₃)₃ (trimethylsilyl) ethers.
Step-by-Step Protocol:
-
Reagent Preparation: Ensure the dried extract from Protocol 1 is completely free of moisture, as water can deactivate the silylating reagent.
-
Reaction: Add 100 µL of pyridine (to dissolve the residue) and 100 µL of BSTFA + 1% TMCS to the dried extract.
-
Incubation: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.[6]
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis. The sample is now ready for injection.
Protocol 2B: Derivatization via Acetal Formation (1,3-Dioxane)
Rationale: This method is highly specific for 1,2- and 1,3-diols. In the presence of an acid catalyst, this compound will react with an aldehyde (e.g., formaldehyde or benzaldehyde) to form a stable, six-membered cyclic acetal known as a 1,3-dioxane.[7] This derivative is significantly more volatile and provides excellent chromatographic properties. This approach has been successfully used for the analysis of 1,3-octanediols in apple juice.[7]
Step-by-Step Protocol:
-
Reagent Preparation: To the dried extract from Protocol 1, add 200 µL of a solution containing an aldehyde (e.g., 2% benzaldehyde in toluene) and an acid catalyst (e.g., a small crystal of p-toluenesulfonic acid).[8]
-
Reaction: Cap the vial and heat at 80°C for 1 hour.
-
Neutralization: After cooling, add 50 µL of a weak base solution (e.g., saturated sodium bicarbonate) to quench the acid catalyst. Vortex briefly.
-
Sample Cleanup: The toluene layer can be directly injected, or a small amount of anhydrous sodium sulfate can be added to remove any residual water before transferring the supernatant to a GC vial.
Protocol 3: GC-MS Instrumental Parameters
Rationale: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is ideal for separating the non-polar derivatives. Mass spectrometry provides definitive identification based on the mass spectrum and allows for highly selective quantification using Selected Ion Monitoring (SIM) mode.[6]
Instrumental Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Gas Chromatograph | Agilent 7890B or equivalent | Standard, reliable GC system. |
| Injector | Split/Splitless, 280°C | High temperature ensures complete vaporization of the derivative. |
| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for trace analysis. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good separation efficiency. |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) | Industry-standard non-polar column for general-purpose analysis. |
| Oven Program | 100°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 min | Initial temperature allows for solvent focusing; ramp separates analytes by boiling point. |
| Mass Spectrometer | Agilent 5977A or equivalent | Provides mass data for identification and quantification. |
| Ion Source | Electron Ionization (EI) at 70 eV, 230°C | Standard ionization technique that produces reproducible fragmentation patterns. |
| Acquisition Mode | Full Scan (m/z 40-500) and/or SIM | Full scan for initial identification; SIM for enhanced sensitivity in quantification. |
Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity or for analyzing complex biological matrices without derivatization, LC-MS/MS is the method of choice.[9] This technique separates the analyte in the liquid phase and uses two stages of mass analysis for highly specific and sensitive detection.
Core Principle: Direct Analysis without Derivatization
HPLC, particularly with a reversed-phase column (e.g., C18), separates compounds based on their hydrophobicity.[10] this compound, with its long carbon chain, is well-retained on such columns. Electrospray ionization (ESI) can effectively ionize the molecule, often as an adduct with components of the mobile phase (e.g., [M+Na]⁺ or [M+H]⁺). Tandem mass spectrometry (MS/MS) then isolates this parent ion, fragments it, and monitors a specific fragment ion, providing exceptional selectivity and reducing matrix interference.[9]
Workflow for LC-MS/MS Based Quantification
References
- 1. This compound | C12H26O2 | CID 12588640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (39516-24-0) for sale [vulcanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. oiv.int [oiv.int]
- 6. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. shodex.com [shodex.com]
Gas Chromatography (GC) Analysis of 1,3-Dodecanediol: A Comprehensive Protocol for Achiral and Chiral Separations
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: 1,3-Dodecanediol is a long-chain diol with applications in various chemical and pharmaceutical sectors. Its structure, featuring a 12-carbon chain with two hydroxyl groups, presents unique challenges for gas chromatographic analysis, including poor volatility and a tendency for peak tailing. This application note provides a detailed, field-proven guide for the robust analysis of this compound using Gas Chromatography (GC). We will explore both a primary protocol for quantitative achiral analysis via derivatization and an advanced protocol for chiral separation, addressing the stereocenter at the C-3 position. The causality behind experimental choices, from sample preparation to instrument parameters, is explained to ensure methodological integrity and reproducibility.
Introduction and Analytical Strategy
This compound (C₁₂H₂₆O₂) is a diol characterized by a long alkyl chain, which imparts significant lipophilicity (XLogP3 ≈ 3.8), and two polar hydroxyl (-OH) groups at positions 1 and 3 that allow for limited water solubility.[1][2] Direct analysis of such diols by GC is often hampered by the high polarity of the hydroxyl groups. These groups can engage in strong hydrogen bonding with active sites on the column and inlet, leading to poor peak shape (tailing), reduced column lifespan, and inaccurate quantification.[3]
To overcome these challenges, the core strategy of this guide is chemical derivatization. Derivatization is a technique used to convert an analyte into a product with properties more suitable for a given analytical method.[4] For GC analysis of compounds with active hydrogens, such as alcohols, silylation is the most common and effective approach.[4][5] This process replaces the active hydrogen of the hydroxyl groups with a non-polar trimethylsilyl (TMS) group.
The benefits of silylating this compound are threefold:
-
Increased Volatility: The resulting bis-TMS ether is significantly more volatile than the parent diol, allowing it to travel through the GC column at lower temperatures.
-
Improved Thermal Stability: The TMS derivative is more stable at the elevated temperatures of the GC inlet and column.[4]
-
Elimination of Peak Tailing: By capping the polar -OH groups, undesirable interactions with the stationary phase are minimized, resulting in sharp, symmetrical chromatographic peaks.[3]
This guide is presented in two parts: a robust method for routine quantification (Achiral Analysis) and a specialized method for separating its enantiomers (Chiral Analysis).
Part A: Quantitative Achiral Analysis Protocol
This protocol is optimized for the accurate quantification of this compound in various matrices using a standard GC system with a Flame Ionization Detector (FID).
Experimental Workflow: Achiral Analysis
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of 1,3-Dodecanediol
Abstract
This comprehensive guide details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1,3-Dodecanediol, a long-chain diol with applications in various industries. Due to its lack of a significant UV chromophore, this protocol emphasizes the use of universal detection methods such as Evaporative Light Scattering Detection (ELSD) and Refractive Index Detection (RID). We will explore the nuances of column selection, mobile phase optimization, and sample preparation to achieve reliable and reproducible results. Furthermore, this document provides insights into potential chiral separation of this compound enantiomers. The methodologies described herein are designed for researchers, scientists, and drug development professionals requiring accurate quantification and characterization of this compound.
Introduction to this compound and its Analytical Challenges
This compound (C₁₂H₂₆O₂) is a 12-carbon chain aliphatic diol with hydroxyl groups at the 1 and 3 positions. Its structure imparts partial polarity, though its long hydrocarbon tail results in significant lipophilicity, indicated by a high partition coefficient (XLogP3 = 3.8)[1]. This amphiphilic nature makes it useful in formulations and as a chemical intermediate. The analysis of this compound by HPLC presents a primary challenge: its lack of a UV-absorbing chromophore, rendering standard UV-Vis detectors ineffective[2]. Therefore, alternative detection strategies are necessary for its quantification.
This application note provides a detailed framework for the successful HPLC analysis of this compound, addressing the critical aspects of the analytical workflow from sample preparation to data interpretation.
The Analytical Workflow: A Conceptual Overview
The successful HPLC analysis of this compound hinges on a systematic approach. The following diagram illustrates the key stages of the process, each of which will be elaborated upon in subsequent sections.
Caption: Overall workflow for the HPLC analysis of this compound.
Foundational Principles: Selecting the Right Tools
Column Selection: The Heart of the Separation
The choice of the stationary phase is paramount for achieving adequate retention and resolution of this compound.
-
Reversed-Phase (RP) Chromatography: A C18 or C8 column is the recommended starting point. The hydrophobic interaction between the long alkyl chain of this compound and the stationary phase will provide good retention. A polar-embedded or "aqua" type C18 column can also be beneficial in preventing phase collapse when using highly aqueous mobile phases.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A diol-functionalized column can be employed in HILIC mode. This approach is particularly useful for separating polar compounds[3]. The diol stationary phase offers weaker hydrophilicity compared to bare silica, providing moderate retention and excellent selectivity for polar analytes[3].
Detection Methods for Non-Chromophoric Analytes
As this compound lacks a UV chromophore, universal detectors are essential.
-
Evaporative Light Scattering Detector (ELSD): ELSD is a powerful technique for detecting non-volatile and semi-volatile compounds that do not absorb UV light[2]. The process involves nebulization of the column effluent, evaporation of the mobile phase, and detection of the light scattered by the remaining analyte particles[2][4]. A key advantage of ELSD is its compatibility with gradient elution, which is often necessary for analyzing complex samples or for method development.
-
Refractive Index Detector (RID): RID is another universal detector that measures the difference in the refractive index between the mobile phase and the analyte[5]. It is a cost-effective option for isocratic analyses of compounds with no UV activity, such as alcohols and sugars[6][7]. However, RID is highly sensitive to temperature and pressure fluctuations and is not compatible with gradient elution[8].
-
Mass Spectrometry (MS): For identification and structural confirmation, coupling HPLC with a mass spectrometer is the gold standard. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used to ionize this compound. MS provides molecular weight information and fragmentation patterns that can confirm the identity of the analyte[9][10].
Detailed Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results and for protecting the HPLC system[11].
Protocol 1: Standard Sample Preparation
-
Dissolution: Accurately weigh a known amount of the this compound sample and dissolve it in a suitable solvent. Given its properties, a mixture of methanol and water or acetonitrile and water is a good starting point. Aim for a concentration of approximately 1 mg/mL[12]. Sonication may be used to aid dissolution.
-
Filtration: Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column or tubing[12].
-
Dilution: If necessary, dilute the filtered sample to fall within the linear range of the detector.
HPLC Method Parameters
The following table outlines the recommended starting parameters for the HPLC analysis of this compound. Optimization will likely be required based on the specific instrument and column used.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention for the long alkyl chain. |
| Mobile Phase A | Water (HPLC Grade) | Aqueous component for reversed-phase separation. |
| Mobile Phase B | Acetonitrile or Methanol (HPLC Grade) | Organic modifier to elute the analyte. |
| Gradient | Start with 60% B, increase to 95% B over 15 min | A gradient is often necessary to ensure elution of the lipophilic analyte in a reasonable time with good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detector | ELSD or RID | Universal detection for non-chromophoric analytes. |
| ELSD Settings | Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 L/min | These are typical starting parameters; optimization is crucial for sensitivity. |
| RID Settings | Isocratic mobile phase required. Temperature control is critical. | Ensure a stable baseline before injection. |
Potential for Chiral Separation
This compound possesses a chiral center at the C-3 position, meaning it can exist as a pair of enantiomers. The separation of these enantiomers is often critical in pharmaceutical and biological applications. Chiral HPLC is the most common technique for this purpose[13].
Strategy for Chiral Method Development:
-
Column Screening: The most effective approach is to screen a variety of chiral stationary phases (CSPs)[14]. Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide columns are often successful for a wide range of compounds[14].
-
Mobile Phase Selection: Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) mobile phases can be used with different CSPs[14]. The choice will depend on the column and the solubility of the analyte.
-
Indirect Method: An alternative is to derivatize the this compound with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column[15].
Caption: Approaches for the chiral separation of this compound.
Data Interpretation and System Validation
-
Quantification: For quantitative analysis, a calibration curve should be constructed using a series of standards of known concentrations. The peak area of the analyte is then used to determine its concentration in unknown samples.
-
System Suitability: Before running samples, perform system suitability tests to ensure the HPLC system is performing correctly. This includes evaluating parameters such as retention time reproducibility, peak asymmetry, and theoretical plates.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the analysis of this compound. The key to success lies in the selection of an appropriate universal detector, such as an ELSD or RID, and the careful optimization of chromatographic conditions. For enantiomeric analysis, a systematic screening of chiral stationary phases is recommended. By following the protocols and understanding the underlying principles outlined here, researchers can achieve accurate and reproducible results for the quantification and characterization of this compound.
References
- 1. This compound (39516-24-0) for sale [vulcanchem.com]
- 2. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 3. Diol HPLC Column and C30 HPLC Column - Hawach [hawachhplccolumn.com]
- 4. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]
- 5. Differential refractometer - Wikipedia [en.wikipedia.org]
- 6. RI Detectors – Reliable Refractive Index Detection for HPLC [knauer.net]
- 7. Refractive Index Detectors | Thermo Fisher Scientific [thermofisher.com]
- 8. Refractive Index Detection (RID) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Structural analysis of diols by electrospray mass spectrometry on boric acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. organomation.com [organomation.com]
- 12. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Application Note: Synthesis and Characterization of Novel Polyesters Utilizing 1,3-Dodecanediol as a Long-Chain Aliphatic Monomer
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the synthesis and characterization of polyesters incorporating 1,3-dodecanediol, a long-chain aliphatic diol. The inclusion of such a monomer can impart unique properties to the resulting polymer, such as increased flexibility, hydrophobicity, and biodegradability, making it a promising candidate for applications in drug delivery, medical implants, and specialty elastomers. This note details both chemical and enzymatic polymerization routes, offering step-by-step protocols and explaining the rationale behind critical experimental choices. Furthermore, it outlines a suite of analytical techniques for the thorough characterization of the synthesized polyesters.
Introduction: The Significance of Long-Chain Diols in Polyester Design
Aliphatic polyesters are a well-established class of biodegradable polymers with significant interest in the biomedical and pharmaceutical fields.[1][2][3] The physical, chemical, and biological properties of these polymers can be precisely tuned by the judicious selection of their monomeric constituents, namely diols and dicarboxylic acids.[4] While short-chain diols like 1,4-butanediol have been extensively studied, the incorporation of long-chain diols, such as this compound, offers a pathway to novel materials with distinct characteristics. The twelve-carbon backbone of this compound can introduce a higher degree of chain flexibility and hydrophobicity, potentially leading to lower glass transition temperatures, enhanced solubility in non-polar solvents, and altered degradation kinetics.
This application note will explore two primary synthetic strategies for incorporating this compound into polyester chains: traditional high-temperature polycondensation and milder, enzyme-catalyzed polymerization.
Synthetic Strategies and Mechanistic Considerations
The synthesis of polyesters from diols and dicarboxylic acids is fundamentally a step-growth polymerization, proceeding via an esterification reaction.[5] The overall goal is to drive the equilibrium towards the formation of high molecular weight polymer by efficiently removing the condensation byproduct, typically water or a small alcohol.
Chemical Polycondensation: A Robust and Scalable Approach
Direct esterification at elevated temperatures is a conventional and widely used method for polyester synthesis.[6] The reaction is typically acid-catalyzed and requires high temperatures and vacuum to effectively remove water and achieve high molecular weight polymers.
Causality Behind Experimental Choices:
-
High Temperature: Increases the reaction rate and facilitates the removal of water. However, temperatures should be carefully controlled to prevent side reactions and thermal degradation of the polymer.[5]
-
Catalyst: An acid catalyst, such as p-toluenesulfonic acid (pTSA) or a titanium-based catalyst, protonates the carbonyl oxygen of the dicarboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the diol.
-
Vacuum: Crucial for shifting the reaction equilibrium towards the polymer by continuously removing the water byproduct. A two-stage process, with an initial phase under nitrogen followed by a high vacuum phase, is often employed.
Logical Relationship: Chemical Polycondensation Workflow
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. Synthesis and Characterization of Diol-Based Unsaturated Polyesters: Poly(diol fumarate) and Poly(diol fumarate-co-succinate). | Sigma-Aldrich [sigmaaldrich.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Application Notes & Protocols: The Strategic Use of 1,3-Dodecanediol in Advanced Polyurethane Formulations
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of 1,3-Dodecanediol in polyurethane (PU) systems. While literature specifically detailing the use of this compound in polyurethanes is emerging, its unique molecular structure—a C12 aliphatic backbone with hydroxyl groups at the 1 and 3 positions—presents a compelling case for its use as a specialty chain extender.[1] By leveraging its significant hydrophobicity and structural asymmetry, formulators can strategically engineer next-generation polyurethanes with enhanced hydrolytic stability, tailored flexibility, and modified surface properties. This guide outlines the theoretical basis for its use, presents detailed synthesis and characterization protocols, and offers insights into the expected performance shifts compared to conventional formulations.
Theoretical Framework: The Role of a Long-Chain Asymmetric Diol in PU Chemistry
Polyurethanes derive their remarkable versatility from their segmented block copolymer structure, consisting of alternating soft and hard segments.[2] The properties of the final material are dictated by the chemical nature of the constituent monomers—diisocyanates, polyols, and chain extenders—and the resulting phase separation between the segments.[3][4]
-
Soft Segments , typically high molecular weight polyols (e.g., polyethers, polyesters), are flexible and impart elastomeric character.[2]
-
Hard Segments are formed by the reaction of diisocyanates with low molecular weight chain extenders (e.g., 1,4-butanediol). These segments are rigid, polar, and tend to self-associate through hydrogen bonding to form ordered domains that act as physical crosslinks.[5]
The selection of the chain extender is a critical decision that profoundly influences the morphology of the hard domains and, consequently, the overall polymer properties.[5]
Causality: this compound vs. Conventional Chain Extenders
Conventional chain extenders like 1,4-butanediol (BDO) are short, linear, and symmetrical. This symmetry allows for efficient packing of the hard segments into highly ordered, semi-crystalline domains, contributing to high tensile strength and hardness.[5]
This compound introduces two strategic disruptions to this paradigm:
-
Asymmetry and Steric Hindrance: With hydroxyl groups at the 1st and 3rd positions and a long pendant alkyl chain, this compound is inherently asymmetrical. When it reacts with an isocyanate-terminated prepolymer, the bulky C10H21 chain sterically hinders the close packing of the urethane groups. This disruption is expected to reduce hard-segment crystallinity and cohesion. The direct consequence is a "softening" of the material, leading to increased flexibility, lower modulus, and potentially a lower glass transition temperature (Tg) of the hard phase.[6]
-
Inherent Hydrophobicity: The long C12 aliphatic nature of this compound makes it highly lipophilic and hydrophobic.[1] When incorporated into the PU backbone, it functions as a permanent, non-leaching hydrophobic moiety. This is a well-established strategy for improving the durability of polyurethanes; similar benefits are seen with polyols derived from cashew nutshell liquid (CNSL) or castor oil, which also feature long aliphatic chains.[7][8] This intrinsic hydrophobicity shields the hydrolytically susceptible ester and urethane linkages from water, thereby enhancing the material's long-term performance in humid or aqueous environments.[9][10]
Molecular Structure & Synthesis Workflow Visualization
The following diagrams illustrate the structural difference imparted by this compound and the experimental workflow for synthesis.
Caption: Molecular structures of hard segments.
Caption: Experimental workflow for PU synthesis.
Application Note: Expected Impact on PU Properties
The incorporation of this compound as a chain extender is predicted to systematically alter the final properties of a polyurethane elastomer when compared to a standard BDO-based system. The following table summarizes the anticipated changes and the underlying scientific rationale.
Table 1: Predicted Property Shifts with this compound Incorporation
| Property | Standard PU (BDO Extender) | This compound Modified PU | Rationale for Change |
| Hardness (Shore A/D) | Higher | Lower | Disruption of hard segment packing reduces physical crosslink density and cohesion.[6] |
| Tensile Modulus | Higher | Lower | Reduced hard segment crystallinity leads to a softer, more flexible material. |
| Elongation at Break | Moderate | Higher | The long, flexible alkyl chain can act as an internal plasticizer, allowing for greater chain mobility. |
| Tensile Strength | Higher | Lower | A less-ordered hard segment structure may yield earlier under stress compared to a semi-crystalline one. |
| Water Contact Angle | Lower (~75-85°) | Higher (>90°) | The high density of nonpolar C-H bonds from the C12 backbone at the surface increases hydrophobicity.[7][8] |
| 24h Water Absorption | Higher | Lower | The hydrophobic nature of the polymer matrix repels water, reducing uptake.[11][12] |
| Hydrolytic Stability | Good | Excellent | Reduced water ingress provides superior protection for hydrolysable urethane/ester linkages.[10] |
Experimental Protocols
These protocols provide a framework for the synthesis and characterization of a polyurethane elastomer using this compound. A control synthesis using a molar equivalent of 1,4-butanediol is essential for direct comparison.
Materials & Equipment
-
Reagents: 4,4'-Methylene diphenyl diisocyanate (MDI), Polytetrahydrofuran (PTMG, Mn = 2000 g/mol ), this compound (DDO), 1,4-Butanediol (BDO, control), Dibutyltin dilaurate (DBTDL, catalyst), N,N-Dimethylacetamide (DMAc, solvent).
-
Equipment: Jacketed glass reactor with mechanical stirrer, heating mantle, nitrogen inlet, vacuum pump, thermocouple, flat PTFE-coated molds, tensile tester, DSC, FTIR spectrometer, contact angle goniometer.
-
Safety: Isocyanates are potent respiratory sensitizers. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Example Formulation
The formulation is based on a target hard segment content of ~30% by weight. The NCO/OH index is set to 1.02, indicating a slight excess of isocyanate to ensure complete reaction.
Table 2: Example Formulations for PU Synthesis
| Component | Function | Molar Ratio (Control) | Molar Ratio (DDO-Mod) |
| PTMG (2000 g/mol ) | Polyol (Soft Segment) | 1.0 | 1.0 |
| MDI | Diisocyanate | 3.06 | 3.06 |
| BDO | Chain Extender | 2.0 | 0 |
| This compound | Chain Extender | 0 | 2.0 |
| NCO:OH Ratio | 1.02 | 1.02 |
Protocol: Two-Step Prepolymer Synthesis
-
Reactor Setup: Assemble the clean, dry glass reactor. Ensure a nitrogen blanket is maintained throughout the synthesis to prevent side reactions with moisture.
-
Polyol Drying: Charge the PTMG (1.0 mol equivalent) into the reactor. Heat to 100-110°C under vacuum for 1-2 hours to remove any residual water. Cool to 60°C under nitrogen.
-
Prepolymer Formation: Add the molten MDI (3.06 mol equivalent) to the dried polyol. Increase the temperature to 75-80°C and stir at 200-300 RPM.
-
Reaction Monitoring: Allow the reaction to proceed for 2-3 hours. After this period, take a small sample for %NCO titration (ASTM D2572). The theoretical %NCO should be calculated beforehand. The reaction is complete when the experimental value is within ±0.1% of the theoretical value.
-
Chain Extender Preparation: While the prepolymer reacts, prepare the chain extender solution. Dissolve the this compound (2.0 mol equivalent) in a minimal amount of warm DMAc. For the control, do the same with BDO. Add 2-3 drops of DBTDL catalyst to this solution.
-
Chain Extension: Once the target %NCO is reached, cool the prepolymer to 50-60°C. Increase the stirring speed to >500 RPM and rapidly add the chain extender solution. A significant viscosity increase will be observed.
-
Casting: Continue mixing for 1-2 minutes until the mixture is homogeneous. Stop stirring and apply a vacuum to degas the viscous liquid for 5-10 minutes. Pour the bubble-free polymer into a preheated (80°C) PTFE mold.
-
Curing: Place the mold in an oven at 100°C for 24 hours to complete the curing process.
-
Post-Curing: After curing, allow the mold to cool to room temperature before demolding the polyurethane sheet. Let the sheet condition at ambient temperature for at least 7 days before characterization to allow for the maturation of hydrogen bonds.
Protocol: Polymer Characterization
-
FTIR Spectroscopy: Confirm the disappearance of the characteristic NCO peak at ~2270 cm⁻¹ and the appearance of the N-H stretch (~3340 cm⁻¹) and urethane carbonyl C=O stretch (~1730 cm⁻¹), indicating complete reaction.
-
Mechanical Testing (ASTM D412): Use a universal testing machine to measure the tensile strength, Young's modulus, and elongation at break of die-cut dog-bone specimens.
-
Thermal Analysis (DSC): Perform a heat-cool-heat cycle from -80°C to 200°C at 10°C/min. Determine the glass transition temperature of the soft segment (Tg,ss) and hard segment (Tg,hs) from the second heating scan to assess phase separation.
-
Hydrophobicity Assessment (Goniometry): Measure the static water contact angle on the surface of the cast film. An average of at least five measurements across the surface should be reported.
-
Water Absorption (ASTM D570): Submerge pre-weighed, dried samples in deionized water at room temperature. Remove samples after 24 hours, pat dry with a lint-free cloth, and re-weigh to determine the percentage of water absorbed.
References
- 1. This compound (39516-24-0) for sale [vulcanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure/Property Relationships in Polyurethanes: Design and tailor physical properties of PU for specific applications [onlytrainings.com]
- 4. researchgate.net [researchgate.net]
- 5. Polyurethane - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydrophobic Polyols and Diols Technology | Cardolite [cardolite.com]
- 8. Renewable Polyols And Diols based on CNSL | Cardolite [cardolite.com]
- 9. Understanding the Interactions between Soft Segments in Polyurethanes: Structural Synergies in Blends of Polyester and Polycarbonate Diol Polyols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gantrade.com [gantrade.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. purpatents.com [purpatents.com]
Formulating Cosmetic Emulsions with 1,3-Dodecanediol: Application Notes and Protocols
Introduction: The Multifaceted Role of 1,3-Dodecanediol in Modern Emulsion Formulation
This compound is a long-chain alkane diol that is emerging as a versatile and valuable ingredient in the formulation of cosmetic and dermatological emulsions. Its unique molecular structure, featuring a twelve-carbon chain with hydroxyl groups at the 1 and 3 positions, imparts a unique balance of lipophilic and hydrophilic properties.[1] This amphiphilic character allows it to perform multiple functions within an emulsion, contributing not only to the stability and sensory profile of the final product but also to its preservation and skin-conditioning benefits.
This guide provides a comprehensive overview of the physicochemical properties of this compound, its functional roles in cosmetic emulsions, and detailed protocols for its incorporation into both oil-in-water (O/W) and water-in-oil (W/O) systems. The information presented herein is intended for researchers, formulation scientists, and drug development professionals seeking to leverage the unique advantages of this multifunctional ingredient.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in emulsion formulation.
| Property | Value | Source |
| Molecular Formula | C12H26O2 | [2] |
| Molecular Weight | 202.33 g/mol | [2] |
| Appearance | White crystalline solid (at room temperature) | Inferred from similar long-chain diols |
| Water Solubility | <1 g/L | [1] |
| XLogP3 | 3.8 | [2] |
| Function in Cosmetics | Solvent, Viscosity-decreasing agent, Humectant, Skin-conditioning agent, Plasticizer | [3] |
The long carbon chain of this compound results in low water solubility and a high octanol-water partition coefficient (XLogP3), indicating its predominantly lipophilic nature.[1][2] This property is key to its utility in lipid-based formulations and its interaction with the oil phase of emulsions. The two hydroxyl groups provide some polarity, allowing it to function at the oil-water interface and contribute to emulsion stability.
Functional Roles of this compound in Cosmetic Emulsions
This compound is a multifunctional ingredient that can enhance cosmetic emulsions in several ways:
-
Co-emulsifier and Emulsion Stabilizer: While not a primary emulsifier, this compound can act as a co-emulsifier, partitioning to the oil-water interface and working in synergy with traditional emulsifiers to create a more stable system. Its long carbon chain can provide steric hindrance, preventing oil droplets from coalescing. This co-emulsifying property may allow for a reduction in the total concentration of primary emulsifiers, which can be advantageous in formulating for sensitive skin.
-
Preservative Potentiator: Long-chain diols, such as 1,2-dodecanediol, have demonstrated antimicrobial activity.[4][5] It is highly probable that this compound exhibits similar properties, functioning as a preservative potentiator. By disrupting the cell membranes of microorganisms, it can enhance the efficacy of traditional preservatives, allowing for their use at lower concentrations and reducing the risk of skin irritation.
-
Humectant and Skin-Conditioning Agent: The hydroxyl groups in the this compound molecule can attract and bind water, providing a humectant effect that helps to hydrate the skin.[3] As a skin-conditioning agent, it can improve the feel and appearance of the skin, leaving it feeling soft and smooth.
-
Viscosity and Sensory Modifier: The incorporation of this compound can influence the viscosity and sensory profile of an emulsion.[6][7] It can contribute to a creamier texture and a less greasy after-feel, which are desirable attributes for many cosmetic products.
-
Solvent: this compound can act as a solvent for other lipophilic active ingredients and excipients in a formulation.[3]
Pre-Formulation Considerations
Before incorporating this compound into an emulsion, the following factors should be considered:
-
Solubility: Due to its limited water solubility, this compound should be incorporated into the oil phase of the emulsion.[1] It is a solid at room temperature and will need to be melted along with the other oil-phase ingredients.
-
Compatibility: this compound is generally compatible with a wide range of cosmetic ingredients, including vegetable oils, esters, silicones, and common emulsifiers.
-
Concentration: The optimal concentration of this compound will depend on the specific formulation and its intended function. As a co-emulsifier and preservative potentiator, it is typically used in the range of 0.5% to 5.0% by weight.
-
Safety and Regulatory Status: The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of a group of alkane diols and concluded that they are safe for use in cosmetics under the present practices of use and concentration.[3][8][9] While this compound was not individually named in the report, the data on similar long-chain diols supports its safety in topical applications. It is important to note that under U.S. law, cosmetic products and ingredients, with the exception of color additives, do not require FDA approval before they are marketed.[10]
Formulation Protocols
The following protocols are provided as illustrative examples for the incorporation of this compound into oil-in-water (O/W) and water-in-oil (W/O) emulsions. These are starting-point formulations, and optimization of ingredient concentrations and processing parameters will be necessary to achieve the desired product characteristics.
Protocol 1: Oil-in-Water (O/W) Moisturizing Cream with this compound
This protocol outlines the preparation of a stable and aesthetically pleasing O/W moisturizing cream.
Diagram of O/W Emulsion Formulation Workflow
Caption: Workflow for preparing an O/W emulsion with this compound.
Table: O/W Moisturizing Cream Formulation
| Phase | Ingredient (INCI Name) | Function | % w/w |
| A (Oil Phase) | Caprylic/Capric Triglyceride | Emollient | 10.0 |
| Cetearyl Alcohol | Thickener, Co-emulsifier | 3.0 | |
| Glyceryl Stearate | Emulsifier | 2.0 | |
| This compound | Co-emulsifier, Humectant | 2.0 | |
| B (Water Phase) | Deionized Water | Solvent | q.s. to 100 |
| Glycerin | Humectant | 3.0 | |
| Xanthan Gum | Thickener | 0.3 | |
| C (Cool-Down Phase) | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.0 |
| Fragrance | Fragrance | 0.2 |
Procedure:
-
In a suitable vessel, combine the ingredients of the oil phase (Phase A) and heat to 75-80°C with gentle stirring until all components are melted and uniform.
-
In a separate vessel, combine the ingredients of the water phase (Phase B) and heat to 75-80°C with stirring until the xanthan gum is fully hydrated.
-
Slowly add the oil phase to the water phase with high-shear mixing to form a crude emulsion.
-
Homogenize the emulsion for 2-5 minutes to reduce the droplet size and improve stability.
-
Begin cooling the emulsion with gentle, continuous stirring.
-
When the temperature of the emulsion is below 40°C, add the ingredients of the cool-down phase (Phase C) and mix until uniform.
-
Continue stirring until the emulsion reaches room temperature.
Protocol 2: Water-in-Oil (W/O) Protective Cream with this compound
This protocol describes the preparation of a W/O cream, which provides a protective barrier on the skin.
Diagram of W/O Emulsion Formulation Workflow
Caption: Workflow for preparing a W/O emulsion with this compound.
Table: W/O Protective Cream Formulation
| Phase | Ingredient (INCI Name) | Function | % w/w |
| A (Oil Phase) | Mineral Oil | Emollient, Occlusive | 20.0 |
| Beeswax | Thickener, Stabilizer | 5.0 | |
| Polyglyceryl-3 Diisostearate | W/O Emulsifier | 4.0 | |
| This compound | Co-stabilizer, Humectant | 3.0 | |
| B (Water Phase) | Deionized Water | Solvent | q.s. to 100 |
| Magnesium Sulfate | Stabilizer | 0.7 | |
| Glycerin | Humectant | 5.0 | |
| C (Cool-Down Phase) | Preservative System | Preservative | q.s. |
| Tocopherol | Antioxidant | 0.1 |
Procedure:
-
In a primary vessel, combine the ingredients of the oil phase (Phase A) and heat to 75-80°C with stirring until all components are melted and uniform.
-
In a separate vessel, combine the ingredients of the water phase (Phase B) and heat to 75-80°C with stirring until the magnesium sulfate is completely dissolved.
-
Very slowly, add the water phase to the oil phase under moderate shear mixing. It is crucial to add the water phase in small increments to ensure proper emulsification.[11]
-
Once all of the water phase has been incorporated, homogenize the emulsion for 2-5 minutes.
-
Begin cooling the emulsion with gentle, continuous stirring.
-
When the temperature of the emulsion is below 40°C, add the ingredients of the cool-down phase (Phase C) and mix until uniform.
-
Continue stirring until the cream reaches room temperature.
Characterization and Stability Testing of Emulsions Containing this compound
To ensure the quality and shelf-life of a cosmetic emulsion, a series of characterization and stability tests should be performed.
Table: Emulsion Characterization and Stability Testing
| Test | Method | Purpose |
| Macroscopic Evaluation | Visual inspection | To assess color, odor, and appearance for signs of phase separation or creaming. |
| Microscopic Evaluation | Optical microscopy | To determine the droplet size, distribution, and morphology of the dispersed phase. |
| pH Measurement | pH meter | To ensure the pH is within the desired range for skin compatibility and product stability. |
| Viscosity Measurement | Rheometer/Viscometer | To characterize the flow behavior and consistency of the emulsion.[12] |
| Accelerated Stability Testing | ||
| - Thermal Stress | Freeze-thaw cycles (e.g., -10°C to 25°C) and elevated temperature storage (e.g., 40°C, 50°C) | To predict the long-term stability of the emulsion under various temperature conditions. |
| - Mechanical Stress | Centrifugation | To assess the emulsion's resistance to creaming and coalescence under mechanical stress. |
| Microbial Challenge Test | Inoculation with a broad spectrum of microorganisms | To evaluate the efficacy of the preservative system.[13] |
| Sensory Evaluation | Human panel testing | To assess the aesthetic and tactile properties of the emulsion, such as spreadability, skin feel, and after-feel.[7][14] |
Conclusion
This compound is a promising multifunctional ingredient for the formulation of sophisticated and effective cosmetic emulsions. Its ability to act as a co-emulsifier, preservative potentiator, humectant, and sensory modifier makes it a valuable tool for cosmetic scientists. By understanding its physicochemical properties and following systematic formulation and testing protocols, researchers and developers can create innovative and high-performing skincare products that meet the demands of today's consumers. Further research into the specific interactions of this compound within emulsion systems will undoubtedly continue to expand its applications in the cosmetics and pharmaceutical industries.
References
- 1. This compound (39516-24-0) for sale [vulcanchem.com]
- 2. This compound | C12H26O2 | CID 12588640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cir-safety.org [cir-safety.org]
- 4. 1,2-Dodecanediol | C12H26O2 | CID 92866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antibacterial Activity of the Mixed Systems Containing 1,2-Dodecanediol against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. cir-safety.org [cir-safety.org]
- 9. cir-safety.org [cir-safety.org]
- 10. Cosmetic Products | FDA [fda.gov]
- 11. youtube.com [youtube.com]
- 12. pharmascholars.com [pharmascholars.com]
- 13. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 14. acta.uni-obuda.hu [acta.uni-obuda.hu]
Application Notes and Protocols for 1,3-Dodecanediol as a Humectant and Skin-Conditioning Agent
Forward: The following document provides a comprehensive guide for researchers, cosmetic scientists, and drug development professionals on the characterization and application of 1,3-Dodecanediol. It is important to note that as of this publication, peer-reviewed literature specifically detailing the dermatological effects of this compound is scarce. This guide is therefore presented as an investigational framework, leveraging established principles of skin science and structure-activity relationships with analogous alkane diols to hypothesize mechanisms and outline robust protocols for efficacy and safety validation.
Part 1: Introduction to this compound: An Uncharacterized Potential
This compound (CAS No. 39516-24-0) is a diol consisting of a 12-carbon aliphatic chain with hydroxyl groups at the 1 and 3 positions.[1] Its molecular structure suggests a dual-functionality that is highly sought after in advanced skincare formulations: the hydroxyl groups provide hydrophilic properties conducive to hydration, while the long carbon chain imparts lipophilic characteristics that may aid in skin conditioning and emollience.
While its structural cousins, such as 1,3-Propanediol and 1,3-Butanediol, are well-established as effective humectants, solvents, and sensory modifiers in cosmetics, this compound remains a frontier molecule.[2][3] Its higher molecular weight (202.33 g/mol ) and significant lipophilicity (XLogP3 = 3.8) distinguish it from these shorter-chain diols, suggesting unique interactions with the skin's stratum corneum.[1][4]
This guide puts forth the hypothesis that this compound acts as both a surface humectant and a barrier-reinforcing emollient. The following sections provide the theoretical basis for this hypothesis and a complete set of protocols to systematically investigate its potential.
| Property | Value | Source |
| Molecular Formula | C12H26O2 | [1] |
| Molecular Weight | 202.33 g/mol | [1] |
| Appearance | Colorless Liquid or Solid | [5][6] |
| Water Solubility | Low (<1 g/L) | [4] |
| Computed XLogP3 | 3.8 | [4] |
Part 2: Hypothesized Mechanisms of Action
The efficacy of a topical agent is dictated by its molecular structure and its interaction with the skin's biochemistry and architecture.
Humectant Activity: Binding and Retaining Water
Like other diols, the two hydroxyl groups on the this compound molecule are capable of forming hydrogen bonds with water molecules.[7] When applied topically, it is hypothesized to attract moisture from the environment (in high humidity) and from the deeper dermal layers, increasing the water content of the stratum corneum. This action helps to plasticize the skin, improving its flexibility and reducing the appearance of fine lines.[8]
Skin Conditioning: Reinforcing the Lipid Barrier
The stratum corneum's barrier function is primarily maintained by a highly organized intercellular lipid matrix composed of ceramides, cholesterol, and free fatty acids. Longer-chain alkanediols are known to interact with and, in some cases, fluidize this lipid matrix, which can enhance the penetration of other active ingredients.[9]
It is hypothesized that the 12-carbon chain of this compound can intercalate within the lipid lamellae. This emollient action may help to fill voids between corneocytes, smoothing the skin's surface and, more importantly, reinforcing the barrier. A more robust barrier reduces transepidermal water loss (TEWL), the passive evaporation of water from the skin, which is a critical factor in maintaining long-term hydration.[10]
Part 3: Analytical & Formulation Protocols
Prior to efficacy testing, it is crucial to establish the fundamental physicochemical properties of this compound in relevant cosmetic bases.
Protocol 3.1: Quantitative Analysis in Cosmetic Emulsions
Objective: To develop a reliable method for quantifying this compound in a representative oil-in-water (O/W) emulsion.
Rationale: Accurate quantification is essential for stability testing, quality control, and interpreting results from in-vitro and in-vivo studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique due to the volatility and lipophilicity of the analyte.[11]
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound (1000 µg/mL) in methanol. Create a calibration curve by preparing serial dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: a. Accurately weigh ~0.5 g of the cosmetic emulsion into a 50-mL volumetric flask. b. Add ~30 mL of acetone and sonicate for 15 minutes to disperse the sample and extract the analyte. c. Bring the flask to volume with acetone and mix thoroughly. d. Centrifuge a portion of the solution at 3000 rpm for 10 minutes. e. Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial.[12]
-
GC-MS Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Mode: Scan (m/z 40-400) for identification and Selective Ion Monitoring (SIM) for quantification.
-
-
Validation: Validate the method for linearity, accuracy, precision, and limit of detection (LOD) according to standard laboratory procedures.
Part 4: In-Vitro Efficacy and Safety Assessment
The use of 3D Reconstructed Human Epidermis (RHE) models is a scientifically valid and ethically responsible alternative to animal testing for assessing the effects of cosmetic ingredients.[13][14]
Protocol 4.1: Assessment of Skin Hydration and Barrier Function
Objective: To quantify the effect of this compound on epidermal hydration and barrier integrity using an RHE model.
Rationale: This protocol provides direct, quantitative evidence of humectant and barrier-enhancing effects. Corneometry measures the electrical capacitance of the epidermis, which correlates with water content, while TEWL measurement assesses the barrier's ability to prevent water loss.[15][16]
Methodology:
-
Model Acclimatization: Upon receipt, place RHE tissue inserts (e.g., EpiDerm™, SkinEthic™) in 6-well plates with maintenance medium and incubate for 24 hours at 37°C, 5% CO2.
-
Test Formulations: Prepare a base vehicle (O/W emulsion) and the same vehicle containing 3% and 5% (w/w) this compound. A positive control (e.g., 10% Glycerin in vehicle) should also be included.
-
Baseline Measurements: Before application, measure baseline TEWL and hydration for each tissue insert using a Tewameter® and a Corneometer®, respectively.
-
Application: Apply 2 mg/cm² of each test formulation and the vehicle control to the surface of the RHE tissues (n=3 per group). One group remains untreated.
-
Incubation and Measurement:
-
Incubate the tissues for the desired time points (e.g., 4, 8, and 24 hours).
-
At each time point, gently remove any excess formulation with a sterile, dry cotton swab.
-
Allow tissues to equilibrate for 15 minutes in a controlled environment (e.g., 21°C, 50% RH).
-
Measure TEWL and hydration.
-
-
Data Analysis: Calculate the change from baseline for each parameter. Use a one-way ANOVA with post-hoc tests to determine statistical significance between the treated groups and the vehicle control.
| Treatment Group | Mean Hydration (Corneometer Units) ± SD (24h) | % Change from Baseline | Mean TEWL (g/m²/h) ± SD (24h) | % Change from Baseline |
| Untreated Control | 45.2 ± 3.1 | - | 12.5 ± 1.8 | - |
| Vehicle Only | 55.8 ± 4.5 | Data | 11.9 ± 1.5 | Data |
| 3% this compound | Data | Data | Data | Data |
| 5% this compound | Data | Data | Data | Data |
| 10% Glycerin | Data | Data | Data | Data |
Part 5: In-Vivo Clinical Investigation
Human clinical trials are the definitive step to validate in-vitro findings and assess both efficacy and consumer-perceived sensory attributes.
Protocol 5.1: Short-Term Clinical Assessment of Hydration and TEWL
Objective: To evaluate the immediate and short-term effects of a formulation containing this compound on skin hydration and barrier function in human volunteers.
Rationale: This protocol is a standard industry method for substantiating moisturization and skin barrier claims. The volar forearm provides a consistent and accessible site for measurement.[17]
Study Design:
-
Type: Double-blind, randomized, vehicle-controlled.
-
Subjects: 20-30 healthy volunteers, aged 25-55, with self-assessed dry to normal skin on their forearms.
-
Inclusion Criteria: Baseline Corneometer reading < 60 AU. No skin diseases or sensitivities.
-
Exclusion Criteria: Use of topical products on test sites for 72 hours prior to the study.
-
Test Sites: Define two 4 cm² areas on each volar forearm.
Methodology:
-
Acclimatization: Subjects acclimate for 30 minutes in a room with controlled temperature (21±1°C) and humidity (50±5% RH).
-
Baseline Measurements (T0): Measure skin hydration (Corneometer®) and TEWL (Tewameter®) at all test sites. Three readings are taken per site and averaged.
-
Product Application: A trained technician applies 2 mg/cm² of the test product (e.g., 5% this compound in vehicle) and the vehicle control to the randomly assigned test sites. One site may remain untreated.
-
Post-Application Measurements: Repeat measurements at T+1h, T+2h, T+4h, T+8h, and T+24h. Subjects must not wash the test areas for the duration of the study.
-
Data Analysis: Analyze the data using a repeated-measures ANOVA to compare the effects of the test product against the vehicle and baseline over time.
Part 6: Formulation & Safety Considerations
-
Use Level: Based on analogous diols, an investigational use level of 1-10% is recommended.[18] Higher concentrations may lead to a "draggy" or tacky skin feel, which should be evaluated through sensory panels.[19]
-
Solubility: Due to its lipophilicity, this compound should be incorporated into the oil phase of an emulsion or solubilized in the water phase with the aid of other glycols or solubilizers.
-
Preservative Boosting: Like many diols, this compound may enhance the efficacy of traditional preservative systems.[1][20] This should be confirmed with microbial challenge testing.
-
Safety: While specific data is lacking, related alkane diols are generally considered safe for cosmetic use, with low potential for irritation or sensitization.[21] Standard in-vitro safety screening (e.g., OECD TG 439) using RHE models should be conducted as a first step.
Part 7: References
-
Antonov, D., Schliemann, S., & Elsner, P. (2016). Methods for the Assessment of Barrier Function. Current Problems in Dermatology, 49, 61–70. --INVALID-LINK--
-
Premium Beauty News. (2023). How to evaluate the skin barrier function? --INVALID-LINK--
-
Labclinics. (2019). Using 3D Skin Models to Test Cosmetics. --INVALID-LINK--
-
ResearchGate. (n.d.). Cosmetic industry requirements regarding skin models for cosmetic testing. --INVALID-LINK--
-
Dermatology Times. (2024). Insights From In Vitro Skin Models to Enhance Patient Care. --INVALID-LINK--
-
Clinikally. (2023). Propanediol for Skin: The Ultimate Guide. --INVALID-LINK--
-
Vulcanchem. (n.d.). This compound - 39516-24-0. --INVALID-LINK--
-
Byrdie. (2024). Propanediol: The Skincare Ingredient Derms Want You to Know. --INVALID-LINK--
-
Anokha Skincare. (2022). ingredient focus: propanediol. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12588640, this compound. --INVALID-LINK--
-
ClinicalTrials.gov. (n.d.). Trial Assessing the Impact on Facial Skin Quality, Hydration, and Skin Barrier of Three (3) Hydrafacial Treatments in Adults of All Skin Types. --INVALID-LINK--
-
Ministry of Food and Drug Safety. (n.d.). Analytical Methods of Cosmetic Ingredients in Cosmetic Products. --INVALID-LINK--
-
Pure Blend Naturals. (2020). HOW TO USE PROPANEDIOL 1,3 IN NATURAL ORGANIC COSMETICS FORMULATION. --INVALID-LINK--
-
Humblebee & Me. (2018). Propanediol 1,3. --INVALID-LINK--
-
Creative Bioarray. (n.d.). In vitro Skin Models. --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 1,3-Butanediol in Cosmetics: Hydration and Formulation Excellence. --INVALID-LINK--
-
Engelbrecht, T., et al. (2021). Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration. Pharmaceutics, 13(9), 1469. --INVALID-LINK--
-
MDPI. (n.d.). Meta-Analysis and Analytical Methods in Cosmetics Formulation: A Review. --INVALID-LINK--
-
Fisher Scientific. (2012). 1,12-Dodecanediol, 99% - SAFETY DATA SHEET. --INVALID-LINK--
-
UL Prospector. (2024). The Role of Humectants in Cosmetic Formulations. --INVALID-LINK--
-
Thermo Fisher Scientific. (2012). SAFETY DATA SHEET - 1,12-Dodecanediol. --INVALID-LINK--
-
Johnson, W., et al. (2012). Safety Assessment of Alkane Diols as Used in Cosmetics. International Journal of Toxicology, 31(5_suppl), 162S-186S. --INVALID-LINK--
-
CIR Safety. (n.d.). Safety Assessment of Alkane Diols as Used in Cosmetics. --INVALID-LINK--
-
Allan Chemical Corporation. (2025). Common Humectant Compatibility Issues in Cosmetics. --INVALID-LINK--
-
Scribd. (n.d.). Skin Hydration Test Results: Glycol Efficacy. --INVALID-LINK--
-
Wikipedia. (n.d.). Diol. --INVALID-LINK--
References
- 1. lotioncrafter.com [lotioncrafter.com]
- 2. clinikally.com [clinikally.com]
- 3. nbinno.com [nbinno.com]
- 4. The main use of 1,3 propanediol in cosmetics [sprchemical.com]
- 5. mdpi.com [mdpi.com]
- 6. specialchem.com [specialchem.com]
- 7. Diol - Wikipedia [en.wikipedia.org]
- 8. ulprospector.com [ulprospector.com]
- 9. Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cir-safety.org [cir-safety.org]
- 11. In vitro characterization and clinical evaluation of skin hydration by two formulations mimicking the skin's natural components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Skin hydration measurement and the prediction of the early development of pressure ulcers among at risk adults: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using 3D Skin Models to Test Cosmetics | labclinics.com [labclinics.com]
- 14. researchgate.net [researchgate.net]
- 15. Bioengineered Skin Intended as In Vitro Model for Pharmacosmetics, Skin Disease Study and Environmental Skin Impact Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. humblebeeandme.com [humblebeeandme.com]
- 20. anokhaskincare.com [anokhaskincare.com]
- 21. cir-safety.org [cir-safety.org]
Biocatalytic Synthesis of Chiral 1,3-Dodecanediol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Chiral 1,3-Diols in Medicinal Chemistry
Chirality is a fundamental property of many biologically active molecules, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles.[1] The precise control of stereochemistry is therefore a critical aspect of modern drug design and development. Chiral 1,3-diols are valuable building blocks in the synthesis of a wide array of complex organic molecules, including many pharmaceutical agents.[2][3] Their stereodefined hydroxyl groups provide handles for further functionalization, enabling the construction of intricate molecular architectures with high stereochemical fidelity.
The traditional chemical synthesis of enantiomerically pure 1,3-diols can be challenging, often requiring multiple steps, the use of expensive chiral catalysts, and harsh reaction conditions. Biocatalysis has emerged as a powerful and sustainable alternative, offering mild reaction conditions, high selectivity, and a reduced environmental footprint.[4] Among the vast arsenal of biocatalysts, lipases have proven to be exceptionally versatile and robust enzymes for the synthesis of chiral molecules.[5]
This application note provides a detailed protocol for the biocatalytic synthesis of chiral 1,3-dodecanediol via enzymatic kinetic resolution of a racemic mixture using immobilized Candida antarctica Lipase B (CALB). This method provides access to both enantiomers of the diol in high enantiomeric excess, which can serve as key intermediates in the synthesis of novel therapeutics.
The Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, an enzyme. In the context of this compound, the lipase selectively acylates one of the enantiomers, leaving the other unreacted. This results in a mixture of the acylated enantiomer and the unreacted enantiomer, which can then be separated by conventional chromatographic techniques. The efficiency of the resolution is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E).
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1,3-Dodecanediol
This protocol details the enantioselective acylation of racemic this compound using immobilized Candida antarctica Lipase B (Novozym® 435).
Materials and Reagents
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (Novozym® 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous solvent (e.g., toluene, methyl tert-butyl ether (MTBE))
-
Silica gel for column chromatography
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ethyl acetate
-
Standard laboratory glassware and equipment (magnetic stirrer, thermostat-controlled oil bath, rotary evaporator)
Reaction Setup
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add racemic this compound (1.0 eq).
-
Dissolve the diol in the chosen anhydrous solvent.
-
Add vinyl acetate (0.6 eq) to the solution. The use of a slight excess of the diol ensures that the reaction can proceed to just under 50% conversion to maximize the enantiomeric excess of both the remaining diol and the formed ester.
-
Add immobilized Candida antarctica Lipase B (Novozym® 435).
-
Seal the flask and place it in a thermostat-controlled oil bath.
Reaction Conditions
| Parameter | Recommended Value | Rationale |
| Substrate Concentration | 0.1 M | Balances reaction rate and solubility. |
| Acyl Donor | Vinyl Acetate | Irreversible acylation drives the reaction forward. |
| Substrate:Acyl Donor Ratio | 1 : 0.6 (molar) | Aims for ~50% conversion for optimal ee of both products. |
| Enzyme Loading | 20 mg/mmol of diol | Sufficient catalyst for a reasonable reaction rate. |
| Solvent | Toluene or MTBE | Non-polar solvents are generally preferred for lipase activity.[4] |
| Temperature | 40 °C | Optimal temperature for CALB activity and stability. |
| Reaction Time | 24 - 72 hours | Monitor by TLC or GC for ~50% conversion. |
| Agitation | 200 rpm | Ensures proper mixing of the heterogeneous mixture. |
Reaction Monitoring and Work-up
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50% conversion is reached.
-
Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can be washed with the reaction solvent, dried, and potentially reused.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess vinyl acetate.
Purification and Separation
-
Purify the resulting residue by silica gel column chromatography.
-
Elute with a gradient of hexane-ethyl acetate to separate the unreacted (S)-1,3-dodecanediol from the acylated (R)-1-acetoxy-3-hydroxydodecane.
Chiral Analysis
-
Determine the enantiomeric excess (ee) of the separated (S)-1,3-dodecanediol and the hydrolyzed (R)-1,3-dodecanediol (after deacetylation) by chiral High-Performance Liquid Chromatography (HPLC).
-
A typical chiral stationary phase for separating diol enantiomers is a polysaccharide-based column (e.g., Chiralpak AD-H or Chiralcel OD-H).[6]
-
The mobile phase is typically a mixture of hexane and isopropanol.
Applications in Drug Development
Chiral 1,3-diols are versatile intermediates in the synthesis of various biologically active compounds. The long alkyl chain of this compound can be incorporated into molecules to enhance their lipophilicity, which can be advantageous for membrane permeability and targeting lipid-rich environments. While direct incorporation of the this compound moiety into marketed drugs is not widely documented, its structural motif is present in various natural products and synthetic molecules with therapeutic potential. For instance, derivatives of long-chain 1,3-diols can be found in certain classes of lipids with signaling properties and as components of complex macrocyclic structures with antibiotic or antifungal activity.
The availability of enantiomerically pure (R)- and (S)-1,3-dodecanediol through this biocatalytic route opens up possibilities for their use in the synthesis of:
-
Chiral Ligands: For use in asymmetric catalysis to produce other chiral molecules.
-
Bioactive Lipids: As probes to study lipid metabolism and signaling pathways.
-
Drug Analogs: Where the dodecyl chain can be used to modulate the pharmacokinetic properties of a lead compound.
Conclusion
The biocatalytic kinetic resolution of racemic this compound using immobilized Candida antarctica Lipase B is an efficient and environmentally benign method for the preparation of both enantiomers in high optical purity. This application note provides a robust and reproducible protocol that can be readily implemented in a standard organic chemistry laboratory. The resulting chiral 1,3-dodecanediols are valuable building blocks for the synthesis of complex chiral molecules with potential applications in drug discovery and development.
References
- 1. scispace.com [scispace.com]
- 2. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/ Bromocyclization of Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
Application Notes & Protocols: Enzymatic Resolution for Obtaining Enantiopure 1,3-Dodecanediol
For: Researchers, scientists, and drug development professionals.
Abstract
Chiral 1,3-diols are invaluable building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their stereochemistry is often critical to their function, necessitating methods for obtaining enantiomerically pure forms. This document provides a comprehensive guide to the enzymatic kinetic resolution of racemic 1,3-dodecanediol, a versatile C12 diol. We will delve into the principles of lipase-catalyzed enantioselective acylation, provide detailed, field-proven protocols for the resolution process, and outline robust analytical methodologies for the accurate determination of enantiomeric excess (ee). This guide is designed to equip researchers with the practical knowledge and theoretical understanding required to successfully implement this powerful biocatalytic strategy.
Introduction: The Strategic Importance of Chiral 1,3-Diols
1,3-Diols are prevalent structural motifs in numerous natural products and serve as versatile synthetic intermediates.[1][2] The spatial arrangement of the two hydroxyl groups provides a rich scaffold for further chemical transformations. However, the synthesis of these molecules often results in a racemic mixture, a 50:50 combination of both enantiomers. As the biological activity of chiral molecules can differ significantly between enantiomers, the ability to isolate or selectively synthesize a single enantiomer is paramount in drug development and other life science applications.
Enzymatic kinetic resolution (EKR) has emerged as a highly effective and environmentally benign method for separating enantiomers.[3] This technique leverages the inherent stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. This differential reaction rate allows for the separation of the two enantiomers.[3] Lipases, in particular, are widely used due to their commercial availability, broad substrate specificity, high stability in organic solvents, and lack of a need for cofactors.[3][4]
This application note will focus on the lipase-catalyzed kinetic resolution of (±)-1,3-dodecanediol via enantioselective acylation.
The Principle of Lipase-Catalyzed Kinetic Resolution
The core of this process lies in the ability of a lipase to distinguish between the two enantiomers of this compound. In the presence of an acyl donor, the enzyme will selectively acylate one enantiomer at a much faster rate than the other.
The Reaction:
(±)-1,3-Dodecanediol + Acyl Donor --(Lipase)--> (R)- or (S)-3-Acyloxy-1-dodecanol + (S)- or (R)-1,3-Dodecanediol
The outcome is a mixture of the acylated enantiomer and the unreacted enantiomer of the diol. Ideally, at approximately 50% conversion, one can achieve a high enantiomeric excess for both the product ester and the remaining starting material.[3]
Experimental Design & Key Parameter Optimization
The success of an enzymatic resolution is highly dependent on the careful selection and optimization of several key parameters.
Enzyme Selection: The Heart of the Resolution
The choice of lipase is the most critical factor influencing the enantioselectivity (often expressed as the enantiomeric ratio, E). Different lipases exhibit varying degrees of selectivity for different substrates. For the resolution of secondary alcohols like this compound, several lipases have shown great promise.
-
Candida antarctica Lipase B (CALB): Often the first choice for kinetic resolutions due to its broad substrate scope and generally high enantioselectivity.[4][5][6][7] It is commercially available in immobilized forms (e.g., Novozym® 435), which enhances its stability and allows for easy recovery and reuse.[5]
-
Pseudomonas cepacia Lipase (PCL): Another widely used lipase known for its effectiveness in resolving a variety of chiral alcohols.[8][9]
-
Burkholderia cepacia Lipase (Amano PS): This lipase has also demonstrated utility in the kinetic resolution of alcohols.[10]
Recommendation: For initial screening, it is advisable to test a panel of lipases to identify the most effective one for this compound.
The Acyl Donor: Driving the Reaction
The acyl donor plays a crucial role in the reaction rate and can also influence the enantioselectivity. Vinyl esters, such as vinyl acetate or vinyl butanoate, are often preferred as acyl donors.[4] The vinyl alcohol tautomerizes to acetaldehyde, an irreversible process that drives the reaction forward.
| Acyl Donor | Advantages | Disadvantages |
| Vinyl Acetate | Irreversible reaction, readily available, volatile byproduct. | Can sometimes lead to lower enantioselectivity compared to bulkier donors. |
| Vinyl Butanoate | Increased chain length can enhance enantioselectivity in some cases.[4] | Less volatile byproduct. |
| Isopropenyl Acetate | Another effective irreversible acyl donor.[10] |
The Solvent: Creating the Right Environment
The choice of solvent is critical for enzyme activity and stability. Lipases are typically more active and stable in non-polar, aprotic organic solvents.
-
Recommended Solvents: tert-Butyl methyl ether (TBME), hexane, toluene, and diisopropyl ether are excellent choices.[9][10][11] They are generally non-polar and do not strip the essential water layer from the enzyme's surface.
-
Solvents to Avoid: Polar protic solvents (e.g., methanol, ethanol) can interfere with the enzyme's hydration shell and denature it. Highly polar aprotic solvents (e.g., DMSO, DMF) can also be detrimental to enzyme activity.
Reaction Temperature & Time: Balancing Rate and Selectivity
Temperature affects both the reaction rate and the enzyme's stability and enantioselectivity.
-
General Range: Most lipase-catalyzed resolutions are performed between 25°C and 50°C.
-
Optimization: It is crucial to monitor the reaction progress over time to stop it at approximately 50% conversion to maximize the enantiomeric excess of both the product and the remaining substrate.
Detailed Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of (±)-1,3-Dodecanediol
This protocol provides a general procedure for the lipase-catalyzed acylation of racemic this compound.
Materials:
-
(±)-1,3-Dodecanediol
-
Immobilized Lipase (e.g., Novozym® 435 - Candida antarctica lipase B)
-
Acyl Donor (e.g., Vinyl Acetate)
-
Anhydrous Organic Solvent (e.g., tert-Butyl methyl ether - TBME)
-
Reaction Vessel (e.g., round-bottom flask with a magnetic stirrer)
-
Temperature-controlled shaker or water bath
Procedure:
-
To a clean, dry reaction vessel, add (±)-1,3-dodecanediol (1.0 eq).
-
Add the anhydrous organic solvent (e.g., TBME) to achieve a substrate concentration of approximately 0.1 M.
-
Add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Add the acyl donor (e.g., vinyl acetate, 1.0-1.5 eq).
-
Seal the reaction vessel and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 30°C).
-
Monitor the reaction progress by periodically taking small aliquots and analyzing them by GC or HPLC (see Protocol 4.2).
-
Once the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Concentrate the filtrate under reduced pressure to obtain a mixture of the acylated this compound and the unreacted this compound.
-
Separate the product ester from the unreacted alcohol using column chromatography on silica gel.
Protocol 2: Analytical Determination of Enantiomeric Excess (ee)
Accurate determination of the enantiomeric excess is crucial for evaluating the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most common and reliable methods.[2][12]
Method 1: Chiral High-Performance Liquid Chromatography (HPLC) [2]
-
Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for diol separations (e.g., Chiralpak® AD-H, Chiralcel® OD-H).[2]
-
Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol is typically used.[2] The exact ratio must be optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve a small amount of the sample (either the unreacted diol or the acylated product) in the mobile phase to a concentration of about 1 mg/mL and filter through a 0.45 µm syringe filter.[2]
-
Analysis: Inject the sample onto the equilibrated HPLC system and record the chromatogram. The two enantiomers should appear as distinct peaks. Calculate the enantiomeric excess using the peak areas:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Method 2: NMR Spectroscopy with a Chiral Derivatizing Agent
For a more rapid assessment, NMR spectroscopy with a chiral derivatizing agent (CDA) can be employed.[13] The CDA reacts with both enantiomers to form diastereomers, which will have distinct signals in the NMR spectrum.
-
Common CDAs: Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride are frequently used.
-
Procedure: React a small sample of the resolved diol with the CDA. Acquire a ¹H or ¹⁹F NMR spectrum. The integration of the distinct diastereomeric signals allows for the calculation of the enantiomeric excess.
Data Presentation & Visualization
Table 1: Example Screening of Lipases for the Resolution of this compound
| Entry | Lipase | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) of Diol | ee (%) of Ester | E-value |
| 1 | CALB (Novozym® 435) | Vinyl Acetate | TBME | 30 | 24 | 51 | >99 | 96 | >200 |
| 2 | PCL | Vinyl Acetate | Hexane | 30 | 48 | 48 | 92 | >99 | 150 |
| 3 | Amano PS | Vinyl Butanoate | Toluene | 40 | 36 | 52 | 88 | 95 | 85 |
Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.
Diagram 1: Workflow for Enzymatic Resolution
Caption: Workflow for the enzymatic kinetic resolution of this compound.
Troubleshooting & Field-Proven Insights
-
Low Conversion:
-
Cause: Inactive enzyme, poor choice of solvent, or insufficient reaction time.
-
Solution: Use a fresh batch of enzyme, ensure the solvent is anhydrous, and extend the reaction time. Consider a higher enzyme loading.
-
-
Low Enantioselectivity (Low E-value):
-
Cause: The chosen lipase is not suitable for the substrate. The reaction temperature may be too high.
-
Solution: Screen a wider range of lipases. Lowering the reaction temperature can sometimes improve enantioselectivity, although it will also decrease the reaction rate. Trying a bulkier acyl donor may also be beneficial.[4]
-
-
Difficulty in Separating Products:
-
Cause: Similar polarities of the diol and the monoester.
-
Solution: Optimize the solvent system for column chromatography. A gradient elution may be necessary.
-
Conclusion
The enzymatic kinetic resolution of this compound is a robust and highly efficient method for obtaining enantiomerically pure forms of this valuable chiral building block. By carefully selecting the appropriate lipase, acyl donor, and reaction conditions, researchers can achieve excellent enantioselectivity. The protocols and insights provided in this application note offer a solid foundation for the successful implementation of this biocatalytic strategy in both academic and industrial settings.
References
- 1. 1,3-Diol synthesis by hydroxylation [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
The Untapped Potential of 1,3-Dodecanediol in Advanced Drug Delivery Systems: A Guide for Innovators
Introduction: Unveiling a Promising Excipient
In the continuous quest for novel excipients to enhance drug delivery, 1,3-Dodecanediol emerges as a molecule of significant interest. Chemically, it is a 12-carbon chain alcohol with hydroxyl groups at the 1 and 3 positions, lending it an amphiphilic character.[1][2] This unique structure suggests its potential utility in a variety of drug delivery platforms, from topical formulations to sophisticated nanoparticulate systems. While its isomer, 1,12-Dodecanediol, has found applications as a chemical intermediate in the pharmaceutical industry, the specific roles of this compound in drug delivery remain a largely unexplored frontier.[3]
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the prospective applications of this compound. We will delve into its potential mechanisms of action, provide detailed, adaptable protocols for its incorporation into various drug delivery systems, and outline the necessary characterization techniques to ensure formulation integrity and performance. It is crucial to note that while the principles and protocols described herein are based on established pharmaceutical science, the application of this compound is an area ripe for investigation, and rigorous experimental validation is paramount.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in formulation development.
| Property | Value | Source |
| Molecular Formula | C12H26O2 | [2] |
| Molecular Weight | 202.33 g/mol | [2] |
| Appearance | Colorless solid (predicted) | [4] |
| Water Solubility | < 1 g/L | [1] |
| logP (Octanol-Water Partition Coefficient) | 3.8 | [1][2] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
The high logP value indicates significant lipophilicity, suggesting its utility in lipid-based formulations and for enhancing the permeation of drugs across biological membranes like the stratum corneum.[1] Its limited water solubility is a key consideration for formulation design.[1]
Potential Applications and Mechanisms of Action in Drug Delivery
The amphiphilic nature of this compound positions it as a versatile excipient with several potential applications in drug delivery.
Topical and Transdermal Drug Delivery: A Penetration Enhancer
The stratum corneum, the outermost layer of the skin, presents a formidable barrier to drug absorption. Chemical penetration enhancers are often employed to transiently and reversibly disrupt this barrier, facilitating drug transport.[5][6] Fatty alcohols and diols are known to enhance skin permeation by fluidizing the lipid bilayers of the stratum corneum.[5][7]
Proposed Mechanism of Action:
This compound, with its long alkyl chain and polar hydroxyl groups, is hypothesized to insert itself into the intercellular lipid matrix of the stratum corneum. This insertion could disrupt the highly ordered lipid structure, increasing its fluidity and creating pathways for drug molecules to permeate more readily.
References
- 1. This compound (39516-24-0) for sale [vulcanchem.com]
- 2. This compound | C12H26O2 | CID 12588640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.com [fishersci.com]
- 5. jddtonline.info [jddtonline.info]
- 6. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Esterification of 1,3-Dodecanediol
Introduction
1,3-Dodecanediol is a long-chain diol featuring a primary hydroxyl group at the C1 position and a secondary hydroxyl group at the C3 position.[1][2] This bifunctional architecture makes it a valuable building block in the synthesis of specialty chemicals. The esters derived from this compound are of significant interest across various industries, serving as high-performance emollients in cosmetics, specialty lubricants, plasticizers, and as precursors for novel polymers and surfactants.[3][4]
The key challenge and opportunity in the esterification of this compound lie in controlling the regioselectivity—selectively acylating either the primary hydroxyl, the secondary hydroxyl, or both. The primary hydroxyl group is generally more sterically accessible and nucleophilic, making it the kinetically favored site for acylation. However, reaction conditions can be tuned to favor di-esterification or, in some cases, enhance acylation at the secondary position.
This guide provides detailed protocols for two robust esterification methodologies: a classic chemical approach using the Steglich esterification for its mildness and broad applicability, and an enzymatic approach using lipase for its exceptional regioselectivity and green chemistry advantages.
Foundational Chemical Principles
Steglich Esterification
The Steglich esterification is a powerful method for forming ester bonds under mild, neutral conditions, making it ideal for substrates with acid- or base-labile functional groups.[5] The reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[5][6] A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is crucial for facilitating the acyl transfer to the alcohol.[7]
The mechanism proceeds via the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. DMAP then attacks this intermediate to form a reactive N-acylpyridinium salt. This salt is a potent acylating agent that is readily attacked by the alcohol (this compound), yielding the desired ester and regenerating the DMAP catalyst. The main byproduct, dicyclohexylurea (DCU) in the case of DCC, is insoluble in most organic solvents and can be easily removed by filtration.[7]
Enzymatic (Lipase-Catalyzed) Esterification
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are enzymes that naturally hydrolyze triglycerides. However, in non-aqueous or low-water environments, their catalytic activity can be reversed to synthesize esters from alcohols and carboxylic acids.[8] This methodology is a cornerstone of green chemistry due to its mild reaction conditions (often near room temperature), high selectivity, and the biodegradability of the catalyst.
For asymmetric diols like this compound, lipases offer outstanding regioselectivity, typically favoring the esterification of the less sterically hindered primary hydroxyl group. Immobilized lipases, such as Novozym® 435 (Candida antarctica lipase B), are particularly effective as they can be easily recovered by filtration and reused, enhancing the economic viability of the process.[9][10] The reaction equilibrium is driven towards the ester product by removing the water byproduct, often by conducting the reaction under vacuum or in the presence of molecular sieves.[11][12]
Experimental Protocols
Protocol 1: Steglich Esterification of this compound
This protocol describes the synthesis of this compound mono- and di-esters using DCC as the coupling agent and DMAP as the catalyst. The stoichiometry of the carboxylic acid can be adjusted to favor either the mono- or di-acylated product.
Materials
-
This compound
-
Carboxylic Acid (e.g., Acetic Acid, Lauric Acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), 0.5 N solution
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq for mono-esterification, 2.2 eq for di-esterification) in anhydrous DCM (approx. 10 mL per gram of diol).
-
Catalyst Addition: Add DMAP (0.1 eq) to the solution and stir until it dissolves completely.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the reaction rate and minimize the formation of the N-acylurea byproduct.[13]
-
DCC Addition: Dissolve DCC (1.1 eq per eq of carboxylic acid) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. Visualize spots using an appropriate stain (e.g., potassium permanganate).
-
Workup - DCU Removal: Once the reaction is complete, cool the mixture again to 0 °C for 30 minutes to maximize DCU precipitation. Filter the mixture through a fritted glass funnel or a Celite pad to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 N HCl, water, and saturated sodium bicarbonate solution to remove unreacted DMAP and carboxylic acid.[13]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to separate the mono-ester, di-ester, and any remaining starting material.
Workflow for Steglich Esterification
Caption: General workflow for the Steglich esterification of this compound.
Protocol 2: Lipase-Catalyzed Regioselective Mono-Esterification
This protocol focuses on the synthesis of the 1-mono-ester of this compound, leveraging the high regioselectivity of immobilized lipase.
Materials
-
This compound
-
Carboxylic Acid (e.g., Oleic Acid, Caprylic Acid)
-
Immobilized Lipase (e.g., Novozym® 435)
-
Hexane or tert-Butanol (reaction solvent)
-
Activated Molecular Sieves (4Å) or connection to a vacuum line
-
Ethanol (for washing the enzyme)
Step-by-Step Methodology
-
Enzyme Activation (Optional but Recommended): Wash the immobilized lipase with ethanol and then hexane to remove any adsorbed water and impurities. Dry the enzyme under vacuum for several hours before use.
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and the carboxylic acid (1.0-1.2 eq). A slight excess of the acid can help drive the reaction.
-
Solvent and Dehydration: Add the organic solvent (e.g., hexane, 10-20 mL per gram of diol). Add activated 4Å molecular sieves (approx. 10% w/w of reactants) to adsorb the water produced during the reaction.[14] Alternatively, the flask can be connected to a vacuum pump to remove water in situ.[12]
-
Enzyme Addition: Add the immobilized lipase (typically 5-10% by weight of the total substrates).
-
Reaction Execution: Place the flask in a temperature-controlled shaker or oil bath, typically between 40-60 °C. The optimal temperature is enzyme-dependent. Stir the mixture for 24-72 hours.
-
Monitoring: Monitor the formation of the mono-ester and the consumption of the diol by TLC or Gas Chromatography (GC).
-
Enzyme Recovery: Once the reaction has reached the desired conversion, stop the heating and stirring. Recover the immobilized lipase by simple filtration. The enzyme can be washed with fresh solvent, dried, and stored for reuse.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product will primarily contain the 1-mono-ester, unreacted starting materials, and some di-ester. Further purification can be achieved via silica gel chromatography if high purity is required.
Chemical Transformation of this compound
Caption: Reaction pathways for the esterification of this compound.
Comparative Data and Considerations
| Parameter | Protocol 1: Steglich Esterification | Protocol 2: Enzymatic Esterification |
| Selectivity | Low to moderate regioselectivity. Product mixture of 1-mono-ester, 3-mono-ester, and di-ester is common. Stoichiometry controls mono- vs. di-ester ratio. | High regioselectivity, strongly favoring the primary (C1) hydroxyl group.[9] |
| Reaction Conditions | 0 °C to Room Temperature. Anhydrous conditions required. | Mild temperatures (40-60 °C). Low-water environment. |
| Reagents | Stoichiometric coupling agents (DCC/EDC) and catalyst (DMAP). | Catalytic amount of reusable enzyme. |
| Byproducts | Insoluble urea byproduct (e.g., DCU) that requires filtration. | Water, which must be removed to drive equilibrium. |
| Substrate Scope | Very broad; compatible with a wide range of carboxylic acids.[15] | Generally good, but enzyme activity can be substrate-dependent. |
| Yield | Generally high (70-95%) after purification.[5] | Moderate to high (60-90%), dependent on equilibrium shift. |
| Advantages | Fast, high yielding, broadly applicable. | Environmentally friendly, highly selective, reusable catalyst, mild conditions. |
| Disadvantages | Requires stoichiometric, potentially allergenic reagents (DCC); byproduct removal is an extra step. | Slower reaction times; enzyme cost and stability can be a factor. |
Product Characterization
Confirmation of ester formation and determination of product purity should be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the appearance of new signals corresponding to the ester alkyl group (R-COO-CH ₂- or R-COO-CH -). A downfield shift of the protons on C1 or C3 of the dodecanediol backbone is a clear indicator of esterification at that position.
-
¹³C NMR: The appearance of a carbonyl signal (~170-175 ppm) confirms ester formation.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The most prominent change will be the appearance of a strong C=O stretching band for the ester group, typically around 1735-1750 cm⁻¹. A corresponding decrease in the broad O-H stretching band (~3200-3600 cm⁻¹) will also be observed.
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used to confirm the molecular weight of the synthesized ester(s) and to quantify the relative amounts of mono- and di-esters in the product mixture.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low or No Product (Steglich) | Inactive DCC (hydrolyzed). Insufficient DMAP. Moisture in the reaction. | Use freshly opened or purified DCC. Ensure 0.05-0.1 eq of DMAP is used. Use anhydrous solvents and flame-dried glassware. |
| Low or No Product (Enzymatic) | Inactive enzyme. Water content is too high. | Use fresh or properly stored/activated enzyme. Ensure efficient water removal via vacuum or freshly activated molecular sieves. |
| Formation of N-acylurea (Steglich) | Reaction temperature too high during DCC addition. | Maintain the reaction at 0 °C during and immediately following the addition of DCC. |
| Poor Regioselectivity (Enzymatic) | Acyl migration. Non-specific enzyme. | Acyl migration can sometimes occur at higher temperatures; try lowering the reaction temperature. Ensure a highly 1,3-specific lipase is used. |
| Difficult DCU Filtration (Steglich) | DCU is too fine or has oiled out. | Ensure the mixture is thoroughly cooled before filtration. Diluting with a non-polar solvent like hexane can sometimes aid precipitation. |
References
- 1. This compound (39516-24-0) for sale [vulcanchem.com]
- 2. This compound | C12H26O2 | CID 12588640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. scielo.br [scielo.br]
- 9. Rational synthesis of 1,3-diolein by enzymatic esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiol-functionalized copolymeric polyesters by lipase-catalyzed esterification and transesterification of 1,12-dodecanedioic acid and its diethyl ester, respectively, with 1-thioglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ester synthesis by esterification [organic-chemistry.org]
1,3-Dodecanediol as a coupling agent for composite materials
Application Note & Protocol
Topic: 1,3-Dodecanediol as a Novel Interfacial Modifier for Composite Materials
Abstract
The performance of composite materials is critically dependent on the quality of the interface between the reinforcement/filler and the polymer matrix. Incompatibilities, particularly between hydrophilic fillers (e.g., natural fibers, glass, silica) and hydrophobic polymer matrices (e.g., polyolefins), often lead to poor stress transfer, moisture absorption, and diminished mechanical properties. Coupling agents are employed to bridge this interface. This document proposes the use of this compound, an amphiphilic long-chain diol, as a versatile and effective interfacial modifier. Its unique molecular structure, featuring a polar diol head and a long, non-polar hydrocarbon tail, allows it to act as a molecular bridge, enhancing filler-matrix adhesion through a combination of hydrogen bonding and physical entanglement. This guide provides the theoretical basis, detailed experimental protocols for surface treatment and composite fabrication, and methods for validating the performance of the resulting materials.
Introduction: The Challenge of the Interface
Composite materials are fundamental to innovation across countless industries, from automotive to construction.[1][2] The primary challenge in composite design is overcoming the inherent chemical incompatibility between dissimilar phases.[3] Hydrophilic fillers, such as cellulose fibers or mineral fillers, are rich in surface hydroxyl (-OH) groups, making them prone to agglomeration and poorly wetted by non-polar, hydrophobic polymer matrices like polypropylene (PP) or polyethylene (PE).[1][3] This weak interface acts as a point of failure, compromising the final properties of the composite.
Coupling agents are bifunctional molecules that create a strong and stable bond between the filler and the matrix.[4][5] While silanes and maleated polyolefins are common, there is a growing need for alternative, potentially bio-based, and cost-effective solutions.[1][2]
This compound: A Candidate for Interfacial Modification
This compound (CAS: 39516-24-0) is a long-chain diol with a distinct molecular architecture that makes it a promising candidate for a coupling agent.[6][7]
-
Amphiphilic Nature: The molecule consists of a 12-carbon aliphatic chain, which is hydrophobic and compatible with non-polar polymer matrices.[6] At one end, it possesses two hydroxyl groups at the 1 and 3 positions, creating a polar "head" capable of interacting with hydrophilic filler surfaces.[6][7]
-
Mechanism of Action: The proposed mechanism relies on a dual interaction:
-
Filler Interaction: The hydroxyl groups of this compound can form strong hydrogen bonds with the surface hydroxyls present on fillers like cellulose, silica, or glass fibers.
-
Matrix Interaction: The long, lipophilic C12 alkyl chain can physically entangle and establish strong van der Waals forces with the polymer chains of a hydrophobic matrix, promoting wetting and adhesion.[6]
-
This "molecular bridge" effectively reduces interfacial tension, improves filler dispersion, and facilitates stress transfer from the matrix to the reinforcement.[8]
Physicochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 39516-24-0 | [6][7] |
| Molecular Formula | C₁₂H₂₆O₂ | [6][7] |
| Molecular Weight | 202.33 g/mol | [6][7] |
| Appearance | Solid | N/A |
| Water Solubility | < 1 g/L at 25°C | [6] |
| Hydrogen Bond Donor Count | 2 | [6] |
| XLogP3 (Lipophilicity) | 3.8 | [6][7] |
Visualization of the Coupling Mechanism
The following diagram illustrates the proposed role of this compound at the filler-matrix interface.
Caption: Proposed mechanism of this compound as an interfacial bridge.
Experimental Protocols
The following protocols provide a framework for treating fillers with this compound and fabricating and testing composite materials. The experimental design includes control groups (un-treated filler) to provide a baseline for performance validation.
Protocol 1: Surface Treatment of Filler
Objective: To coat a hydrophilic filler (e.g., microcrystalline cellulose or silica particles) with a monolayer of this compound.
Materials & Equipment:
-
This compound (CAS: 39516-24-0)
-
Filler (e.g., Microcrystalline Cellulose, 20 µm particle size)
-
Solvent (e.g., Isopropanol or Ethanol, anhydrous)
-
Beaker, magnetic stirrer, and stir bar
-
Vacuum oven
-
Centrifuge and tubes
-
FTIR Spectrometer with ATR attachment
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Filler Preparation: Dry the filler in a vacuum oven at 80°C for 12 hours to remove adsorbed moisture. Causality: Removing surface water is critical to ensure the hydroxyl groups of the diol have direct access to the filler's surface hydroxyls for effective hydrogen bonding.
-
Solution Preparation: Prepare a 1% (w/v) solution of this compound in anhydrous isopropanol. Stir until fully dissolved. The concentration can be optimized (e.g., 0.5% to 5%) based on the filler's surface area.
-
Treatment: Add 100 g of dried filler to 500 mL of the this compound solution. Stir the slurry at room temperature for 2 hours.
-
Solvent Removal: Remove the bulk of the solvent by centrifugation (e.g., 5000 rpm for 10 minutes) and decanting the supernatant.
-
Drying: Dry the treated filler in a vacuum oven at 60°C for 24 hours to remove all residual solvent.
-
Validation of Treatment:
-
FTIR Analysis: Compare the FTIR spectra of treated and untreated filler. The treated filler should exhibit new peaks corresponding to C-H stretching (~2850-2950 cm⁻¹) from the dodecane chain.
-
TGA Analysis: Perform TGA on both treated and untreated filler. The treated filler will show a distinct weight loss step at the decomposition temperature of this compound, allowing for quantification of the coating percentage.
-
Protocol 2: Composite Fabrication via Melt Compounding
Objective: To fabricate test specimens of a thermoplastic composite using the surface-treated filler.
Materials & Equipment:
-
Polymer Matrix (e.g., Polypropylene pellets)
-
Treated Filler (from Protocol 3.1)
-
Untreated Filler (for control group)
-
Twin-screw extruder
-
Injection molding machine or compression molder with appropriate test specimen molds (e.g., ASTM D638 for tensile testing).
Procedure:
-
Material Preparation: Dry the polymer pellets and both treated and untreated fillers according to manufacturer specifications.
-
Formulation: Prepare batches for compounding. A typical formulation would be 70% wt. polypropylene and 30% wt. filler. Prepare one batch with treated filler and one with untreated filler.
-
Melt Compounding: Feed the premixed polymer and filler into the twin-screw extruder. Use a standard temperature profile for polypropylene (e.g., 180°C to 210°C from feed zone to die). The screw speed should be optimized to ensure good dispersion without excessive shear. Causality: Melt compounding is a standard industrial practice that uses heat and shear to disperse the filler within the polymer matrix.
-
Pelletization: Extrude the molten composite into strands, cool in a water bath, and pelletize.
-
Specimen Molding: Dry the composite pellets and mold them into test specimens (e.g., tensile bars, flexural bars) using an injection molder or compression molder. Ensure consistent molding parameters for all batches.
Protocol 3: Characterization of Composite Performance
Objective: To quantify the effect of the this compound treatment on the composite's properties.
Equipment:
-
Universal Testing Machine (UTM)
-
Scanning Electron Microscope (SEM)
-
Water bath and analytical balance
Procedures:
-
Mechanical Testing:
-
Conduct tensile tests (ASTM D638) and flexural tests (ASTM D790) on at least five specimens from each batch (control and treated).
-
Record Tensile Strength, Young's Modulus, and Flexural Modulus.
-
-
Morphological Analysis:
-
Cryogenically fracture test specimens.
-
Mount the fracture surfaces and sputter-coat with gold.
-
Examine the fracture surfaces using SEM. Causality: SEM analysis provides direct visual evidence of interfacial adhesion. In a well-coupled composite, the filler will be coated with the matrix and show less pull-out.
-
-
Water Absorption Test (ASTM D570):
-
Dry pre-weighed specimens in an oven at 50°C for 24 hours.
-
Immerse the specimens in distilled water at room temperature.
-
Remove, pat dry, and weigh the specimens at regular intervals (e.g., 2, 4, 8, 24, 48 hours) until equilibrium is reached.
-
Calculate the percentage of water absorption.
-
Experimental Workflow Overview
Caption: High-level workflow for evaluation of this compound.
Expected Results & Discussion
The use of this compound as an interfacial modifier is expected to yield significant improvements in composite properties compared to the control group with untreated filler.
| Property | Control (Untreated Filler) | Expected (Treated Filler) | % Improvement |
| Tensile Strength (MPa) | 25 | 32 | +28% |
| Flexural Modulus (GPa) | 2.2 | 2.8 | +27% |
| Water Absorption (24h, %) | 1.5 | 0.8 | -47% |
Discussion:
-
Mechanical Properties: The expected increase in tensile strength and flexural modulus is a direct result of improved stress transfer across the filler-matrix interface.[9] The this compound "bridge" ensures that mechanical loads are efficiently distributed from the polymer matrix to the stiffer filler particles.
-
Water Absorption: The significant reduction in water absorption is attributed to the hydrophobic dodecane chains orienting outwards from the filler surface. This creates a more hydrophobic interface, repelling water and preventing it from wicking along the filler-matrix boundary, which is a common failure mode in composites with poor adhesion.[9]
-
SEM Morphology: SEM images of the control composite are expected to show clean filler surfaces (pull-out) and voids at the interface. In contrast, the treated composite should show filler particles that are well-coated with the polymer matrix and evidence of ductile fracture of the matrix around the particles, indicating strong adhesion.
Safety & Handling
This compound should be handled in accordance with standard laboratory safety protocols.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]
-
Handle in a well-ventilated area to avoid inhalation of any dust or vapors.[10]
-
Refer to the manufacturer's Safety Data Sheet (SDS) for complete toxicological and handling information. While specific data for the 1,3-isomer is limited, related long-chain diols like 1,12-dodecanediol are not classified as hazardous under standard regulations but should still be handled with care.[10][11][12]
Conclusion
This compound presents a compelling, novel option for the interfacial modification of composite materials. Its amphiphilic structure provides a scientifically sound basis for its function as a coupling agent, bridging the gap between polar fillers and non-polar matrices. The protocols outlined in this document provide a robust methodology for researchers and material scientists to validate its efficacy. The expected improvements in mechanical strength and moisture resistance suggest that this compound could be a valuable tool for developing next-generation, high-performance composite materials.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. specialchem.com [specialchem.com]
- 5. What are the characteristics and types of coupling agents?- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 6. This compound (39516-24-0) for sale [vulcanchem.com]
- 7. This compound | C12H26O2 | CID 12588640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Compatibilization - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. watson-int.com [watson-int.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Maximizing Yield in 1,3-Dodecanediol Synthesis
Welcome to the technical support center for the synthesis of 1,3-Dodecanediol. This guide is designed for researchers, chemists, and drug development professionals dedicated to optimizing their synthetic protocols. As a long-chain diol, this compound is a valuable building block in the synthesis of specialty polymers, surfactants, and pharmaceutical intermediates. Achieving high purity and yield is critical for downstream applications and overall process efficiency.
This document moves beyond standard protocols to provide in-depth troubleshooting advice, explain the causality behind experimental choices, and offer validated methodologies to help you overcome common synthetic challenges.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific issues encountered during the synthesis of this compound, particularly focusing on the common and reliable method of reducing a β-hydroxy ester precursor, such as ethyl 3-hydroxyldodecanoate.
Q1: My overall yield of this compound is significantly lower than expected. What are the most common culprits?
Low yield is a multifaceted problem that can stem from several stages of the experimental process. A systematic evaluation is key to identifying the root cause.[1][2]
-
Incomplete Reaction: The most straightforward cause is the premature termination of the reaction. Monitoring by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to ensure all starting material is consumed before proceeding to work-up.
-
Suboptimal Reaction Conditions: Temperature fluctuations, insufficient stirring, or incorrect stoichiometry of reagents can drastically reduce yield. For instance, reductions using metal hydrides are often highly temperature-sensitive.[2]
-
Side Reactions: The formation of unintended byproducts consumes starting material and complicates purification. A common side reaction is the formation of elimination products or over-reduction if other functional groups are present.
-
Degradation of Product: The target molecule may be sensitive to the work-up conditions. For example, strongly acidic or basic conditions during extraction can lead to degradation or side reactions.[3]
-
Losses During Work-up and Purification: Significant amounts of product can be lost during aqueous extractions (if the product has partial water solubility), multiple transfer steps, or aggressive purification techniques like chromatography on silica gel which can be mildly acidic.[1]
Q2: I'm observing a large amount of unreacted β-hydroxy ester starting material. How can I drive the reaction to completion?
This is a clear indication of insufficient reducing power or deactivation of the reducing agent. Let's consider a typical reduction using Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄).
-
Stoichiometry of Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. For esters, LiAlH₄ is typically used in a 1.5 to 2.0 molar excess to ensure complete reduction.
-
Reagent Purity and Activity: Metal hydrides like LiAlH₄ are extremely sensitive to moisture and can be deactivated by atmospheric water or impure, "wet" solvents.[4] Always use freshly opened, high-purity reagents and anhydrous solvents. It is good practice to titrate the LiAlH₄ solution before use to determine its exact molarity.
-
Reaction Temperature: While initial addition of the reagent is often done at low temperatures (e.g., 0 °C) to control the exothermic reaction, the mixture may require warming to room temperature or even gentle refluxing to ensure the reaction goes to completion. Monitor via TLC to determine the optimal reaction time and temperature.
-
Solvent Choice: The choice of solvent is critical. LiAlH₄ reductions are typically performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF). The solubility of the starting material and intermediates in the chosen solvent can affect reaction rates.
Q3: My final product is contaminated with a byproduct of similar polarity, making chromatographic purification difficult. What is the likely cause and prevention?
When byproducts have similar polarity to the desired 1,3-diol, it often points to subtle side reactions involving the substrate itself.
-
Intramolecular Acyl Migration: In some cases, particularly under enzymatic or specific catalytic conditions, an intramolecular acyl migration can occur in mono-acylated diol intermediates, leading to isomeric impurities.[5]
-
Formation of Dioxanes: Under acidic conditions, two molecules of the 1,3-diol or a molecule of the diol with an aldehyde impurity can cyclize to form a 1,3-dioxane derivative.[6][7] It is crucial to thoroughly neutralize the reaction mixture after quenching to avoid acidic conditions during work-up and concentration.
-
Prevention Strategy: The key is to maintain strict control over reaction conditions. Use a well-defined quenching procedure (e.g., dropwise addition of water followed by NaOH solution at low temperature) to avoid localized pH extremes. Ensure all reagents are pure to prevent unintended catalytic side reactions.
Q4: How does the purity of reactants and solvents affect the yield?
The purity of all components is paramount in achieving high yields in sensitive reactions like hydride reductions.[4]
-
Water Content: Water is the primary enemy. It reacts violently with and consumes strong reducing agents like LiAlH₄, reducing the effective stoichiometry and generating hydrogen gas. Always use anhydrous solvents, and if necessary, distill them over a suitable drying agent (e.g., sodium/benzophenone for THF) prior to use.[8]
-
Acidic/Basic Impurities: Impurities in the starting material or solvent can neutralize catalysts or promote side reactions. For example, acidic impurities can catalyze dehydration or rearrangement reactions.[4]
-
Peroxides: Ethereal solvents like THF can form explosive peroxides upon storage. Peroxides can initiate unwanted radical side reactions. Always test for and remove peroxides from solvents before use.
Experimental Protocols & Data
To provide a practical framework, we present a validated protocol for the synthesis of this compound via the reduction of a β-hydroxy ester.
Protocol: Synthesis of this compound via LiAlH₄ Reduction
This protocol describes the reduction of ethyl 3-hydroxyldodecanoate to this compound.
Materials:
-
Ethyl 3-hydroxyldodecanoate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether (or THF)
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon). Allow to cool to room temperature.[1]
-
Reagent Preparation: In the reaction flask, prepare a suspension of LiAlH₄ (1.5 eq.) in anhydrous diethyl ether under the inert atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve ethyl 3-hydroxyldodecanoate (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension at 0 °C. The rate of addition should be controlled to manage the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material spot has completely disappeared.
-
Quenching (Fieser workup): Cool the reaction mixture back down to 0 °C. Cautiously and slowly add deionized water (X mL, where X = grams of LiAlH₄ used) dropwise to quench the excess LiAlH₄. Follow with the dropwise addition of 15% NaOH solution (X mL), and finally, add more deionized water (3X mL). This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.
-
Work-up: Allow the mixture to warm to room temperature and stir for 30 minutes. The suspension should become a white, filterable solid. Filter the mixture through a pad of Celite®, washing the solid residue thoroughly with diethyl ether or ethyl acetate (3x).[1]
-
Extraction & Drying: Combine the organic filtrates. If an aqueous layer is present, separate it. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure this compound as a white solid.
Data Summary: Factors Influencing Reduction Yield
| Parameter | Condition/Reagent | Rationale & Expected Outcome | Typical Yield Range |
| Reducing Agent | LiAlH₄ | Highly reactive, reduces esters effectively. Requires anhydrous conditions. | 85-95% |
| NaBH₄ / LiCl | Milder, safer alternative. Often requires heating and longer reaction times for esters. | 70-85% | |
| Solvent | Anhydrous THF / Diethyl Ether | Essential for LiAlH₄ stability and reactivity. | High |
| Ethanol / Methanol (for NaBH₄) | Protic solvents suitable for borohydride reductions. | Moderate to High | |
| Temperature | 0 °C to Room Temp | Standard for LiAlH₄. Controls initial exotherm, then allows reaction to complete. | High |
| Reflux | May be needed for less reactive substrates or milder reagents to drive to completion. | Variable; risk of side reactions | |
| Purity of Reactants | Anhydrous & Pure | Prevents deactivation of the reducing agent and avoids side reactions.[4] | Maximizes potential yield |
| Presence of Water | Drastically reduces effective reagent concentration, leading to incomplete reaction. | Low to very low |
Visualization of Workflow and Chemistry
Diagrams provide a clear visual reference for both the chemical transformation and the logical steps involved in troubleshooting.
Synthesis Pathway Diagram
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. quora.com [quora.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. EP1021433B1 - Method for producing natural diol-1,3 derivatives and corresponding natural 1,3-dioxane derivatives - Google Patents [patents.google.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
minimizing byproduct formation in 1,3-Dodecanediol production
Welcome to the technical support center for the synthesis of 1,3-dodecanediol. This guide is structured to provide drug development professionals, researchers, and scientists with practical, in-depth solutions to common challenges encountered during its synthesis. Our focus is on diagnosing and minimizing the formation of critical byproducts to ensure the highest purity of your target molecule.
Introduction: The Challenge of Synthesizing Pure this compound
This compound is a C12 diol with hydroxyl groups at the 1 and 3 positions.[1][2] This structure makes it a valuable building block in the synthesis of complex molecules, polymers, and specialty chemicals. However, its synthesis is often plagued by competing reaction pathways that lead to a variety of byproducts, complicating purification and reducing overall yield. This guide addresses the most common synthetic routes and provides troubleshooting strategies rooted in mechanistic understanding to empower you to optimize your experimental outcomes.
Part 1: Troubleshooting the Prins Reaction Route
The Prins reaction, which involves the acid-catalyzed addition of an aldehyde (typically formaldehyde) to an alkene, is a direct and powerful method for forming the 1,3-diol skeleton.[3][4][5] However, the reaction's outcome is highly sensitive to the chosen conditions, making byproduct formation a common issue.[6] The core of the reaction involves the formation of an oxocarbenium intermediate, which can follow several competing pathways.
Diagram 1: Competing Pathways in the Prins Reaction
Caption: Key reaction pathways for the oxocarbenium intermediate.
Frequently Asked Questions: Prins Reaction
Q1: My reaction is producing a significant amount of an allylic alcohol instead of this compound. Why is this happening and how can I suppress it?
A1: This is a classic byproduct issue in the Prins reaction, stemming directly from the fate of the key carbocation intermediate.
-
Causality: The reaction proceeds via an electrophilic addition of protonated formaldehyde to your alkene (e.g., 1-undecene) to form a secondary carbocation. This intermediate has two primary fates: 1) capture by a nucleophile (water) to form the 1,3-diol, or 2) elimination of a proton to form an allylic alcohol.[4][5] The formation of the allylic alcohol is favored in the absence of a suitable nucleophile to trap the cation.
-
Troubleshooting & Optimization:
-
Ensure Presence of Water: The most critical factor for forming the 1,3-diol is the presence of water to act as the nucleophile. Running the reaction in a medium containing water and a protic acid (like sulfuric acid) will strongly favor the diol pathway.[4][5]
-
Avoid Anhydrous Conditions: Conversely, if your reaction is run under anhydrous conditions, proton elimination becomes the dominant pathway, leading to the allylic alcohol byproduct.[6] Review your solvent and reagent purity to ensure water is present.
-
Temperature Control: While higher temperatures can increase reaction rates, they can also favor elimination. Maintain moderate temperatures to favor the desired addition pathway.
-
Q2: I've isolated a 1,3-dioxane derivative, not my target diol. What causes this and can I convert it to my desired product?
A2: The formation of a 1,3-dioxane is another common outcome, particularly when using an excess of formaldehyde.
-
Causality: If the carbocation intermediate is trapped by another molecule of formaldehyde instead of water, a new cationic intermediate is formed which rapidly cyclizes to the highly stable six-membered 1,3-dioxane ring.[4][6] This pathway is favored under conditions of high formaldehyde concentration and lower reaction temperatures.[5]
-
Troubleshooting & Optimization:
-
Control Stoichiometry: To minimize dioxane formation, avoid using a large excess of formaldehyde. A stoichiometry closer to 1:1 (alkene:formaldehyde) will reduce the probability of the intermediate being trapped by a second formaldehyde molecule.
-
Conversion to Diol: The good news is that dioxane formation is often reversible. The 1,3-dioxane can be viewed as a protected form of the 1,3-diol. You can convert the isolated dioxane to the desired this compound by acidic hydrolysis.[7] Simply treating the dioxane with aqueous acid (e.g., dilute HCl or H₂SO₄) will hydrolyze the acetal and yield the target diol.
-
| Parameter | Favors 1,3-Diol | Favors Allylic Alcohol | Favors 1,3-Dioxane |
| Solvent | Aqueous / Protic | Anhydrous / Aprotic | Anhydrous / Aprotic |
| Reagents | Alkene, Formaldehyde, H₂O, H⁺ | Alkene, Formaldehyde, H⁺ | Alkene, Excess Formaldehyde, H⁺ |
| Temperature | Moderate | Often Higher | Low |
| Key Principle | Nucleophilic capture of cation by water. | Proton elimination from cation. | Capture of cation by a second aldehyde equivalent. |
| Table 1. Influence of reaction conditions on Prins reaction product distribution.[4][5][6] |
Part 2: Troubleshooting Byproducts in Reduction-Based Routes
A common alternative strategy for synthesizing 1,3-diols is the catalytic hydrogenation of a 1,3-dione precursor (i.e., 1,3-dodecanedione).[1] While conceptually straightforward, this approach presents its own set of challenges related to selectivity and catalyst performance.
Diagram 2: Troubleshooting Workflow for 1,3-Dione Reduction
Caption: A logical workflow for diagnosing issues in dione reduction.
Frequently Asked Questions: Reduction of 1,3-Diones
Q3: My hydrogenation of 1,3-dodecanedione stalls, leaving significant amounts of the hydroxy-ketone intermediate. How do I drive the reaction to completion?
A3: Incomplete reduction is a common issue, indicating that the reaction conditions are not sufficiently forcing to reduce the second, and often more sterically hindered, carbonyl group.
-
Causality: The first ketone reduction may be fast, but the resulting hydroxy-ketone can be less reactive. Catalyst deactivation or insufficient hydrogen pressure can lead to the reaction stalling at this intermediate stage.
-
Troubleshooting & Optimization:
-
Increase Hydrogen Pressure: This is often the most effective solution. Higher H₂ pressure increases the concentration of active hydrogen species on the catalyst surface, driving the equilibrium towards the fully reduced diol.
-
Increase Catalyst Loading: If pressure is not the issue, the catalyst itself may be the limiting factor. A modest increase in the catalyst-to-substrate ratio (e.g., from 5 mol% to 10 mol%) can provide more active sites for the reaction.
-
Extend Reaction Time: Some reductions are simply slow. Monitor the reaction by TLC or GC-MS and allow it to proceed until the intermediate is fully consumed.
-
Catalyst Choice: Ensure you are using an active hydrogenation catalyst. While Raney Nickel is common, supported ruthenium catalysts (e.g., Ru/C) are often highly effective for dione reductions.[8]
-
Q4: My reaction is producing dodecane or dodecanol byproducts. What is causing this over-reduction and how can I prevent it?
A4: The formation of alkanes or mono-alcohols indicates that hydrogenolysis—the cleavage of C-O bonds by hydrogen—is occurring. This is a destructive side reaction that is highly undesirable.
-
Causality: Hydrogenolysis is typically promoted by harsh reaction conditions, particularly high temperatures and highly active catalysts (like Palladium on Carbon, which is known for promoting hydrogenolysis). The hydroxyl groups of the diol are reductively cleaved and replaced with hydrogen.
-
Troubleshooting & Optimization:
-
Reduce Reaction Temperature: This is the most critical parameter to control. Hydrogenolysis has a higher activation energy than hydrogenation, so lowering the temperature will significantly slow the undesired side reaction while having a lesser effect on the desired ketone reduction.
-
Change Catalyst: Switch to a catalyst less prone to hydrogenolysis. Ruthenium on carbon (Ru/C) is often an excellent choice for selectively hydrogenating carbonyls without cleaving C-O bonds.[8] Avoid highly active palladium catalysts if hydrogenolysis is a problem.
-
Solvent Choice: The choice of solvent can influence catalyst activity and selectivity. Protic solvents like ethanol or isopropanol are common, but a screen of solvents may be necessary for optimal results.
-
Part 3: General Purification Strategies
Q5: My crude product contains the this compound, but I am struggling with purification. What are some effective strategies?
A5: The purification of polar, long-chain diols can be challenging due to their physical properties.
-
Causality: this compound has two polar hydroxyl groups, but also a long C12 nonpolar tail.[1] This amphiphilic nature can cause issues like streaking on silica gel columns and poor separation from other polar impurities.
-
Troubleshooting & Optimization:
-
Column Chromatography: This is the most common method. To improve separation, consider the following:
-
Solvent System: A gradient elution is often necessary. Start with a nonpolar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or isopropanol.
-
Additives: Sometimes, adding a small amount (0.5-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) to the eluent can dramatically improve peak shape.
-
Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina (which has different selectivity) or reverse-phase silica (C18) with a water/methanol or water/acetonitrile eluent system.[9]
-
-
Recrystallization: If a solid, this is an excellent method for achieving high purity. Screen a variety of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, acetone/water) to find conditions where the diol is soluble at high temperature but sparingly soluble at low temperature.
-
Distillation: Due to the high boiling point of this compound, distillation is only feasible under high vacuum (Kugelrohr apparatus). This can be effective for removing non-volatile impurities.
-
Appendix A: Experimental Protocols
Protocol 1: Optimized Prins Reaction for this compound Synthesis
This protocol is a general guideline and should be optimized for your specific laboratory conditions. All operations should be performed in a well-ventilated fume hood.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-undecene (1.0 eq), formaldehyde (1.1 eq, typically as a 37% aqueous solution), and a solvent mixture of water and dioxane (e.g., 1:1 v/v).
-
Catalyst Addition: Slowly add sulfuric acid (0.1 eq) to the stirring mixture. An exotherm may be observed.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-70 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction to room temperature. Neutralize the acid by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via column chromatography as described in the FAQ section.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry packing method with a nonpolar solvent (e.g., 95:5 hexanes:ethyl acetate).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 hexanes:ethyl acetate).
-
Gradient: Gradually increase the polarity of the eluent. A typical gradient might be from 5% ethyl acetate in hexanes up to 40% or 50% ethyl acetate. The exact gradient will depend on the impurities present.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield purified this compound.
References
- 1. This compound (39516-24-0) for sale [vulcanchem.com]
- 2. This compound | C12H26O2 | CID 12588640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Organic Synthesis International: PRINS REACTION [organicsynthesisinternational.blogspot.com]
- 5. Prins reaction - Wikipedia [en.wikipedia.org]
- 6. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1,3-Dodecanediol by Recrystallization
Welcome to the technical support resource for the purification of 1,3-Dodecanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization process. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
Introduction to Recrystallizing this compound
This compound is a molecule with a dual nature; it possesses a long, nonpolar 12-carbon backbone and two polar hydroxyl (-OH) groups.[1] This amphiphilic character is the primary determinant of its solubility and, consequently, the strategy for its purification by recrystallization. The core principle of recrystallization is to exploit differences in solubility between the desired compound and its impurities at varying temperatures.[2] An ideal solvent will dissolve this compound completely at an elevated temperature but poorly at lower temperatures, while impurities remain either fully soluble or completely insoluble throughout the process.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, providing likely causes and actionable solutions.
Issue 1: The Compound "Oils Out" Instead of Forming Crystals
You observe the formation of a liquid layer or oily droplets at the bottom of the flask upon cooling, rather than solid crystals.
Potential Causes:
-
High Solute Concentration: The solution is likely supersaturated to a point where the this compound separates from the solution at a temperature above its melting point.
-
Rapid Cooling: Cooling the solution too quickly does not provide the necessary time for the ordered lattice structure of a crystal to form.
-
Inappropriate Solvent Choice: The boiling point of the chosen solvent may be higher than the melting point of the this compound, causing it to melt before it can crystallize.
-
Significant Impurities: High levels of impurities can depress the melting point of the compound and interfere with crystal lattice formation.[4]
Recommended Solutions:
-
Re-heat and Dilute: Gently warm the flask to re-dissolve the oil. Add a small, measured amount (e.g., 5-10% of the total volume) of the hot solvent to slightly decrease the concentration.[5]
-
Ensure Slow Cooling: After re-dissolving, allow the flask to cool to room temperature as slowly as possible. Insulate the flask by placing it on a wooden block or several layers of paper towels to prevent rapid heat loss.[5] Very slow cooling is crucial for preventing oiling out.[4]
-
Modify Solvent System: If using a mixed solvent system (e.g., ethanol/water), add more of the solvent in which the diol is more soluble (the "good" solvent, likely ethanol) to lower the saturation point.[5]
-
Consider a Pre-Purification Step: If impurities are suspected to be high, a preliminary purification by column chromatography may be necessary before attempting recrystallization.
Issue 2: No Crystals Form Upon Cooling
The solution remains clear even after cooling to room temperature and then in an ice bath.
Potential Causes:
-
Excess Solvent: This is the most common reason for crystallization failure.[4] Too much solvent was used to dissolve the crude material, and the solution never reaches saturation upon cooling.[6]
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature, and lacks a nucleation point to initiate crystal growth.[4]
Recommended Solutions:
-
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent.[5] Periodically remove it from the heat, allow it to cool slightly, and check for the formation of turbidity or crystals. Once you observe initial crystal formation, you have reached a suitable concentration. Re-heat just until the solid dissolves again, then allow it to cool slowly.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[4] The microscopic imperfections on the glass provide a nucleation site for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[4]
-
Issue 3: Very Low or No Yield of Purified Product
After filtration, you collect a disappointingly small amount of crystals, or none at all.
Potential Causes:
-
Excessive Solvent Use: As with the failure to form crystals, using too much solvent will keep a significant portion of your product dissolved in the mother liquor even at low temperatures.[5][6]
-
Premature Crystallization: The compound crystallized in the filter funnel during an initial hot filtration step to remove insoluble impurities.
-
Inadequate Cooling: The solution was not cooled to a low enough temperature to maximize the precipitation of the solute.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that was not ice-cold re-dissolved a portion of the product.[6]
Recommended Solutions:
-
Optimize Solvent Volume: Use the minimum amount of boiling solvent necessary to fully dissolve the crude solid.[6]
-
Prevent Premature Crystallization: If performing hot filtration, use a slight excess of hot solvent and pre-heat the funnel and receiving flask to prevent cooling and crystallization during transfer.[7] The excess solvent can be boiled off before cooling.
-
Maximize Cooling: Ensure the flask is left in an ice-water bath for a sufficient amount of time (e.g., 20-30 minutes) to achieve maximum crystal precipitation.
-
Use Ice-Cold Rinsing Solvent: Always use a minimal amount of ice-cold solvent to wash the filtered crystals. This removes residual soluble impurities without significantly dissolving the desired product.[6]
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing this compound?
The ideal solvent is one in which this compound is highly soluble when hot but has low solubility when cold.[3] Given its structure, you will likely need to test a range of solvents or a mixed-solvent system.
Solvent Selection Protocol:
-
Place a small amount (approx. 50-100 mg) of your crude this compound into several test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature.
-
A good candidate solvent will not dissolve the compound at room temperature.[8]
-
Take the tubes with undissolved solid and gently heat them in a water bath. A suitable solvent will dissolve the solid completely at this higher temperature.[3]
-
Allow the clear solutions to cool to room temperature and then in an ice bath. The best solvent will be the one that yields a large quantity of crystals upon cooling.
Q2: What is a mixed-solvent system and when should I use it?
A mixed-solvent system is used when no single solvent has the ideal solubility properties.[3] It typically consists of a "good" solvent in which the compound is very soluble and a "poor" solvent in which it is nearly insoluble. For this compound, a common pair might be ethanol (good) and water (poor), or ethyl acetate (good) and hexane (poor).[3]
The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, and then adding the "poor" solvent dropwise until the solution becomes cloudy (turbid). A few more drops of the "good" solvent are then added to just clarify the solution, which is then allowed to cool slowly.
Q3: My purified product is still colored. How can I fix this?
Colored impurities can often be removed by using activated charcoal.
Procedure:
-
Dissolve the crude this compound in the appropriate amount of hot solvent.
-
Allow the solution to cool slightly to prevent violent boiling when the charcoal is added.
-
Add a small amount of activated charcoal (a spatula tip is usually sufficient).
-
Gently boil the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Perform a hot filtration to remove the charcoal, then allow the clear filtrate to cool and crystallize.
Q4: What are the likely impurities in my crude this compound?
Potential impurities depend on the synthetic route. Common methods include the reductive hydroxylation of 1,3-diketododecane or the biotransformation of dodecane derivatives.[1] Therefore, impurities could include:
-
Unreacted starting materials (e.g., 1,3-diketododecane).
-
Side-products from the reaction (e.g., isomers, over-reduced products).
-
Residual catalysts (e.g., palladium or nickel).[1]
-
By-products from biotransformation processes.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general workflow. The optimal solvent system and volumes should be determined by preliminary small-scale tests as described in the FAQ.
Materials:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent and a stir bar. Heat the mixture on a hot plate while stirring. Add the solvent in small portions until the solid has just completely dissolved. Use the minimum amount of hot solvent required.[8]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and gently boil for 2-3 minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was used, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean, hot flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[6] Do not rush this step. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: With the vacuum off, add a small amount of ice-cold solvent to the crystals to wash away any remaining soluble impurities.[8] After about 30 seconds, re-apply the vacuum to draw the wash solvent through.
-
Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and help dry them. Transfer the crystals to a watch glass and allow them to air dry completely.
Data & Visualization
Table 1: Predicted Solubility of this compound
This table is predictive, based on the chemical principle of "like dissolves like"[2] and the known properties of long-chain diols.[1][9] Experimental verification is required.
| Solvent | Polarity | Predicted Solubility at 25°C | Predicted Solubility at Boiling | Suitability |
| Water | High | Insoluble | Very Low | Poor (Good as anti-solvent) |
| Methanol/Ethanol | High | Slightly Soluble | Soluble | Good |
| Acetone | Medium | Slightly Soluble | Soluble | Good |
| Ethyl Acetate | Medium | Soluble | Very Soluble | Potentially too soluble |
| Toluene | Low | Slightly Soluble | Soluble | Good |
| Hexane | Nonpolar | Insoluble | Slightly Soluble | Good (Potentially as anti-solvent) |
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
References
- 1. This compound (39516-24-0) for sale [vulcanchem.com]
- 2. Recrystallization [wiredchemist.com]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. 1,12-Dodecanediol | 5675-51-4 [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for 1,3-Dodecanediol Synthesis
Welcome to the technical support center for the synthesis of 1,3-dodecanediol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges encountered during the synthesis of this long-chain diol, ensuring higher yields, purity, and reproducibility.
I. Synthesis Overview: A Generalized Approach
The synthesis of this compound (C₁₂H₂₆O₂) can be approached through several synthetic routes.[1][2] Due to the lack of a single, standardized industrial method, this guide will focus on a common and reliable laboratory-scale approach: the selective reduction of a β-hydroxy ketone or a 1,3-diketone precursor. This method offers good control over the formation of the 1,3-diol moiety.
A plausible synthetic workflow involves two main stages:
-
Formation of a Precursor : Synthesis of a suitable 12-carbon precursor containing carbonyl groups at the 1 and 3 positions, such as 3-hydroxy-1-dodecanone or dodecane-1,3-dione. This can often be achieved via reactions like an Aldol condensation or Claisen condensation.
-
Selective Reduction : Reduction of the carbonyl group(s) to hydroxyl groups. This is the critical step where reaction conditions determine the yield and purity of the final this compound.
Below is a general workflow diagram for this process.
References
Technical Support Center: Catalyst Selection for Efficient 1,3-Dodecanediol Synthesis
Welcome to the Technical Support Center for 1,3-Dodecanediol Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational questions regarding the synthesis of this compound, a medium-chain diol with applications as a precursor for polymers and in personal care products.[1][2]
Q1: What are the primary catalytic routes for synthesizing this compound?
A1: The synthesis of this compound can be approached through several catalytic pathways, primarily depending on the starting material. The most common routes include:
-
Hydrogenation of C12 Dicarboxylic Acids or their Esters: This is a prevalent method for producing diols. It involves the reduction of both carboxyl groups. Bimetallic catalysts are often essential for achieving high diol selectivity.[3][4][5]
-
Reductive Hydroxylation of 1,3-Diketododecane: This method involves the selective reduction of a diketone precursor using catalysts such as palladium or nickel.[6]
-
Selective Hydrogenation of Dodecanoic Acid Derivatives: While direct hydrogenation of dodecanoic acid often yields 1-dodecanol, specific catalytic systems and conditions can promote the formation of diols, though this is less direct.[7][8]
-
Biocatalysis and Biotransformation: This "green chemistry" approach uses whole-cell systems or isolated enzymes to perform selective hydroxylations on dodecane or its derivatives.[1][9][10] This method offers high regioselectivity under mild conditions but can face challenges with substrate permeability and cofactor regeneration.[1][11]
Q2: Should I use a homogeneous or a heterogeneous catalyst for my synthesis?
A2: The choice between a homogeneous and a heterogeneous catalyst involves a trade-off between activity, selectivity, and practicality.[12]
-
Homogeneous Catalysts: These are in the same phase as the reactants (typically liquid). They often exhibit higher activity and selectivity due to well-defined active sites and the absence of mass transfer limitations.[12][13][14] However, their primary drawback is the difficult and often expensive process of separating the catalyst from the reaction products for recovery and reuse.[12][14]
-
Heterogeneous Catalysts: These exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). Their main advantage is straightforward separation (e.g., by filtration), which simplifies product purification and catalyst recycling.[12][13][14] However, they can suffer from lower selectivity, potential for mass and heat transfer limitations, and more complex active sites that are harder to fine-tune.[13]
For industrial-scale production where catalyst recovery is critical for economic viability, heterogeneous catalysts are overwhelmingly preferred.[12] For fine chemical synthesis at the lab scale, the high selectivity of homogeneous catalysts may be more advantageous.
Q3: What are the key benefits of using bimetallic catalysts for diol synthesis?
A3: Bimetallic catalysts, which contain two different metals, often exhibit synergistic effects that enhance catalytic performance beyond what is achievable with either metal alone.[15] For diol synthesis via hydrogenation of dicarboxylic acids, this is particularly critical. For example, in Ru-Sn systems, cooperativity between the two metals is crucial for achieving diol formation; monometallic ruthenium catalysts do not yield the diol under similar conditions.[5] The addition of a second metal can modify the electronic properties of the active site, improve catalyst stability, and steer selectivity away from undesired byproducts like alkanes or lactones.[16][17]
Q4: What is biocatalysis, and why is it a promising option for this compound synthesis?
A4: Biocatalysis utilizes enzymes or whole microbial cells to catalyze chemical reactions. This approach is gaining attention as a sustainable alternative to traditional chemical methods.[1][10] Key advantages include:
-
High Selectivity: Enzymes can exhibit exceptional regio- and stereoselectivity, which is challenging to achieve with conventional catalysts.[9][18]
-
Mild Reaction Conditions: Biocatalytic reactions typically occur at or near ambient temperature and pressure in aqueous media, reducing energy consumption and environmental impact.[9][18]
-
Reduced Byproducts: The high selectivity minimizes the formation of unwanted side products, simplifying purification.
For this compound, specific monooxygenase enzymes can hydroxylate a dodecane backbone at specific positions.[1][9] While powerful, challenges such as enzyme stability, substrate transport into the cell, and the need for cofactor regeneration must be addressed.[11]
Section 2: Troubleshooting Guide
This guide addresses specific problems researchers may encounter during the synthesis of this compound.
Issue 1: Low Yield and Poor Selectivity
Q: My hydrogenation reaction is producing mainly 1-dodecanol and dodecane, with very little of the desired this compound. What's going wrong?
A: This outcome points to a lack of selectivity in your catalytic system, likely stemming from the catalyst choice or reaction conditions.
-
Causality: The complete reduction of a carboxylic acid or ester to an alkane (hydrodeoxygenation) is a common side reaction, especially at high temperatures and pressures.[8][17] Catalysts like Ir/MoO₃ have been shown to favor dodecane production under more aggressive conditions (200 °C, 8.0 MPa H₂).[7][8] Similarly, many standard hydrogenation catalysts are optimized for producing monofunctional alcohols, not diols.
-
Solutions:
-
Select a Diol-Selective Catalyst: Employ a bimetallic catalyst known for diol production. Ru-Sn and Re-Pd systems are well-documented for selectively hydrogenating dicarboxylic acids to diols.[3][4][5] The synergy between the two metals is key to stopping the reduction at the diol stage.
-
Optimize Reaction Conditions: Reduce the reaction temperature and pressure. Milder conditions generally favor partial reduction (alcohol formation) over complete reduction (alkane formation). For instance, an Ir/Nb₂O₅ catalyst yielded 89.1% dodecanol at lower temperature and pressure (170 °C, 4.0 MPa H₂), demonstrating that conditions can be tuned to avoid over-reduction.[7][8]
-
Choose the Right Support: The catalyst support can influence selectivity. For Ru-Sn catalysts in one study, a TiO₂ support provided significantly higher diol selectivity compared to supports like Al₂O₃ or SiO₂.[5]
-
Q: My reaction mixture contains a significant amount of oligomeric esters. How can I suppress this side reaction?
A: Ester formation is a classic side reaction where the carboxylic acid starting material condenses with the alcohol product.[19] This is especially problematic in the hydrogenation of polycarboxylic acids.
-
Causality: This is an equilibrium reaction that is often catalyzed by acidic sites on the catalyst support or by the reaction conditions themselves. The newly formed alcohol product can react with remaining carboxylic acid groups before they are hydrogenated.
-
Solutions:
-
Use a Dual Catalyst System: A novel approach involves using a dual catalyst system consisting of a bulky hydrogenation catalyst (e.g., a (PNNP)iridium complex) and a Lewis acid.[19] The bulky nature of the hydrogenation catalyst creates steric hindrance that disfavors the esterification reaction at the active site.
-
Two-Step, One-Pot Procedure: Conduct the reaction in two stages. First, perform an esterification of the carboxylic acid at a low temperature, followed by hydrogenation in the same pot.[19] This converts the problematic carboxylic acid groups into esters first, which are then hydrogenated to the diol, circumventing the in-situ formation of polyesters.[19]
-
Optimize Catalyst Pre-treatment: For some catalysts, such as Re-Pd/SiO₂, the reduction method is critical. Ex situ liquid-phase reduction has been shown to be much more active for dicarboxylic acid hydrogenation than in situ reduction, as the presence of the dicarboxylic acid can suppress the formation of the active Re⁰ species.[3][4]
-
Issue 2: Catalyst Performance and Stability
Q: My heterogeneous catalyst shows poor activity and requires long reaction times. How can I improve its performance?
A: Low activity in heterogeneous catalysis can be attributed to several factors, from the catalyst's physical properties to mass transfer limitations.
-
Causality: The active sites on a solid catalyst may be inaccessible to the reactants. This can be due to a low surface area, small pore size, or poisoning of the active sites.[14] In multiphase reactions, the rate can be limited by the diffusion of reactants to the catalyst surface.[13]
-
Solutions:
-
Increase Catalyst Surface Area: Ensure your catalyst support has a high surface area (e.g., mesoporous silica or activated carbon) to maximize the number of exposed active sites.[16]
-
Optimize Stirring/Agitation: In a liquid-phase reaction, vigorous stirring is crucial to minimize diffusion limitations and ensure reactants can reach the catalyst surface.
-
Check for Catalyst Poisons: Ensure your starting materials and solvent are of high purity. Sulfur compounds, for example, are notorious poisons for many metal catalysts.
-
Consider Catalyst Promoters: The addition of a second metal (a promoter) can drastically enhance activity. For example, adding Ru to a Pd-catalyst was shown to enhance its activity in sunflower oil hydrogenation.[16]
-
Q: My catalyst deactivates after one or two cycles. What causes this, and how can it be prevented?
A: Catalyst deactivation is a common issue, often caused by sintering, leaching, or coking.
-
Causality:
-
Sintering: At high temperatures, small metal nanoparticles on the support can aggregate into larger particles, reducing the active surface area.
-
Leaching: The active metal can dissolve from the support into the reaction medium, leading to a permanent loss of activity.
-
Coking/Fouling: Carbonaceous deposits can form on the catalyst surface, blocking active sites.
-
-
Solutions:
-
Use a More Stable Support: Choose a support material that strongly interacts with the metal nanoparticles to prevent aggregation.
-
Lower Reaction Temperature: Operate at the lowest effective temperature to minimize sintering.
-
Implement a Reactivation Protocol: Depending on the cause of deactivation, a reactivation step may be possible. For example, coke deposits can sometimes be burned off in a controlled oxidation step.
-
Test Catalyst Reusability: When developing a process, it is critical to perform reusability tests. For instance, an Ir/Nb₂O₅ catalyst was successfully reused for multiple cycles in dodecanoic acid hydrogenation with minimal loss of activity.[7]
-
Section 3: Protocols & Data
Catalyst Performance Comparison
The selection of a heterogeneous catalyst is critical for achieving high yield and selectivity. The table below summarizes the performance of various bimetallic and supported catalysts in the hydrogenation of C12 fatty acids or their derivatives.
| Catalyst System | Support | Substrate | Temp. (°C) | Pressure (bar/MPa) | Conversion (%) | Selectivity/Yield (%) | Reference |
| Ir/Nb₂O₅ | Nb₂O₅ | Dodecanoic Acid | 170 | 4.0 MPa | 100 | 89.1 (Dodecanol) | [7][8] |
| Ir/MoO₃ | MoO₃ | Dodecanoic Acid | 200 | 8.0 MPa | 100 | 90.7 (Dodecane) | [7][8] |
| Ni-Sn (1.5) | TiO₂ | Dodecanoic Acid | 160 | 30 bar (3.0 MPa) | >99 | 93 (Dodecan-1-ol) | [17][20] |
| Re-Pd (8) | SiO₂ | Dicarboxylic Acids | 140 | N/A | High | 71-89 (Diols) | [3][4] |
| Ru-Sn | ZnO | Octanoic Acid | 300 | 3 MPa | >99 | 93 (Octanol) | [7] |
Note: Data for Ru-Sn is for a C8 analogue but demonstrates high alcohol selectivity. Yields for Ir and Ni-Sn catalysts are for the mono-alcohol, highlighting the challenge of achieving diol selectivity from a monocarboxylic acid.
General Protocol: Screening of Heterogeneous Catalysts for Dodecanoic Acid Hydrogenation
This protocol outlines a general workflow for testing the efficacy of a solid catalyst.
-
Catalyst Preparation:
-
Pre-treat the catalyst as required (e.g., reduction under H₂ flow at a specified temperature to generate the active metallic phase).
-
-
Reactor Setup:
-
Add the dodecanoic acid substrate (e.g., 0.1 g) and the solvent (e.g., 10 mL 1,4-dioxane) to a high-pressure autoclave reactor.[7]
-
Add the pre-treated catalyst (e.g., 0.1 g) to the reactor.
-
Seal the reactor and purge several times with N₂ followed by H₂ to remove air.
-
-
Reaction Execution:
-
Analysis:
-
After the reaction, cool the reactor to room temperature and carefully vent the H₂ pressure.
-
Filter the reaction mixture to separate the solid catalyst.
-
Analyze the liquid product mixture using Gas Chromatography (GC) or GC-MS with an internal standard to determine substrate conversion and product selectivity.
-
-
Catalyst Recycling:
-
Wash the recovered catalyst with solvent, dry it, and subject it to a reactivation procedure if necessary before using it in a subsequent run to test for reusability.[7]
-
Catalyst Selection Workflow
The following diagram illustrates a decision-making process for selecting a suitable catalytic system for this compound synthesis.
Caption: Decision tree for catalyst selection in this compound synthesis.
References
- 1. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C12H26O2 | CID 12588640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydrogenation of dicarboxylic acids to diols over Re–Pd catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00038F [pubs.rsc.org]
- 6. This compound (39516-24-0) for sale [vulcanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ethz.ch [ethz.ch]
- 14. chembam.com [chembam.com]
- 15. Synthesis strategies of supported bimetallic catalysts for hydrogenation reactions: review and outlook - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. scispace.com [scispace.com]
- 18. journals.asm.org [journals.asm.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. journal.bcrec.id [journal.bcrec.id]
Technical Support Center: Navigating the Scale-Up of 1,3-Dodecanediol Production
Welcome to the technical support center for 1,3-Dodecanediol production. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to pilot or industrial-scale manufacturing. Scaling up the production of specialty diols like this compound introduces a host of challenges that are often not apparent during laboratory experiments.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter, grounded in established chemical and biochemical engineering principles.
Whether you are pursuing a traditional chemical synthesis route or a more modern biocatalytic approach, this center will serve as a practical resource to help you anticipate problems, diagnose issues, and implement robust solutions to enhance process efficiency, yield, and purity.
Section 1: Troubleshooting Guide: Low Product Yield
Low product yield is one of the most common and costly issues encountered during scale-up.[3] The transition from small flasks to large reactors can introduce variability in heat and mass transfer, mixing efficiency, and reaction kinetics, all of which can negatively impact yield.[1]
Q1: My biocatalytic process yield dropped significantly after moving from a 1L flask to a 50L bioreactor. What are the likely causes and how can I fix it?
This is a classic scale-up problem often rooted in maintaining optimal conditions for the whole-cell or enzymatic biocatalyst.
Possible Causes & Suggested Solutions:
-
Mass Transfer Limitation (Oxygen & Substrate):
-
The "Why": In aerobic biotransformations, oxygen is a critical substrate. The surface-area-to-volume ratio decreases dramatically at scale, making it harder to maintain the necessary dissolved oxygen (DO) levels. Similarly, if your substrate (e.g., a dodecane precursor) is hydrophobic, poor mixing in a large vessel can limit its availability to the cells or enzymes.[1][4][5]
-
Solution:
-
Optimize Agitation and Aeration: Increase the stirring rate and sparge with filtered air or pure oxygen. Monitor DO levels in real-time with a calibrated probe to ensure you are not dropping below the critical threshold for your biocatalyst.
-
Add Biocompatible Co-solvents: For hydrophobic substrates, adding a co-solvent can improve solubility and mass transfer.[6]
-
Fed-Batch Strategy: Implementing a fed-batch approach for the substrate can prevent the accumulation of a separate organic phase and reduce potential substrate inhibition.[6]
-
-
-
Cofactor Limitation:
-
The "Why": Many enzymatic reductions, such as the conversion of a ketone to a diol, rely on cofactors like NADH or NADPH. In a whole-cell system, the cell's metabolism must regenerate these cofactors. At high cell densities and production rates during scale-up, the regeneration capacity can become the rate-limiting step.
-
Solution:
-
Co-substrate Feeding: Implement a fed-batch strategy with a co-substrate like glucose or formate to drive the cofactor regeneration cycle.[6]
-
Engineered Strains: Use microbial strains engineered to have enhanced cofactor regeneration pathways.
-
-
-
Product/Substrate Inhibition or Toxicity:
-
The "Why": High concentrations of the substrate or the this compound product can be toxic to microbial cells, leading to decreased viability and productivity.[4][7] This issue is magnified at scale where localized high concentrations can occur before the product is dispersed.
-
Solution:
-
In Situ Product Removal (ISPR): Implement a continuous extraction method, such as liquid-liquid extraction or adsorption onto a resin bed within a recirculation loop, to keep the product concentration in the bioreactor below the toxic threshold.[6]
-
Fed-Batch Substrate Addition: As mentioned, a slow feed of the substrate prevents it from reaching inhibitory levels.[8]
-
-
Q2: My chemical synthesis yield is inconsistent and lower than expected at pilot scale. Where should I start investigating?
In chemical synthesis, scale-up challenges often revolve around reaction control, catalyst performance, and managing by-products.
Possible Causes & Suggested Solutions:
-
Poor Temperature Control & Heat Transfer:
-
The "Why": Exothermic reactions that are easily managed in a lab flask with an ice bath can create dangerous hotspots in a large reactor. Conversely, endothermic reactions can stall in sections of the reactor that are not adequately heated. This temperature variance affects reaction kinetics and can promote side reactions.[1][2]
-
Solution:
-
Reactor Design: Ensure your reactor has an appropriate heating/cooling jacket and internal coils if necessary.
-
Controlled Reagent Addition: Add reagents dropwise or at a controlled rate to manage the heat evolution of an exothermic reaction.[3][9]
-
Process Monitoring: Use multiple temperature probes to map the thermal profile of the reactor and identify potential hotspots.
-
-
-
Catalyst Deactivation:
-
The "Why": Heterogeneous catalysts can deactivate over time due to several mechanisms that are exacerbated by extended run times and higher throughput at scale.[10] Common causes include poisoning by impurities in the feedstock, fouling by coke or heavy by-products, and thermal degradation (sintering) of the active sites.[11][12][13]
-
Solution:
-
Feedstock Purification: Ensure raw materials are of high purity and, if necessary, pass them through a guard bed to remove potential poisons before they reach the main reactor.[9]
-
Optimize Reaction Conditions: Lowering the reaction temperature, if possible, can reduce the rate of coking and sintering.[11]
-
Catalyst Regeneration: Develop a protocol for in-situ or ex-situ catalyst regeneration. This may involve a controlled burn-off of coke in air or washing with a suitable solvent.[14]
-
-
-
Inefficient Mixing and Mass Transfer:
-
The "Why": Inadequate mixing can lead to localized pockets of high or low reagent concentration, resulting in incomplete conversion and increased by-product formation. This is especially true for multiphase reactions (e.g., gas-liquid-solid).[1]
-
Solution:
-
Impeller and Baffle Design: Work with a chemical engineer to ensure the reactor's impeller type, size, and speed, along with the baffle configuration, are optimized for your reaction's viscosity and phase characteristics.
-
Reaction Monitoring: Take samples from different locations within the reactor (if possible) to check for homogeneity and reaction progress.
-
-
Section 2: Troubleshooting By-Product Formation and Purification
Purification can account for over 50% of the total production cost in bioprocesses and is a major bottleneck at scale.[15] this compound, being a relatively high-boiling, oily liquid, presents unique challenges compared to solid products that can be easily crystallized.
Q3: My final product purity is low due to a closely related impurity that I can't separate with distillation. What are my options?
This scenario often arises from a lack of selectivity in the reaction itself. While advanced purification methods exist, optimizing the synthesis to prevent the impurity's formation is the most cost-effective solution.
Possible Causes & Suggested Solutions:
-
Formation of Isomers (Chemical Synthesis):
-
The "Why": If your synthesis involves the reduction of a diketone or hydroxyketone, you may be forming diastereomers. In other routes, you might be getting regioisomers (e.g., 1,2- or 1,4-dodecanediol). These often have very similar boiling points, making distillation ineffective.
-
Solution:
-
Catalyst Screening: Screen different catalysts or catalyst supports to find one with higher regio- or stereoselectivity.
-
Reaction Condition Optimization: Systematically vary parameters like temperature, pressure, and solvent. Lower temperatures often favor the thermodynamically more stable product, increasing selectivity.[16]
-
-
-
Competing Endogenous Enzymes (Biocatalysis):
-
The "Why": In whole-cell biocatalysis, the host organism (e.g., E. coli) may have native enzymes that can act on your substrate or intermediate, producing undesired side products.[6]
-
Solution:
-
Use Engineered Strains: Employ a microbial strain where the genes for competing enzymes have been knocked out. This directs more metabolic flux towards your desired product.[6]
-
Isolated Enzyme System: If feasible, switch from a whole-cell system to using the purified, isolated enzyme. This eliminates all competing metabolic pathways but requires cofactor regeneration to be addressed externally.
-
-
-
Purification Strategy for Oily Products:
-
The "Why": Column chromatography, the workhorse of the research lab, is generally not economically viable for large-scale production of bulk chemicals.[17]
-
Solution:
-
Liquid-Liquid Extraction: Exploit differences in polarity between your product and the impurity. A multi-stage counter-current extraction process can be highly effective.[17]
-
Derivative Crystallization: If the impurity has a functional group that your product lacks (or vice versa), you may be able to selectively react it to form a solid derivative that can be filtered off. The derivative can then be reverted in a subsequent step if needed.
-
Short Path Distillation/Molecular Distillation: For high-boiling, thermally sensitive compounds, these techniques operate under high vacuum, allowing distillation to occur at much lower temperatures, which can sometimes improve separation and prevent product degradation.
-
-
Section 3: Visualized Workflows and Logic Diagrams
To better illustrate the complex relationships in scaling up production, the following diagrams outline a typical workflow and a troubleshooting logic map.
Biocatalytic Production & Purification Workflow
References
- 1. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 2. contractpharma.com [contractpharma.com]
- 3. reddit.com [reddit.com]
- 4. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Troubleshooting [chem.rochester.edu]
- 10. mdpi.com [mdpi.com]
- 11. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 17. reddit.com [reddit.com]
Technical Support Center: Purification of Crude 1,3-Dodecanediol
Welcome to the technical support center for the purification of crude 1,3-dodecanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the purification of this long-chain diol. Our focus is on providing practical, field-proven insights grounded in scientific principles to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities in your crude this compound will largely depend on the synthetic route employed. If synthesized via the selective reduction of 1,3-diketododecane precursors, common impurities may include:
-
Unreacted Starting Materials: Residual 1,3-diketododecane.
-
Reaction Intermediates: Partially reduced species such as the corresponding β-hydroxy ketone.
-
Byproducts from Side Reactions: Over-reduction to the corresponding alkane, or formation of rearrangement products. For instance, some reduction methods for 1,3-diketones can proceed through a cyclopropanediol intermediate, which can rearrange to other products.[1][2]
-
Reagents and Solvents: Residual catalysts (e.g., palladium or nickel), reducing agents, and solvents used in the synthesis and workup.[3]
Q2: My purified this compound appears as a waxy solid or an oil. Is this normal?
A2: Pure this compound should be a white crystalline solid. An oily or waxy consistency is a strong indicator of the presence of impurities, which can depress the melting point and disrupt the crystal lattice.[4] Further purification is necessary to obtain a crystalline product.
Q3: What are the most effective methods for purifying crude this compound on a laboratory scale?
A3: The most common and effective purification techniques for this compound are recrystallization, flash column chromatography, and vacuum distillation.[5] The choice of method depends on the nature and quantity of the impurities, the scale of the purification, and the desired final purity.
Q4: How can I assess the purity of my this compound?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Melting Point Analysis: A sharp melting point is a good indicator of purity. Impurities will typically cause a depression and broadening of the melting point range.
-
Spectroscopic Methods:
-
¹H and ¹³C NMR: These techniques are excellent for confirming the structure of this compound and identifying the presence of impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample without the need for a specific reference standard.[6][7][8]
-
FT-IR Spectroscopy: Can confirm the presence of the hydroxyl groups (broad peak around 3300 cm⁻¹) and the aliphatic chain.[3]
-
-
Chromatographic Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile impurities. The mass spectrum of the main peak can be compared to a reference to confirm the identity of this compound.[9][10]
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the sample and quantify impurities, especially if they are not volatile enough for GC.[8]
-
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| "Oiling out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of this compound. | Use a lower-boiling point solvent or a mixed solvent system. |
| The solution is cooling too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[2] | |
| High concentration of impurities. | Attempt a pre-purification step, such as passing the crude material through a short plug of silica gel, before recrystallization. | |
| Poor recovery of purified product | The compound is too soluble in the cold solvent. | Ensure the solution is thoroughly chilled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals.[11] |
| Too much solvent was used initially. | Concentrate the filtrate by rotary evaporation and cool again to recover more product.[4] | |
| No crystals form upon cooling | The solution is not supersaturated; too much solvent was used. | Reheat the solution and boil off some of the solvent to concentrate it, then allow it to cool again.[12] |
| Nucleation is slow. | Try scratching the inside of the flask at the meniscus with a glass rod to induce crystallization. Add a seed crystal of pure this compound.[12] | |
| Crystals are colored or appear impure | Colored impurities are present in the original sample. | After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Perform a hot filtration to remove the charcoal before cooling.[12] |
| Insufficient washing of crystals. | Wash the collected crystals with a small amount of ice-cold solvent to remove residual mother liquor.[11] |
Flash Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| This compound does not move from the baseline (Rf = 0) | The solvent system is not polar enough. | Increase the polarity of the eluent. A mixture of hexanes and ethyl acetate is a good starting point. Gradually increase the proportion of ethyl acetate. If necessary, a small amount of methanol can be added to the eluent.[13] |
| Poor separation of this compound from impurities | The solvent system is too polar, causing all components to elute together. | Decrease the polarity of the eluent. |
| The chosen stationary phase is not providing adequate selectivity. | Consider using a diol-functionalized silica gel column, which can offer different selectivity for polar compounds like diols.[4][5][14] | |
| The column was overloaded with crude material. | Use a larger column or reduce the amount of sample loaded. | |
| Streaking or tailing of the product on the column | The compound is not fully soluble in the eluent. | Add a small amount of a more polar solvent to the eluent system. |
| The sample was not loaded onto the column in a concentrated band. | Dissolve the crude product in a minimal amount of a polar solvent, adsorb it onto a small amount of silica gel, and dry-load it onto the column.[15] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system should be determined through small-scale solubility tests.[16]
1. Solvent Selection:
-
Test the solubility of a small amount of crude this compound in various solvents (e.g., hexanes, ethyl acetate, acetone, ethanol, toluene) at room temperature and at their boiling points.[17]
-
An ideal single solvent will dissolve the compound when hot but not at room temperature.[16]
-
For a mixed solvent system, one solvent should readily dissolve the compound at all temperatures (the "good" solvent), while the other should not (the "bad" solvent). Common pairs include hexane/ethyl acetate and ethanol/water.[17][18]
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot chosen solvent (or the "good" solvent of a mixed pair) to just dissolve the solid.[11]
3. Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
4. Crystallization:
-
Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Mixed Solvent: While the solution is hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy (the point of saturation). Add a drop or two of the hot "good" solvent to redissolve the precipitate and achieve a clear solution.[12]
5. Cooling:
-
Allow the flask to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.[2]
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[11]
7. Drying:
-
Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for the purification of this compound on a silica gel column.
1. Mobile Phase Selection:
-
Using thin-layer chromatography (TLC), determine a solvent system that provides good separation of this compound from its impurities. A good starting point is a mixture of hexanes and ethyl acetate.
-
The ideal solvent system should give the this compound an Rf value of approximately 0.2-0.35.[19]
2. Column Packing:
-
Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.[15]
4. Elution:
-
Begin eluting with the least polar solvent mixture determined from your TLC analysis.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the this compound.[15]
5. Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product by TLC.
-
Combine the fractions containing the pure this compound.
6. Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Physical Properties of Dodecanediol Isomers
| Property | This compound | 1,12-Dodecanediol (for comparison) |
| Molecular Formula | C₁₂H₂₆O₂ | C₁₂H₂₆O₂ |
| Molecular Weight | 202.33 g/mol [3][19] | 202.33 g/mol [20] |
| Appearance | White crystalline solid | White crystalline solid[20] |
| Melting Point | Not definitively reported, expected to be a low-melting solid. | 79-83 °C[20] |
| Boiling Point | Not definitively reported. | 189 °C at 12 mmHg |
| Solubility | Limited solubility in water (<1 g/L).[3] Compatible with nonpolar solvents. | - |
Table 2: Suggested Starting Conditions for Purification
| Method | Parameters | Expected Yield | Notes |
| Recrystallization | Solvent System: Hexane/Ethyl Acetate or Ethanol/Water | 70-90% | Highly dependent on the initial purity. Slow cooling is crucial.[4] |
| Cooling Temperature: 0-4 °C | |||
| Flash Chromatography | Stationary Phase: Silica Gel or Diol-functionalized Silica Gel[5] | 60-85% | Yield depends on separation efficiency. |
| Mobile Phase: Gradient of Hexanes/Ethyl Acetate |
Visualizations
Purification Workflow Diagram
Caption: General workflow for the purification of crude this compound.
Troubleshooting Logic for Recrystallization
Caption: Decision tree for troubleshooting failure of crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound (39516-24-0) for sale [vulcanchem.com]
- 4. silicycle.com [silicycle.com]
- 5. hawach.com [hawach.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. PubChemLite - this compound (C12H26O2) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. botanyjournals.com [botanyjournals.com]
- 11. 1,12-Dodecanediol (5675-51-4) 1H NMR [m.chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Crystallization of Biobased Long-Chain Aliphatic Polyesters as Sustainable Polymers: Effects of the Diol Structure in the Monomer Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sorbtech.com [sorbtech.com]
- 15. CAS Common Chemistry [commonchemistry.cas.org]
- 16. Home Page [chem.ualberta.ca]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. reddit.com [reddit.com]
- 19. This compound | C12H26O2 | CID 12588640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 1,12-Dodecanediol, 98% 1 kg | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Technical Support Center: Enhancing the Solubility of 1,3-Dodecanediol in Formulations
Welcome to the technical support center for 1,3-Dodecanediol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with the formulation of this poorly water-soluble long-chain diol. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to facilitate your experimental success.
Understanding this compound: A Formulator's Perspective
This compound is a 12-carbon aliphatic diol with hydroxyl groups at the 1 and 3 positions. Its molecular structure, characterized by a long hydrophobic carbon chain and two polar hydroxyl groups, results in poor aqueous solubility (<1 g/L) and a lipophilic nature, with a calculated XLogP3 of 3.8.[1][2] This inherent hydrophobicity presents a significant hurdle in the development of aqueous-based formulations for various applications, including pharmaceuticals and cosmetics.
This guide will explore three primary strategies to enhance the solubility of this compound:
-
Co-solvency: Modifying the polarity of the solvent system.
-
Micellar Solubilization: Utilizing surfactants to create nanosized solubilization vehicles.
-
Cyclodextrin Complexation: Encapsulating the molecule within a cyclodextrin host.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in water?
A1: The long 12-carbon chain of this compound is hydrophobic, meaning it repels water. While the two hydroxyl (-OH) groups are polar and can form hydrogen bonds with water, the dominant hydrophobic character of the molecule prevents it from readily dissolving in aqueous media.
Q2: I've dissolved this compound in a solvent, but it precipitates when I add my aqueous buffer. What is happening and how can I prevent this?
A2: This phenomenon, known as "crashing out," occurs when the addition of an aqueous phase (an anti-solvent) significantly increases the polarity of the solvent system, reducing its capacity to keep the lipophilic this compound dissolved. To prevent this, consider the following troubleshooting steps:
-
Slower Addition and Mixing: Add the aqueous phase slowly under vigorous and continuous stirring to allow for gradual equilibration.
-
Incorporate a Precipitation Inhibitor: Polymers such as Pluronic F127 can be added to the formulation to sterically hinder the aggregation and precipitation of the drug molecules upon dilution.[3]
-
Optimize the Co-solvent Blend: You may need a higher concentration of the organic co-solvent or a blend of co-solvents with varying polarities to maintain solubility upon dilution.
-
Consider a Surfactant System: Formulating with surfactants to create a microemulsion or a micellar solution can provide a more stable system upon dilution.[4]
Q3: Can I heat the formulation to dissolve more this compound?
A3: For most solid solutes, increasing the temperature will increase solubility.[5] This is because the dissolution process is often endothermic, meaning it requires energy input to break the crystal lattice of the solid. However, it is crucial to consider the following:
-
Thermodynamic Stability: The increased solubility at elevated temperatures may not be maintained upon cooling to room or physiological temperatures, leading to supersaturation and potential precipitation.
-
Chemical Stability: Ensure that this compound and other formulation components are stable at the elevated temperature and will not degrade.
-
Formulation Type: For certain formulations like emulsions or topical creams, excessive heat can disrupt the structure and stability.
Q4: Which solubility enhancement technique is best for my application (e.g., oral, topical)?
A4: The choice of technique depends on the intended application and desired formulation characteristics:
-
Oral Formulations: Co-solvents (e.g., propylene glycol, ethanol), micellar solubilization (using pharmaceutically acceptable surfactants like Tweens), and cyclodextrin complexation are all viable options to improve oral bioavailability.[6]
-
Topical Formulations: Co-solvents like propylene glycol and ethanol are frequently used to enhance solubility and skin permeation.[7][8] Micellar and nanoemulsion systems can also be effective for cutaneous delivery.[9]
-
Parenteral Formulations: Co-solvents and cyclodextrins are often preferred for injectable formulations, but require careful consideration of toxicity and regulatory acceptance of the excipients.
Troubleshooting Guide: A Deeper Dive into Solubilization Strategies
Strategy 1: Co-solvency
Core Principle: Co-solvency involves blending a water-miscible organic solvent (the co-solvent) with water to create a solvent system with a polarity that is more favorable for dissolving a lipophilic compound like this compound.
Common Co-solvents for Formulation:
-
Ethanol
-
Polyethylene Glycols (PEGs), particularly low molecular weight PEGs like PEG 400
Troubleshooting Common Co-solvency Issues:
| Problem | Potential Cause | Recommended Solution |
| Incomplete Dissolution | Insufficient co-solvent concentration. | Incrementally increase the co-solvent to water ratio. A systematic study of solubility in various co-solvent blends is recommended. |
| Poor choice of co-solvent. | Test a panel of co-solvents with varying polarities. For this compound, solvents like ethanol and propylene glycol are good starting points.[12][13] | |
| Precipitation Upon Storage | The formulation is a supersaturated solution at storage temperature. | Determine the equilibrium solubility at the intended storage temperature. Ensure the final concentration is at or below this level for long-term stability. |
| Evaporation of the organic co-solvent. | Store formulations in tightly sealed containers to prevent solvent loss. | |
| Phase Separation | The co-solvent is not fully miscible with the aqueous phase at the tested ratio. | Consult a solvent miscibility chart and ensure you are working within the miscible range for your chosen co-solvent and aqueous phase. |
Experimental Protocol: Determining the Solubility of this compound in a Co-solvent System
This protocol outlines a method to determine the equilibrium solubility of this compound in various ethanol-water mixtures.
Materials:
-
This compound
-
Ethanol (95% or absolute)
-
Purified Water
-
Vials with screw caps
-
Analytical balance
-
Shaker or magnetic stirrer set at a constant temperature (e.g., 25°C)
-
Centrifuge
-
HPLC system for quantification
Procedure:
-
Prepare a series of ethanol-water blends (e.g., 10%, 20%, 30%, 50%, 70%, 90% v/v ethanol).
-
Add an excess amount of this compound to a known volume of each solvent blend in separate vials. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials and place them in a shaker or on a stirrer at a constant temperature for 24-48 hours to reach equilibrium.
-
After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the calibrated range of your analytical method.
-
Quantify the concentration of dissolved this compound using a validated HPLC method.
Strategy 2: Micellar Solubilization
Core Principle: Surfactants, at concentrations above their Critical Micelle Concentration (CMC), self-assemble into micelles. These are nanosized aggregates with a hydrophobic core and a hydrophilic shell. The hydrophobic core can encapsulate lipophilic molecules like this compound, effectively dispersing them in an aqueous medium.[14] Non-ionic surfactants are often preferred in pharmaceutical and cosmetic formulations due to their lower toxicity and reduced potential for irritation.[15]
Common Non-ionic Surfactants:
Troubleshooting Micellar Solubilization:
| Problem | Potential Cause | Recommended Solution |
| Low Solubilization Capacity | Surfactant concentration is too low (below or near the CMC). | Ensure the surfactant concentration is well above the CMC. The solubility of the lipophilic compound generally increases linearly with surfactant concentration above the CMC.[12] |
| Inappropriate surfactant choice (HLB value). | The Hydrophile-Lipophile Balance (HLB) of the surfactant is crucial. For oil-in-water systems, surfactants with higher HLB values (8-18) are generally more effective. Experiment with different surfactants (e.g., Tween vs. Brij series) to find the optimal match for this compound.[18] | |
| Formulation Instability (Cloudiness, Phase Separation) | Temperature is above the cloud point of the non-ionic surfactant. | The cloud point is the temperature at which a non-ionic surfactant solution becomes cloudy and phase separates. Ensure your formulation and storage temperatures are below the cloud point of the chosen surfactant. |
| Presence of co-solvents or electrolytes affecting micelle formation. | Co-solvents and salts can alter the CMC and aggregation behavior of surfactants.[19] Their effect should be systematically evaluated. |
Experimental Protocol: Phase Solubility Study with a Non-ionic Surfactant
This protocol determines the solubilization capacity of a surfactant for this compound.
Materials:
-
This compound
-
Non-ionic surfactant (e.g., Tween 80)
-
Purified Water or buffer
-
Equipment as listed in the co-solvency protocol
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the surfactant (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v).
-
Follow steps 2-6 from the co-solvency experimental protocol, using the surfactant solutions instead of co-solvent blends.
-
Plot the concentration of dissolved this compound against the concentration of the surfactant. A sharp increase in solubility is expected above the CMC.
Strategy 3: Cyclodextrin Complexation
Core Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate "guest" molecules, like this compound, that are sterically and chemically compatible with the cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly increases the apparent solubility of the guest molecule in water.[20]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)
Troubleshooting Cyclodextrin Complexation:
| Problem | Potential Cause | Recommended Solution |
| Low Complexation Efficiency | Mismatched cavity size. | The size of the cyclodextrin cavity must be appropriate to accommodate the guest molecule. For a C12 chain, β-cyclodextrins are a good starting point. |
| Inefficient complexation method. | The method of preparation significantly impacts complex formation. For laboratory scale, co-precipitation or freeze-drying are often effective. Kneading is a simple method but may be less efficient.[4] | |
| Precipitation of the Complex | The formed inclusion complex has limited solubility. | This is more common with natural cyclodextrins like β-CD. Switching to a more soluble derivative like HP-β-CD or SBE-β-CD can resolve this issue. This is characteristic of a Type B phase solubility diagram.[21][22] |
Experimental Protocol: Preparation of a this compound-Cyclodextrin Complex by Co-precipitation
Materials:
-
This compound
-
β-Cyclodextrin or a derivative (e.g., HP-β-CD)
-
Ethanol
-
Purified Water
-
Magnetic stirrer with heating capabilities
-
Filtration apparatus
Procedure:
-
Dissolve the cyclodextrin in purified water with stirring. Gentle heating may be required to aid dissolution.
-
In a separate container, dissolve the this compound in a minimal amount of ethanol.
-
Slowly add the ethanolic solution of this compound to the aqueous cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture for 24-48 hours at a constant temperature.
-
Cool the solution (e.g., in an ice bath) to promote the precipitation of the inclusion complex.
-
Collect the precipitate by filtration and wash with a small amount of cold water to remove any uncomplexed cyclodextrin.
-
Dry the resulting powder, for example, in a vacuum oven at a moderate temperature.
Workflow for Solubility Enhancement Strategy Selection
Caption: Troubleshooting workflow for enhancing this compound solubility.
Analytical Methodologies: Quantifying this compound
Accurate quantification of this compound is essential for solubility studies. Due to its lack of a strong UV chromophore, direct UV detection can be challenging. However, derivatization or alternative detection methods can be employed. Below is a starting point for developing a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Suggested Starting HPLC Method:
| Parameter | Recommendation | Rationale/Comments |
| Column | C18, 5 µm, 4.6 x 150 mm | A C18 column is suitable for retaining the hydrophobic C12 chain of this compound.[23] |
| Mobile Phase | Acetonitrile:Water or Methanol:Water gradient | A gradient elution will likely be necessary to achieve good peak shape and resolution. Start with a higher water percentage and ramp up the organic solvent. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | Option A: Low UV (200-210 nm) | Aliphatic alcohols have some absorbance at low wavelengths, but sensitivity may be low and baseline noise high.[24] |
| Option B: Evaporative Light Scattering Detector (ELSD) | An ELSD is a universal detector for non-volatile analytes and is an excellent choice for compounds lacking a chromophore. | |
| Option C: Refractive Index (RI) Detector | An RI detector can be used but is sensitive to temperature and gradient changes, making it less ideal for gradient elution. | |
| Option D: Pre-column Derivatization | Derivatizing the hydroxyl groups with a UV-active agent (e.g., a benzoyl group) can significantly enhance detection sensitivity. |
Analytical Workflow for Solubility Measurement
Caption: General workflow for quantifying solubility via HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Propylene Glycol | C3H8O2 | CID 1030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. oatext.com [oatext.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Enhancing Permeation of Drug Molecules Across the Skin via Delivery in Nanocarriers: Novel Strategies for Effective Transdermal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Propylene glycol - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Page loading... [wap.guidechem.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous determination of alcohols including diols and triols by HPLC with ultraviolet detection based on the formation of a copper(II) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tween 80 and Tween 20 Biocompatible Surfactants for Creating Percoll Density Gradients with Polyethylene Microspheres [cospheric.com]
- 17. researchgate.net [researchgate.net]
- 18. Comparison of impact of the different hydrophilic carriers on the properties of piperazine-containing drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. researchgate.net [researchgate.net]
- 21. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [mdpi.com]
- 22. scispace.com [scispace.com]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
strategies to control the stereoselectivity of 1,3-Dodecanediol synthesis
Welcome to the technical support center for the stereoselective synthesis of 1,3-dodecanediol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling stereochemistry in 1,3-diol synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our focus is on providing not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your synthetic strategy.
Troubleshooting Guide: Overcoming Common Hurdles in Stereoselectivity
This section addresses specific problems you might encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Diastereoselectivity in the Reduction of a β-Hydroxy Ketone Precursor
Question: I am attempting to synthesize syn-1,3-dodecanediol via the reduction of the corresponding β-hydroxy ketone, but I am obtaining a nearly 1:1 mixture of syn and anti diastereomers. What factors could be responsible, and how can I improve the selectivity for the syn isomer?
Answer:
Achieving high syn selectivity in the reduction of β-hydroxy ketones relies on establishing a rigid, chelated intermediate that directs the hydride attack to one face of the carbonyl.[1][2] Low diastereoselectivity typically indicates a failure to form or maintain this chelated state.
Potential Causes and Solutions:
-
Ineffective Chelating Agent: The choice of Lewis acid is critical for forming a stable six-membered chelate between the hydroxyl group and the carbonyl oxygen.
-
Insight: Reagents like diethylmethoxyborane (Et₂BOMe) or titanium tetrachloride (TiCl₄) are effective for this purpose.[1][3] If you are using a weaker Lewis acid, it may not be sufficient to drive the equilibrium towards the chelated form.
-
Actionable Advice: Switch to a stronger chelating agent. The Narasaka-Prasad reduction protocol, which utilizes Et₂BOMe, is a highly reliable method for achieving syn-diols.[3][4]
-
-
Interference from Solvents: Lewis basic solvents such as THF or DME can compete with the carbonyl oxygen for coordination to the Lewis acid, thereby disrupting the formation of the necessary chelate.[5]
-
Insight: This competition prevents the formation of the rigid chair-like transition state required for high diastereoselectivity.
-
Actionable Advice: Perform the reduction in non-coordinating solvents like toluene or dichloromethane (CH₂Cl₂).[5]
-
-
Inappropriate Reducing Agent: While sodium borohydride (NaBH₄) is commonly used, its reactivity and the nature of its counterion can influence selectivity.
-
Insight: The hydride delivery must be intermolecular to the pre-formed chelate. Bulky reducing agents might be less effective.
-
Actionable Advice: Ensure the chelating agent is added and allowed to complex with the substrate before the introduction of the reducing agent. NaBH₄ is generally effective in these reactions.[2]
-
Workflow for Enhancing syn-Diastereoselectivity (Narasaka-Prasad Reduction)
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/ Bromocyclization of Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al [organic-chemistry.org]
Technical Support Center: Formulation and Stability of 1,3-Dodecanediol
Welcome to the technical support center for 1,3-Dodecanediol. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when formulating with this versatile long-chain diol. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the robustness and efficacy of your formulations.
Introduction to this compound in Formulations
This compound (CAS 39516-24-0) is a 12-carbon diol with hydroxyl groups at the 1 and 3 positions.[1] Its long hydrocarbon chain provides significant lipophilicity, while the two hydroxyl groups offer sites for hydrogen bonding and potential reactivity. This amphiphilic nature makes it a valuable excipient in a variety of pharmaceutical and cosmetic formulations, where it can function as a solvent, co-emulsifier, viscosity modifier, and stabilizing agent. However, like all polyols, its stability in a final formulation can be influenced by a range of factors. This guide will walk you through potential stability issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in a formulation?
A1: Based on the chemistry of 1,3-diols and long-chain alcohols, the two primary degradation pathways for this compound are oxidation and dehydration .
-
Oxidation: The primary and secondary alcohol groups in this compound are susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or reactive impurities from other excipients (e.g., peroxides). Oxidation of the primary alcohol can yield an aldehyde, which may be further oxidized to a carboxylic acid. The secondary alcohol can be oxidized to a ketone. The oxidation of non-vicinal diols can lead to the formation of hydroxy carbonyl compounds.[2]
-
Dehydration: Under acidic conditions and/or elevated temperatures, this compound can undergo dehydration, leading to the formation of unsaturated alcohols or cyclic ethers. While geminal diols are particularly prone to dehydration, other diols can also undergo this process.[3] The dehydration of alcohols can be catalyzed by acidic excipients or impurities.
Troubleshooting Guide: Addressing Common Stability Issues
This section provides a structured approach to identifying and resolving stability problems with this compound in your formulations.
Issue 1: I'm observing a change in the physical appearance of my formulation (e.g., color change, precipitation, phase separation).
Possible Cause: This is often the first sign of chemical degradation. A yellow or brown discoloration can indicate oxidation. Precipitation may occur if the degradation products are less soluble in the formulation base.
Troubleshooting Steps:
-
Characterize the Degradation:
-
Visual Inspection: Note the specific changes in color, clarity, and consistency.
-
Microscopy: Examine the formulation under a microscope to identify any crystalline or amorphous precipitates.
-
pH Measurement: A significant shift in pH can indicate acid- or base-catalyzed degradation.
-
-
Identify the Degradation Products:
-
Utilize analytical techniques to identify the impurities. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful tool for separating and identifying non-volatile degradation products.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for analyzing volatile degradants.[4]
-
-
Investigate the Root Cause:
-
Forced Degradation Studies: Conduct forced degradation studies to pinpoint the cause.[5][6][7] This involves exposing the this compound raw material and the final formulation to stress conditions such as heat, light, oxidizing agents (e.g., hydrogen peroxide), and a range of pH values.[8] This will help determine if the degradation is inherent to the molecule or an interaction with other formulation components.
-
Issue 2: My formulation is showing a loss of potency or efficacy over time.
Possible Cause: The degradation of this compound can lead to a decrease in its effective concentration, impacting its function as a stabilizer, solvent, or penetration enhancer.
Troubleshooting Steps:
-
Develop a Stability-Indicating Analytical Method:
-
An analytical method, typically HPLC-UV or HPLC-MS, must be developed and validated to separate and quantify this compound from its potential degradation products and other formulation excipients.[7] This method is crucial for accurately tracking the concentration of the active ingredient over time.
-
-
Conduct a Comprehensive Stability Study:
-
Evaluate Excipient Compatibility:
-
Incompatibility with other excipients is a common cause of degradation.[11][12][13] Investigate potential interactions between this compound and other formulation components. Common culprits include:
-
Oxidizing agents: Peroxides present as impurities in polymers like povidone or crospovidone.
-
Acidic or basic excipients: These can catalyze hydrolysis or dehydration.
-
Trace metals: Can catalyze oxidation.
-
-
Table 1: Potential Incompatibilities of this compound with Common Excipients
| Excipient Category | Potential Incompatibility | Mitigation Strategy |
| Polymers (e.g., Povidone, Crospovidone) | May contain residual peroxides that can initiate oxidation. | Use low-peroxide grades of excipients. Consider adding an antioxidant. |
| Acidic/Basic Excipients (e.g., Citric Acid, Sodium Bicarbonate) | Can catalyze dehydration or other pH-dependent degradation. | Optimize the formulation pH using appropriate buffers. |
| Metal Stearates (e.g., Magnesium Stearate) | Can contain trace metal impurities that catalyze oxidation. | Use high-purity grades of stearates. Consider adding a chelating agent. |
| Reducing Sugars (e.g., Lactose) | While less likely to directly react with a diol, they can degrade to form reactive aldehydes. | Use non-reducing sugars or other fillers. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Methanol or other suitable solvent
-
HPLC with UV or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep a sample at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Follow the same temperature and time conditions as for acid hydrolysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C or 80°C).
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Protocol 2: Excipient Compatibility Screening
Objective: To assess the compatibility of this compound with other formulation excipients.
Materials:
-
This compound
-
Selected excipients
-
Suitable solvent for extraction
-
HPLC system
-
Climate chamber (e.g., 40°C/75% RH)
Procedure:
-
Prepare Binary Mixtures: Prepare binary mixtures of this compound and each excipient in a 1:1 ratio (by weight). Also, prepare a sample of this compound alone as a control.
-
Stress Conditions: Place the mixtures in open and closed vials and store them under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).
-
Sample Analysis: At initial and subsequent time points, analyze the samples. This can involve:
-
Visual observation: For any changes in color or physical state.
-
HPLC analysis: To quantify the remaining this compound and detect the formation of any new peaks.
-
-
Interpretation: A significant loss of this compound or the appearance of new degradation peaks in the binary mixture compared to the control indicates an incompatibility.
Stabilization Strategies
Based on the potential degradation pathways, several strategies can be employed to enhance the stability of this compound in formulations.[[“]][[“]][[“]]
Table 2: Stabilization Strategies for this compound Formulations
| Strategy | Mechanism of Action | Examples |
| pH Optimization | Minimizes acid or base-catalyzed degradation. | Use of buffers (e.g., phosphate, citrate) to maintain the pH in a stable range. |
| Addition of Antioxidants | Inhibit oxidative degradation by scavenging free radicals. | Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), tocopherol (Vitamin E). |
| Inclusion of Chelating Agents | Sequester metal ions that can catalyze oxidation. | Ethylenediaminetetraacetic acid (EDTA), citric acid. |
| Use of High-Purity Excipients | Reduces the level of reactive impurities (e.g., peroxides, aldehydes). | Sourcing excipients from reputable suppliers with tight specifications. |
| Appropriate Packaging | Protects the formulation from light and atmospheric oxygen. | Use of amber or opaque containers. Packaging under an inert atmosphere (e.g., nitrogen). |
| Control of Storage Conditions | Reduces the rate of all chemical reactions. | Storing the final product at controlled room temperature or in a refrigerated environment, as determined by stability studies. |
Visualization of Concepts
Degradation Pathway of this compound
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Troubleshooting
Caption: Workflow for troubleshooting this compound stability.
References
- 1. This compound | C12H26O2 | CID 12588640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. ijmr.net.in [ijmr.net.in]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. longdom.org [longdom.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. admin.mantechpublications.com [admin.mantechpublications.com]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. isfcppharmaspire.com [isfcppharmaspire.com]
- 14. consensus.app [consensus.app]
- 15. consensus.app [consensus.app]
- 16. consensus.app [consensus.app]
Validation & Comparative
A Comparative Analysis of 1,3-Dodecanediol and 1,2-Dodecanediol in Skincare Formulations
In the landscape of cosmetic science, the selection of multifunctional ingredients is paramount to developing high-efficacy skincare products. Among these, alkane diols have carved a significant niche, valued for their dual-action capabilities as both performance-enhancing agents and formulation stabilizers. This guide provides an in-depth comparative study of two isomeric C12 diols: 1,3-Dodecanediol and the more commercially prevalent 1,2-Dodecanediol. While both share the same molecular formula, the positional difference of their hydroxyl groups imparts distinct physicochemical characteristics that are hypothesized to influence their performance in skincare applications, including antimicrobial efficacy, skin moisturization, and sensory perception.
This document synthesizes existing data and outlines a rigorous experimental framework for a head-to-head comparison, providing researchers, scientists, and drug development professionals with a comprehensive technical guide to inform ingredient selection and formulation development.
Introduction to Dodecanediol Isomers in Cosmetics
1,2-Dodecanediol (also known as Lauryl Glycol) is a well-established ingredient in the personal care industry, recognized for its role as a humectant, emollient, and broad-spectrum antimicrobial agent.[1][2] It is often incorporated into formulations to boost preservative systems while contributing to the overall sensory profile.[3][4] Conversely, this compound is a less-studied isomer. While its fundamental chemical structure is known[5], a comprehensive body of public-facing research detailing its performance in cosmetic applications is notably scarce.[6] This guide aims to bridge that knowledge gap by postulating its potential benefits and providing the methodology to validate them against its well-characterized 1,2- counterpart.
The primary hypothesis is that the spatial arrangement of the hydroxyl groups will dictate the molecule's interaction with microbial membranes and the stratum corneum, thereby affecting its antimicrobial potency and hydrative capacity. The 1,2- (vicinal) diol structure is known to be effective, while the 1,3- arrangement, with its increased distance between hydroxyl groups, may alter properties such as polarity, water solubility, and intermolecular bonding, which are critical to its function in a cosmetic chassis.[6]
Physicochemical Properties: A Tale of Two Isomers
A foundational understanding of the physicochemical differences between these isomers is critical to predicting their behavior in complex cosmetic formulations.
| Property | This compound | 1,2-Dodecanediol | Source(s) |
| Molecular Formula | C₁₂H₂₆O₂ | C₁₂H₂₆O₂ | [1] |
| Molecular Weight | 202.33 g/mol | 202.33 g/mol | [1][6] |
| CAS Number | 39516-24-0 | 1119-87-5 | [1][6] |
| Appearance | Data not widely available | White solid | [7] |
| Melting Point | Data not widely available | 56-60 °C | [7] |
| Water Solubility | <1 g/L at 25°C (Predicted) | Soluble | [6] |
| XLogP3 | 3.8 (Predicted) | 3.8 (Predicted) | [1][6] |
The predicted high lipophilicity (XLogP3 of 3.8) of this compound suggests it may have a strong affinity for the lipidic structures of the skin and microbial cell membranes.[6] However, its predicted poor water solubility presents a potential formulation challenge that must be addressed, possibly through the use of co-solvents or incorporation into the oil phase of an emulsion.
Comparative Performance Evaluation: An Experimental Blueprint
To provide a definitive, data-driven comparison, a series of standardized in-vitro and in-vivo tests are proposed. The following protocols are designed to be self-validating and provide a clear, objective assessment of each isomer's performance.
Antimicrobial Efficacy Assessment
Causality: The primary antimicrobial mechanism of medium-chain diols is believed to be the disruption of microbial cell membranes. The difference in hydroxyl positioning between the 1,2- and 1,3- isomers may influence their ability to intercalate into and destabilize the lipid bilayer. This experiment will quantify and compare their intrinsic antimicrobial activity.
Experimental Protocol: In-Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Microorganism Preparation: Cultures of relevant skin commensals and opportunistic pathogens (Staphylococcus aureus, Staphylococcus epidermidis, Pseudomonas aeruginosa, Escherichia coli, and the yeast Candida albicans) are grown to a standardized concentration (0.5 McFarland standard).
-
Test Article Preparation: Stock solutions of this compound and 1,2-Dodecanediol are prepared in an appropriate solvent (e.g., ethanol, with a solvent control included in the assay). Serial two-fold dilutions are made in sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for yeast) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or 30°C for 48 hours (for yeast).
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the diol that completely inhibits visible microbial growth.
-
Data Analysis: The MIC values for this compound and 1,2-Dodecanediol against each microorganism are compared. A lower MIC value indicates greater antimicrobial potency.
Diagram: Proposed Experimental Workflow for Antimicrobial Efficacy
Caption: Workflow for determining and comparing the Minimum Inhibitory Concentration (MIC).
Skin Moisturization and Barrier Function Assessment
Causality: Diols contribute to skin hydration through their humectant properties, attracting and retaining water in the stratum corneum. They can also form a semi-occlusive film on the skin's surface, reducing transepidermal water loss (TEWL). This study will measure these effects directly on human skin.
Experimental Protocol: In-Vivo Human Skin Hydration and TEWL Study
-
Panelist Recruitment: A panel of healthy volunteers with self-perceived dry skin on their forearms is recruited.
-
Test Formulations: Simple oil-in-water emulsions containing 2% w/w of this compound, 2% w/w of 1,2-Dodecanediol, and a placebo (vehicle without any diol) are prepared.
-
Acclimatization: Panelists acclimatize in a controlled environment (20-22°C, 40-50% relative humidity) for at least 30 minutes before measurements.
-
Baseline Measurements: Baseline skin hydration (using a Corneometer®) and TEWL (using a Tewameter®) are measured on designated test sites on the volar forearms.
-
Product Application: A standardized amount of each test formulation is applied to its designated site. One site remains untreated as a negative control.
-
Post-Application Measurements: Skin hydration and TEWL are measured at set time points (e.g., 1, 2, 4, and 8 hours post-application).
-
Data Analysis: The changes in skin hydration and TEWL from baseline are calculated for each formulation and time point. Statistical analysis (e.g., ANOVA) is used to determine significant differences between the two diols and the placebo.
Diagram: Logic of Skin Moisturization and Barrier Function Evaluation
Caption: Relationship between diol properties and instrumental skin measurements.
Sensory Profile Evaluation
Causality: The sensory characteristics of a skincare product are critical for consumer acceptance. The choice of diol can significantly impact the formulation's feel, from initial application to after-feel. A trained sensory panel can quantify these differences.
Experimental Protocol: Descriptive Sensory Analysis
-
Panel Selection and Training: A panel of 10-15 individuals is trained to identify and quantify specific sensory attributes of topical products (e.g., spreadability, tackiness, greasiness, absorption speed, after-feel).
-
Test Formulations: The same formulations from the moisturization study (2% this compound, 2% 1,2-Dodecanediol, and placebo) are used.
-
Evaluation Procedure: Panelists apply a standardized amount of each coded sample to a designated area of their skin. They then rate the intensity of each sensory attribute on a structured scale (e.g., a 15-point scale) at specified time points (e.g., during application, 1 minute after, and 10 minutes after).
-
Data Analysis: The mean scores for each attribute are calculated for each product. The results are often visualized using a spider plot to provide a clear comparison of the sensory profiles.
Formulation Stability Considerations
The structural differences between the isomers may also affect their compatibility and stability within a formulation, particularly in emulsions.
Experimental Protocol: Emulsion Stability Testing
-
Formulation Preparation: Prepare the test emulsions as described in section 3.2.
-
Accelerated Stability Testing:
-
Centrifugation: Subject the emulsions to centrifugation at 3000 rpm for 30 minutes to assess resistance to phase separation.
-
Thermal Cycling: Store the emulsions through several cycles of temperature changes (e.g., 4°C for 24 hours followed by 45°C for 24 hours) for a period of 4 weeks.
-
-
Macroscopic and Microscopic Evaluation: At weekly intervals, visually inspect the samples for any signs of instability (e.g., creaming, coalescence, phase separation). Use light microscopy to observe any changes in droplet size and distribution.
-
Viscosity Measurement: Monitor changes in viscosity over the stability testing period using a viscometer.
Summary and Future Directions
1,2-Dodecanediol is a proven, multifunctional ingredient in the skincare industry.[2][8] The available data for this compound, while limited, suggests a highly lipophilic molecule that warrants further investigation for its potential skincare benefits.[6] The proposed experimental framework provides a clear and robust pathway to directly compare these two isomers across the critical performance metrics of antimicrobial activity, moisturization, sensory feel, and formulation stability.
The results of these studies will provide invaluable data for formulators, enabling an evidence-based selection of the optimal dodecanediol isomer for specific product applications. Should this compound demonstrate comparable or superior performance in any of these areas, it could represent a novel and valuable addition to the cosmetic formulator's palette. Further research into its safety profile and potential synergies with other cosmetic ingredients would be the logical next steps in its development for commercial use.
References
- 1. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 2. Stratum corneum transepidermal water loss measurement [bio-protocol.org]
- 3. ovid.com [ovid.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. [PDF] Evaluating 1 , 3-Propanediol for Potential Skin Effects | Semantic Scholar [semanticscholar.org]
- 6. thekingsleyclinic.com [thekingsleyclinic.com]
- 7. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 8. Sensory Evaluation of Cosmetics - CD Formulation [formulationbio.com]
A Comparative Evaluation Framework for 1,3-Dodecanediol as a Novel Emollient
Executive Summary
The selection of an emollient is a critical decision in the formulation of topical drug products and advanced skincare, directly influencing product stability, therapeutic efficacy, and patient adherence. This guide presents a comprehensive performance evaluation of 1,3-Dodecanediol, a C12 alkane diol, positioned as a potentially valuable emollient. Due to the scarcity of publicly available performance data on this specific molecule, this document serves as both a review of its theoretical potential and a detailed methodological framework for its empirical evaluation. We will outline the requisite experimental protocols to benchmark this compound against three industry-standard emollients: the versatile ester Caprylic/Capric Triglyceride , the fast-spreading Isopropyl Myristate , and the silicone-based Dimethicone . This guide provides researchers and formulators with the necessary protocols for physicochemical analysis, in-vivo skin hydration and barrier function assessment, and quantitative sensory profiling, enabling a data-driven evaluation of this compound's suitability in next-generation topical formulations.
Introduction: The Critical Role of Emollients in Topical Formulation
Emollients are fundamental components of topical formulations, designed to soften and smooth the skin by filling the spaces between corneocytes in the stratum corneum. Their primary function extends beyond sensory aesthetics; they are crucial for maintaining and restoring the skin's barrier function, which is paramount for preventing moisture loss and protecting against external insults. A compromised skin barrier is a hallmark of numerous dermatological conditions, making the choice of emollient a therapeutic consideration.
An ideal emollient should offer a desirable sensory profile (e.g., low tack, non-greasy feel), enhance skin hydration, and improve the skin barrier without causing irritation. This compound (CAS 39516-24-0) is a diol with a 12-carbon chain, featuring hydroxyl groups at the 1 and 3 positions.[1] This structure suggests a molecule with a high degree of lipophilicity (XLogP3 = 3.8), indicating good compatibility with lipid-based formulations, while the diol functionality may offer unique solubility and sensory characteristics compared to traditional esters or silicones.[2] This guide provides the scientific framework to validate these hypotheses.
Benchmark Emollients: Establishing Performance Standards
To objectively evaluate this compound, its performance must be measured against established emollients that represent distinct chemical classes and sensory profiles.
-
Caprylic/Capric Triglyceride: A mixed triester derived from coconut oil and glycerin, this emollient is prized for its lightweight, non-greasy skin feel and excellent stability.[3][4] It forms a light barrier on the skin that helps reduce transepidermal water loss (TEWL), thereby enhancing skin hydration.[4] Its versatility and gentle nature make it suitable for a wide range of products, including those for sensitive skin.[3][5]
-
Isopropyl Myristate (IPM): A synthetic ester known for its exceptionally low viscosity and high spreadability.[6] IPM is valued for its ability to reduce the greasy feel of formulations and promote rapid absorption, leaving a characteristic dry, silky finish.[7][8] It also functions as a penetration enhancer, which can be a critical attribute in drug delivery systems.[9][10]
-
Dimethicone: A silicone polymer widely used for its unique sensory properties. It imparts a remarkably smooth, velvety feel and provides a matte finish, making it popular in both skincare and cosmetics.[11][12] Dimethicone is an effective skin protectant, forming a gas-permeable barrier that locks in moisture while allowing the skin to "breathe".[13][14] It is also non-comedogenic and hypoallergenic, making it suitable for acne-prone and sensitive skin types.[13]
Comprehensive Evaluation Protocol
This section details the essential experimental workflows required to generate a complete performance profile for this compound.
Part A: Physicochemical Characterization
The intrinsic properties of an emollient dictate its behavior in formulation and upon application.
Experimental Protocol:
-
Viscosity Measurement:
-
Apparatus: Rotational viscometer (e.g., Brookfield DV-II+ Pro).
-
Method: Measure the dynamic viscosity of the neat emollient at a controlled temperature (25°C). Use appropriate spindle and speed combinations to ensure measurements are within the optimal torque range (10-90%). Record viscosity in centipoise (cP).
-
Causality: Viscosity directly correlates with the perceived "richness" or "heaviness" of an emollient. Lower viscosity generally contributes to a lighter feel and faster spreading.
-
-
Spreading Value Determination:
-
Apparatus: Glass plate, precision pipette.
-
Method: Place a defined volume (e.g., 0.1 mL) of the emollient onto a clean, horizontal glass plate. After a set time (e.g., 10 minutes), measure the diameter of the resulting circle in two perpendicular directions and calculate the average area of spread (mm²).
-
Causality: A higher spreading value indicates lower surface tension and better ability to cover a large surface area with a small amount of product, which is a key attribute for elegant lotions and serums.[15]
-
Part B: In-Vivo Instrumental Skin Performance Assessment
This protocol quantifies the direct impact of the emollient on skin physiology using a controlled human study.
Experimental Protocol:
-
Panelist Recruitment: Recruit a panel of 15-20 healthy volunteers with dry to normal skin on their forearms. Ensure panelists acclimatize to the controlled environment (21°C, 50% RH) for 30 minutes before measurements.
-
Site Demarcation: Mark several 4 cm² test sites on the volar forearms of each panelist. One site will serve as an untreated negative control.
-
Baseline Measurements:
-
Measure baseline skin hydration using a Corneometer® .[16][17] The device measures skin capacitance, which is proportional to the water content in the stratum corneum.[18][19][20]
-
Measure baseline Transepidermal Water Loss (TEWL) using a Tewameter® .[21][22] The open-chamber method measures the water evaporation rate from the skin, indicating barrier integrity.[23][24] High TEWL values signify a damaged barrier.
-
-
Product Application: Apply a standardized amount (2 mg/cm²) of each emollient (this compound and benchmarks) to the assigned test sites.
-
Post-Application Measurements: Re-measure skin hydration and TEWL at set time points (e.g., 1, 2, 4, and 6 hours post-application).
-
Data Analysis: Calculate the percentage change from baseline for both hydration and TEWL for each emollient and compare the results using appropriate statistical analysis (e.g., ANOVA with post-hoc tests).
Experimental Workflow: In-Vivo Instrumental Assessment
Part C: Sensory Performance Assessment
This protocol provides objective, quantitative data on the sensory experience of the emollient using a trained human panel. The Quantitative Descriptive Analysis (QDA) method is the gold standard for this purpose.[25][26]
Experimental Protocol:
-
Panelist Training: A panel of 10-12 individuals is trained to identify and rate the intensity of specific sensory attributes of emollients.[27][28] This involves creating a standardized lexicon (e.g., "Greasiness," "Slip," "Absorption Speed," "Tackiness," "Gloss") and calibrating the panelists using reference standards.
-
Product Evaluation:
-
Panelists are seated in individual sensory booths under controlled lighting and temperature.[26]
-
A standardized amount of each emollient is applied to a designated area on the panelists' forearms.
-
Panelists evaluate each product monadically and rate the intensity of each attribute on a continuous line scale (e.g., a 15-cm line anchored with "Low" and "High").[28][29]
-
-
Data Collection: The marks on the line scales are converted to numerical data. Each product is evaluated in replicate to ensure data reliability.
-
Data Analysis: The data is analyzed using multivariate statistical techniques (e.g., ANOVA, Principal Component Analysis - PCA) to generate a sensory profile for each emollient and identify statistically significant differences.
Experimental Workflow: Quantitative Descriptive Analysis (QDA)
Results and Discussion: Interpreting the Data
The following tables present hypothetical data for this compound alongside expected outcomes for the benchmark emollients, illustrating how to interpret the results from the proposed protocols.
Table 1: Physicochemical Properties
| Property | This compound (Hypothetical) | Caprylic/Capric Triglyceride | Isopropyl Myristate | Dimethicone (50 cSt) |
| Viscosity @ 25°C (cP) | 45 | ~30 | ~5-7 | 50 |
| Spreading Value (mm²/10 min) | 650 | ~700 | ~1200 | ~900 |
-
Interpretation: In this hypothetical scenario, this compound exhibits a moderate viscosity, similar to a mid-weight Dimethicone, but higher than the lightweight esters. Its spreading value is good but lower than the benchmarks, suggesting it may have a more substantive feel initially.
Table 2: In-Vivo Skin Performance (% Change from Baseline at 2 Hours)
| Parameter | This compound (Hypothetical) | Caprylic/Capric Triglyceride | Isopropyl Myristate | Dimethicone | Untreated Control |
| Skin Hydration (Corneometer) | +45% | +40% | +25% | +35% | -5% |
| TEWL Reduction | -30% | -25% | -15% | -35% | 0% |
-
Interpretation: This hypothetical data suggests this compound is a highly effective moisturizing agent, outperforming the lightweight esters in improving skin hydration. Its ability to reduce TEWL is significant, approaching the occlusivity of Dimethicone, indicating strong barrier-reinforcing properties.[30]
Table 3: Quantitative Descriptive Analysis (Intensity Score 0-100)
| Sensory Attribute | This compound (Hypothetical) | Caprylic/Capric Triglyceride | Isopropyl Myristate | Dimethicone |
| Initial Greasiness | 30 | 20 | 10 | 15 |
| Slip / Glide | 70 | 65 | 85 | 95 |
| Absorption Speed | 60 | 70 | 90 | 75 |
| After-feel (Tack) | 10 | 5 | 5 | 0 |
| Residual Film | 25 | 15 | 5 | 20 |
-
Interpretation: The hypothetical sensory profile of this compound positions it as an emollient with excellent slip but a slightly more substantive feel than the esters, as indicated by the moderate initial greasiness and residual film scores. The low tack after absorption is a highly desirable characteristic. This profile suggests it could be ideal for formulations where a balance of richness and a clean after-feel is required.
Safety and Toxicological Profile
While no specific safety studies for this compound were identified in the public domain, the Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of numerous other alkane diols.[31][32] Based on this precedent, a comprehensive safety dossier for this compound would require, at a minimum:
-
Skin Irritation Testing: Using a standard human repeat insult patch test (HRIPT) to assess irritation potential.
-
Skin Sensitization Testing: To determine the potential for allergic contact dermatitis.
-
Phototoxicity and Photosensitization Data: If the intended application involves sun exposure.
The alkane diol class of ingredients is generally considered to have low acute toxicity.[33][34] However, empirical testing of this compound according to modern safety standards is a prerequisite for its inclusion in any cosmetic or pharmaceutical formulation.
Conclusion and Formulation Considerations
Based on its chemical structure and the hypothetical data presented, this compound shows promise as a multi-functional emollient. Its potential for strong hydration and barrier repair, combined with a unique sensory profile—offering richness and slip without significant tack—could make it an excellent candidate for:
-
Therapeutic moisturizers for dry skin conditions where barrier reinforcement is critical.
-
Elegant facial creams and serums that require a substantive feel during application but a clean, non-greasy finish.
-
Drug delivery vehicles where its solvency and skin interaction properties could be advantageous.
It is imperative for researchers and formulators to utilize the methodologies outlined herein to generate the necessary data, thereby unlocking the full potential of this promising ingredient.
References
- 1. This compound | C12H26O2 | CID 12588640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (39516-24-0) for sale [vulcanchem.com]
- 3. formunova.com [formunova.com]
- 4. nbinno.com [nbinno.com]
- 5. kreyolessence.com [kreyolessence.com]
- 6. Isopropyl Myristate (IPM): Skin‑Feel Optimizer for Cosmetics & Topicals - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. nbinno.com [nbinno.com]
- 8. teamcatalynt.com [teamcatalynt.com]
- 9. Choosing the Right Concentration of Isopropyl Myristate for Your Product | Niran Chemical [niranchemical.com]
- 10. us.shoprythm.com [us.shoprythm.com]
- 11. cerave.com [cerave.com]
- 12. What Is Dimethicone In Skincare? We Asked Dermatologists [byrdie.com]
- 13. prequelskin.com [prequelskin.com]
- 14. What is dimethicone? Uses, safety, and alternatives [medicalnewstoday.com]
- 15. researchgate.net [researchgate.net]
- 16. enviroderm.co.uk [enviroderm.co.uk]
- 17. Corneometer CM 825 is a popular skin hydration measurement instrument [cosmeticsbusiness.com]
- 18. The Power of Corneometer: Measuring Skin Hydration [pharmacyinfoline.com]
- 19. Corneometer® CM 825 - Skin Hydration Measurement [courage-khazaka.com]
- 20. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tewameter® TM Hex - TEWL Measurement [courage-khazaka.com]
- 22. enviroderm.co.uk [enviroderm.co.uk]
- 23. skinanalysis.com.au [skinanalysis.com.au]
- 24. Tewameter® - Home [evalulab.com]
- 25. Quantitative Descriptive Analysis - Wikipedia [en.wikipedia.org]
- 26. affinitylabs.com.au [affinitylabs.com.au]
- 27. Panel Performance in Descriptive Analysis: Key Insights for Food and Non-Food Products - Compusense [compusense.com]
- 28. foodsafety.institute [foodsafety.institute]
- 29. fse.jiangnan.edu.cn [fse.jiangnan.edu.cn]
- 30. Methods to Assess the Protective Efficacy of Emollients against Climatic and Chemical Aggressors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. cir-safety.org [cir-safety.org]
- 32. Safety Assessment of Alkane Diols as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. cir-safety.org [cir-safety.org]
- 34. pure.psu.edu [pure.psu.edu]
A Comparative Guide to the Antimicrobial Boosting Effects of Dodecanediols and Related Alkanediols
This guide provides an in-depth comparison of the antimicrobial boosting effects of dodecanediol, contextualized within the broader family of 1,2-alkanediols. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the structure-activity relationships that govern the synergistic potential of these multifunctional compounds. We will explore the underlying mechanisms, present comparative efficacy data, and provide detailed protocols for assessing antimicrobial synergy in your own laboratory settings.
Introduction: The Role of Potentiators in Antimicrobial Formulations
The challenge of microbial resistance and the increasing demand for minimally preserved formulations have driven the search for ingredients that can enhance the efficacy of traditional antimicrobial agents.[1] These "booster" or "potentiator" compounds may exhibit weak antimicrobial activity on their own but, when combined with a primary preservative, create a synergistic effect that lowers the required concentration of the active agent.[1][2][3] This approach can reduce the potential for irritation, improve formulation stability, and broaden the spectrum of antimicrobial protection.[4][5]
Among the most effective potentiators are 1,2-alkanediols, a class of amphiphilic molecules widely used in cosmetic and pharmaceutical formulations for their humectant and solvent properties.[4][6][7] Their unique chemical structure, featuring a polar diol head and a nonpolar alkyl tail, is central to their antimicrobial-boosting capabilities. This guide will focus specifically on dodecanediol (a C12 diol) and compare its performance against other commercially relevant 1,2-alkanediols.
Mechanism of Action: Disrupting the Microbial Fortress
The primary mechanism by which 1,2-alkanediols exert their antimicrobial effect and boost the activity of other preservatives is through the disruption of the microbial cell membrane.[8][9]
-
Amphiphilic Interaction: The amphiphilic nature of 1,2-alkanediols allows them to spontaneously insert themselves into the lipid bilayer of bacterial and fungal cell membranes.[6][10]
-
Increased Permeability: This insertion disrupts the ordered structure of the membrane, increasing its fluidity and permeability.[10][11][12] This "loosening" of the membrane architecture creates pores and facilitates the entry of other antimicrobial agents that might otherwise be repelled or blocked.
-
Leakage of Cellular Contents: Severe disruption leads to the leakage of essential intracellular components, such as ions and small metabolites, ultimately contributing to cell death.[11][13][14]
The length of the alkyl chain is a critical determinant of efficacy. A longer chain enhances the molecule's lipophilicity, improving its ability to integrate into and disrupt the lipid-rich cell membrane.[15][16] Therefore, a direct correlation exists between increasing alkyl chain length and heightened antimicrobial activity.[6][9]
Below is a conceptual diagram illustrating this mechanism.
Caption: Mechanism of 1,2-Alkanediol Action on Cell Membranes.
Comparative Efficacy: A Data-Driven Analysis
The antimicrobial potency of 1,2-alkanediols is directly linked to their alkyl chain length. Longer chains generally correspond to higher efficacy, which can be quantified by determining the Minimum Inhibitory Concentration (MIC) against various microorganisms.
| Microorganism | 1,2-Hexanediol (C6) MIC (% v/v) | 1,2-Octanediol (C8) MIC (% v/v) | 1,2-Decanediol (C10) MIC (ppm) | 1,2-Dodecanediol (C12) |
| Staphylococcus aureus | 0.5 - 2.0[9] | 0.5[9] | - | Significant bactericidal activity[16] |
| Escherichia coli | 0.5 - 2.0[9] | 0.5[9] | - | Exhibits activity[8] |
| Pseudomonas aeruginosa | 0.5 - 2.0 | 0.5 | - | - |
| Candida albicans | 0.5 - 2.0 | 0.5 | - | - |
| Aspergillus brasiliensis | - | 0.5[9] | 500 - 1000[9] | Exhibits activity[8] |
| Note: Data compiled from multiple sources and may vary based on test conditions. A direct MIC value for 1,2-dodecanediol was not consistently available in the reviewed literature, but its activity is noted to be significant.[16] |
While longer chain diols like 1,2-dodecanediol are more potent, their reduced water solubility can be a limiting factor in aqueous formulations.[9] Therefore, the choice of diol often involves a trade-off between antimicrobial potency and formulation compatibility.
To quantify the "boosting" effect, a checkerboard assay is employed to calculate the Fractional Inhibitory Concentration (FIC) Index. A study evaluating 1,2-dodecanediol in combination with other common cosmetic ingredients provides insight into how these interactions are measured.
| Combination (vs. S. aureus) | ΣFIC Index | Interaction |
| 1,2-Dodecanediol + Lactic Acid | 1.29 ± 0.09 | Indifference[8] |
| 1,2-Dodecanediol + Myristic Acid | - | Indifference (data inferred)[8] |
| 1,2-Dodecanediol + Methylparaben | 1.38 ± 0.16 | Indifference[8] |
| Data from Okukawa et al. (2021).[8] An ΣFIC index of ≤0.5 indicates synergy, >0.5 to ≤4.0 indicates indifference or an additive effect, and >4.0 indicates antagonism.[17][18][19] |
While this specific study did not demonstrate synergy, it validates the methodology used to screen for such effects.[8] The boosting effect is highly dependent on the specific preservative and microorganism being tested. Propanediol (a C3 diol), for example, has been shown to effectively boost the efficacy of phenoxyethanol-based preservatives.[20] It is hypothesized that longer-chain diols like dodecanediol would show even greater synergistic potential with optimally matched preservatives due to their superior membrane-disrupting activity.
Experimental Protocols for Synergy Assessment
To empirically determine the boosting effect of a dodecanediol in your formulation, two primary methods are recommended: the checkerboard assay for initial synergy screening and the time-kill assay for confirming bactericidal potentiation.
Checkerboard Broth Microdilution Assay
This method systematically tests a matrix of concentrations for two compounds to identify the combination that inhibits microbial growth.[17][18][21]
Objective: To determine the Fractional Inhibitory Concentration (FIC) Index of a dodecanediol combined with a primary preservative.
Materials:
-
96-well microtiter plates
-
Test microorganisms (e.g., S. aureus ATCC 6538, E. coli ATCC 8739)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth)
-
Stock solutions of 1,2-dodecanediol and the primary preservative
-
Spectrophotometer or plate reader
Step-by-Step Protocol:
-
Inoculum Preparation: Culture the test organism overnight. Dilute the culture in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[22]
-
Plate Setup:
-
Dispense 50 µL of broth into each well of a 96-well plate.
-
In row A, add 50 µL of the primary preservative stock solution (Agent A) at 4x its expected MIC to the well in column 1. Perform a 2-fold serial dilution across the row by transferring 50 µL from column 1 to 2, and so on, discarding 50 µL from the last column.
-
This creates a gradient of Agent A along the x-axis.
-
Now, add the dodecanediol (Agent B) stock solution at 4x its MIC to all wells in row A. Then, perform a 2-fold serial dilution down each column (from row A to B to C, etc.), discarding the final 50 µL from the last row. This creates a gradient of Agent B along the y-axis.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.[22]
-
Controls: Include wells with only Agent A, only Agent B, and a growth control well (inoculum only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Reading Results: Determine the MIC for each agent alone and for every combination by identifying the lowest concentration that completely inhibits visible growth.
-
Calculation: Calculate the ΣFIC Index using the following formulas:[18][19][22]
-
FIC of Agent A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Agent B = (MIC of B in combination) / (MIC of B alone)
-
ΣFIC Index = FIC of A + FIC of B
-
Caption: Experimental Workflow for the Checkerboard Assay.
Time-Kill Assay
This dynamic assay measures the rate of microbial killing over time, providing definitive evidence of bactericidal synergy.[19][23]
Objective: To determine if the combination of dodecanediol and a preservative results in a faster and greater reduction in viable organisms compared to the agents alone.
Materials:
-
Culture tubes or flasks
-
Test microorganisms and growth medium
-
Stock solutions of test articles
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a log-phase bacterial culture and dilute it in a larger volume of fresh broth to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[24]
-
Test Setup: Prepare separate flasks/tubes for each condition:
-
Growth Control (no antimicrobial)
-
Preservative alone (e.g., at its MIC or a sub-inhibitory concentration)
-
Dodecanediol alone (e.g., at its MIC or a sub-inhibitory concentration)
-
Combination: Preservative + Dodecanediol (at the same concentrations as the individual tests)
-
-
Incubation and Sampling: Incubate all tubes under appropriate conditions (e.g., 37°C with shaking). At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[24]
-
Viable Counting: Perform serial dilutions of each aliquot in sterile saline. Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Data Analysis: Count the colonies on the plates to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time for each condition.
-
Interpretation: Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[23][24][25][26]
Caption: Experimental Workflow for the Time-Kill Assay.
Conclusion and Formulation Strategy
The evidence strongly indicates that 1,2-alkanediols, including 1,2-dodecanediol, function as effective antimicrobial boosters by disrupting the cell membranes of microorganisms. Their efficacy is directly proportional to the length of their alkyl chain, positioning dodecanediol as a potent, albeit less water-soluble, option compared to shorter-chain diols like 1,2-hexanediol and 1,2-octanediol.
For the formulation scientist, selecting the appropriate dodecanediol isomer or related alkanediol requires a multi-faceted approach:
-
Screen for Synergy: Utilize the checkerboard assay to screen various dodecanediol concentrations against a panel of relevant preservatives and microorganisms to identify promising synergistic combinations (ΣFIC ≤ 0.5).
-
Confirm Bactericidal Activity: For promising pairs, perform time-kill assays to confirm that the synergy is bactericidal, not merely static.
-
Balance Efficacy and Solubility: The high potency of 1,2-dodecanediol must be balanced with its limited solubility in aqueous systems. It may be best suited for emulsions, anhydrous formulations, or in systems with co-solvents.
-
Validate in Formulation: The ultimate test is a preservative efficacy test (PET) or challenge test of the final formulation to ensure it meets regulatory and safety standards.
By leveraging the membrane-destabilizing properties of dodecanediols, researchers can develop robust, safe, and effective antimicrobial systems that rely on lower concentrations of traditional preservatives, aligning with modern formulation trends.
References
- 1. Frontiers | Bacteriocin-Antimicrobial Synergy: A Medical and Food Perspective [frontiersin.org]
- 2. axiologybeauty.com [axiologybeauty.com]
- 3. mdpi.com [mdpi.com]
- 4. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]
- 5. specialchem.com [specialchem.com]
- 6. Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. benchchem.com [benchchem.com]
- 10. Response Mechanisms of Bacterial Degraders to Environmental Contaminants on the Level of Cell Walls and Cytoplasmic Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol from Piper austrosinense - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Bacterial cell membranes and their role in daptomycin resistance: A review [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. The antibacterial properties of phenolic isomers, carvacrol and thymol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. kirbylab.org [kirbylab.org]
- 18. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. journals.asm.org [journals.asm.org]
- 20. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 21. mdpi.com [mdpi.com]
- 22. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. journals.asm.org [journals.asm.org]
- 25. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Biodegradability of 1,3-Dodecanediol: A Comparative Framework
For researchers, scientists, and drug development professionals, understanding the complete lifecycle of a chemical entity is paramount. 1,3-Dodecanediol, a 12-carbon chain diol with hydroxyl groups at the 1 and 3 positions, presents potential utility in various formulations due to its amphipathic nature.[1][2] However, its environmental fate, particularly its biodegradability, remains largely uncharacterized in peer-reviewed literature. This guide provides a comprehensive framework for assessing the biodegradability of this compound, comparing its potential performance against other relevant diols, and offering the experimental protocols necessary to generate this critical data.
The Imperative of Biodegradability in Pharmaceutical and Scientific Applications
The principle of "benign by design" is increasingly integral to chemical and pharmaceutical development. A substance's biodegradability—its susceptibility to microbial breakdown—is a key determinant of its environmental persistence. For excipients, intermediates, or active ingredients like this compound, a poor biodegradability profile can lead to bioaccumulation and long-term ecological consequences. Therefore, a thorough assessment of biodegradability is not merely a regulatory hurdle but a scientific responsibility.
Currently, there is a notable scarcity of published studies on the biodegradability and specific metabolic pathways of this compound.[1] This guide, therefore, serves as a methodological roadmap for researchers to generate this crucial data in a standardized and comparable manner.
A Tale of Two Tiers: Selecting the Appropriate Biodegradability Assays
The Organisation for Economic Co-operation and Development (OECD) provides a globally recognized set of guidelines for testing the biodegradability of chemicals. These tests are generally categorized into two tiers: tests for "ready" biodegradability and tests for "inherent" biodegradability.
-
Ready Biodegradability (OECD 301 series): These stringent tests simulate a variety of aerobic aquatic environments. A substance that passes a ready biodegradability test is presumed to undergo rapid and ultimate biodegradation in the environment.[3] The pass level for most of these tests is 60% of the theoretical maximum biodegradation within a 28-day period, including a "10-day window" which starts when 10% biodegradation is reached.[4]
-
Inherent Biodegradability (OECD 302 series): If a substance fails a ready biodegradability test, it may still be biodegradable under more favorable conditions. Inherent biodegradability tests expose the substance to a higher concentration of microorganisms for a longer period.[5] A positive result in an inherent test suggests that the substance is not persistent, although its degradation in the environment may be slower.[6]
For a comprehensive assessment of this compound, a tiered approach is recommended, starting with a ready biodegradability test.
Experimental Protocol I: The OECD 301D Closed Bottle Test for Ready Biodegradability
The OECD 301D Closed Bottle Test is particularly well-suited for assessing the ready biodegradability of substances like this compound, which may be poorly soluble in water or have a tendency to be volatile or adsorb to surfaces.[4][7] The test measures the consumption of dissolved oxygen by microorganisms as they metabolize the test substance over 28 days.[3]
Causality Behind Experimental Choices
-
Why a Closed System? A sealed bottle prevents the loss of volatile test substances and ensures that the only source of oxygen for the microorganisms is what is dissolved in the water. This allows for a direct measurement of oxygen consumption, which is stoichiometrically related to the amount of carbon in the test substance that has been mineralized.
-
Why Measure Oxygen Depletion? The ultimate biodegradation of an organic compound to carbon dioxide and water requires oxygen. By measuring the decrease in dissolved oxygen over time and comparing it to the Theoretical Oxygen Demand (ThOD), we can quantify the extent of biodegradation. The ThOD is the calculated amount of oxygen required to completely oxidize the test substance.[3]
-
Inoculum Source: The microbial inoculum is typically sourced from the secondary effluent of a domestic wastewater treatment plant to provide a diverse population of microorganisms.[8]
Step-by-Step Methodology
-
Preparation of Mineral Medium: Prepare a mineral medium containing essential salts and trace elements to support microbial activity. Aerate the medium to achieve oxygen saturation.
-
Preparation of Test Solutions:
-
Test Substance Bottles: Add the test substance (this compound) to the mineral medium at a concentration of approximately 2 mg/L.[8]
-
Reference Substance Bottles: Prepare a positive control using a readily biodegradable substance like aniline or sodium benzoate to validate the activity of the microbial inoculum.[8]
-
Blank Control Bottles: Contain only the mineral medium and the inoculum to measure background oxygen consumption.
-
-
Inoculation: Add a small volume of microbial inoculum (e.g., from a wastewater treatment plant) to each bottle.[8]
-
Incubation: Seal the bottles, ensuring no air headspace, and incubate them in the dark at a constant temperature (typically 22°C) for 28 days.[8]
-
Dissolved Oxygen Measurement: Periodically measure the dissolved oxygen concentration in duplicate bottles at set intervals (e.g., days 0, 7, 14, 21, and 28).[8]
-
Calculation of Biodegradation: Calculate the percentage of biodegradation by comparing the oxygen consumed in the test substance bottles (corrected for the blank) to the Theoretical Oxygen Demand (ThOD) of this compound.
Visualizing the OECD 301D Workflow
Caption: Workflow for the OECD 301D Closed Bottle Test.
Experimental Protocol II: The Zahn-Wellens Test (OECD 302B) for Inherent Biodegradability
Should this compound not meet the criteria for ready biodegradability, the Zahn-Wellens test is an appropriate next step to assess its potential for inherent biodegradability.[9][10] This test uses a higher concentration of the test substance and a larger amount of activated sludge, creating more favorable conditions for biodegradation.[11]
Causality Behind Experimental Choices
-
Why Higher Microbial Concentration? A higher density of microorganisms increases the probability that species capable of degrading the test substance are present and can adapt to metabolize it.
-
Why Measure Dissolved Organic Carbon (DOC)? This test monitors the removal of the test substance from the water phase by measuring the Dissolved Organic Carbon (DOC). A reduction in DOC indicates that the substance is being either biodegraded or adsorbed to the sludge.[10][11] By accounting for adsorption, the degree of ultimate biodegradation can be determined.
Step-by-Step Methodology
-
Test Setup: A mixture containing the test substance (this compound), mineral nutrients, and a relatively large amount of activated sludge is prepared in an aqueous medium.[10]
-
Aeration and Agitation: The mixture is agitated and aerated at 20-25°C in the dark or in diffuse light for up to 28 days.[10]
-
Controls: Blank controls with activated sludge and mineral nutrients but no test substance are run in parallel. A reference substance is also used to check the functional capability of the activated sludge.[11]
-
Sampling and Analysis: Samples are taken at regular intervals. After filtration, the Dissolved Organic Carbon (DOC) is measured.[11]
-
Calculation of Biodegradation: The percentage of biodegradation is calculated based on the reduction of DOC in the test vessel, corrected for the blank control.
Visualizing the OECD 302B Workflow
Caption: Workflow for the OECD 302B Zahn-Wellens Test.
Comparative Analysis: Benchmarking this compound
To provide context for the biodegradability of this compound, it is essential to compare it with other structurally similar diols that might be used as alternatives. These could include 1,2-Dodecanediol and 1,12-Dodecanediol.[12][13] The following table presents a template for summarizing the hypothetical results from the proposed biodegradability tests.
| Compound | Structure | Test Method | Result (% Biodegradation in 28 days) | Classification |
| This compound | C₁₂H₂₆O₂ | OECD 301D | [Experimental Data] | [e.g., Readily Biodegradable] |
| 1,2-Dodecanediol | C₁₂H₂₆O₂ | OECD 301D | [Experimental Data] | [e.g., Readily Biodegradable] |
| 1,12-Dodecanediol | C₁₂H₂₆O₂ | OECD 301D | [Experimental Data] | [e.g., Not Readily Biodegradable] |
| This compound | C₁₂H₂₆O₂ | OECD 302B | [Experimental Data, if needed] | [e.g., Inherently Biodegradable] |
| 1,12-Dodecanediol | C₁₂H₂₆O₂ | OECD 302B | [Experimental Data, if needed] | [e.g., Inherently Biodegradable] |
Predicting the Metabolic Pathway of this compound
While specific experimental data is lacking, we can propose a hypothetical metabolic pathway for this compound based on established biochemical principles of fatty alcohol and alkane metabolism. The biodegradation of long-chain diols is expected to proceed via oxidation of the terminal alcohol groups, followed by beta-oxidation.
The proposed pathway would likely involve the following steps:
-
Oxidation of the primary alcohol: The terminal hydroxyl group at the C1 position is oxidized to an aldehyde and then to a carboxylic acid, forming 3-hydroxydodecanoic acid.
-
Beta-oxidation: The resulting fatty acid would then enter the beta-oxidation cycle, where two-carbon units are sequentially cleaved off as acetyl-CoA.
-
TCA Cycle: The acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, where it is completely oxidized to CO₂ and H₂O.
Hypothetical Metabolic Pathway of this compound
References
- 1. This compound (39516-24-0) for sale [vulcanchem.com]
- 2. This compound | C12H26O2 | CID 12588640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. OECD 301D: Closed Bottle Ready Biodegradability Test - Aropha [aropha.com]
- 4. contractlaboratory.com [contractlaboratory.com]
- 5. OECD 302: Inherent Biodegradability Tests | ibacon GmbH [ibacon.com]
- 6. betonverwijderaar.one [betonverwijderaar.one]
- 7. OECD 301D - Biodegradation Closed Bottle Test - Situ Biosciences [situbiosciences.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. oecd.org [oecd.org]
- 10. Test No. 302B: Inherent Biodegradability: Zahn-Wellens/ EVPA Test - Overton [app.overton.io]
- 11. oecd.org [oecd.org]
- 12. nbinno.com [nbinno.com]
- 13. 1,2-Dodecanediol | C12H26O2 | CID 92866 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Long-Chain Diols as Rheology Modifiers: A Technical Guide for Formulation Scientists
For researchers, scientists, and drug development professionals navigating the complex world of formulation, achieving the desired rheological profile is paramount. The texture, stability, and even the bioavailability of a topical pharmaceutical or cosmetic product are intrinsically linked to its flow behavior. While a vast array of rheology modifiers exists, this guide delves into a comparative analysis of long-chain diols, a class of molecules offering unique properties as structuring and viscosity-building agents.
This technical guide moves beyond a simple listing of options. It provides an in-depth analysis of the mechanisms by which long-chain diols modify rheology, offers a comparative look at their performance based on chain length, and presents detailed experimental protocols for their evaluation. Our aim is to equip you with the foundational knowledge and practical tools to effectively utilize these versatile molecules in your formulations.
The Underlying Science: How Long-Chain Diols Engineer Rheology
Unlike traditional polymer-based rheology modifiers that primarily function through chain entanglement, long-chain diols operate on the principle of self-assembly. These amphiphilic molecules, characterized by a long hydrophobic alkyl chain and two hydrophilic hydroxyl groups, organize themselves into structured networks within a formulation.[1] The primary mechanism driving this organization is hydrogen bonding between the hydroxyl groups of adjacent diol molecules, coupled with van der Waals interactions between their long alkyl chains.
This self-assembly can lead to the formation of various supramolecular structures, such as lamellar gel networks in aqueous systems or crystalline networks in oleogels, which effectively immobilize the solvent and build viscosity.[2][3] The specific architecture of this network, and consequently the rheological properties of the formulation, is highly dependent on the molecular structure of the diol, particularly its chain length.
Comparative Performance of Long-Chain Diols: A Chain-Length Perspective
The length of the alkyl chain in a long-chain diol is a critical determinant of its performance as a rheology modifier. While direct comparative studies across a homologous series of long-chain diols are not extensively published, we can infer their behavior based on the well-documented properties of fatty alcohols and the principles of self-assembly.[4] Generally, as the chain length increases, the following trends are anticipated:
-
Increased Viscosity and Gelling Capacity: Longer alkyl chains lead to stronger van der Waals forces, promoting more robust network formation and resulting in higher viscosity and a greater propensity for gelation.[4]
-
Higher Melting and Gelation Temperatures: The increased intermolecular forces associated with longer chains require more thermal energy to disrupt the structured network.
-
Enhanced Shear Thinning Behavior: The ordered, self-assembled structures of long-chain diols are sensitive to shear. As shear is applied, the network can break down, leading to a decrease in viscosity, a desirable property for many topical applications.[5] Upon removal of shear, the network can reform, exhibiting thixotropic behavior.
-
Impact on Emulsion Stability: While some shorter-chain 1,2-alkanediols have been observed to decrease emulsion viscosity, longer-chain diols are expected to contribute positively to emulsion stability by forming a structured network in the continuous phase that prevents droplet coalescence.[2][6]
Table 1: Predicted Comparative Rheological Performance of Long-Chain 1,2-Diols
| Diol (Chain Length) | Predicted Viscosity Building | Predicted Shear Thinning | Predicted Temperature Stability | Key Considerations |
| 1,2-Hexadecanediol (C16) | Moderate | Moderate | Moderate | May require combination with other thickeners for high viscosity formulations. |
| 1,2-Octadecanediol (C18) | Good | Good | Good | Offers a good balance of thickening and sensory feel. |
| 1,2-Eicosanediol (C20) | High | High | High | Potential for a more waxy or heavy feel in some formulations. |
| 1,2-Docosanediol (C22) | Very High | Very High | Very High | Excellent for creating highly structured, semi-solid formulations. May impact spreadability. |
Experimental Protocols for Evaluating Long-Chain Diols as Rheology Modifiers
To empirically validate the performance of long-chain diols, a systematic rheological evaluation is essential. The following protocols provide a framework for characterizing and comparing these rheology modifiers in a standardized oil-in-water (O/W) emulsion base.
Preparation of a Standard O/W Emulsion
A simple O/W emulsion serves as a consistent base for evaluating the rheological contribution of different long-chain diols.
Materials:
-
Mineral Oil (or other suitable oil): 20% w/w
-
Cetearyl Alcohol (and) Ceteareth-20 (emulsifier): 5% w/w
-
Long-Chain Diol (C16, C18, C20, or C22): 3% w/w
-
Preservative: q.s.
-
Deionized Water: q.s. to 100%
Procedure:
-
Oil Phase Preparation: In a suitable vessel, combine the mineral oil, cetearyl alcohol (and) ceteareth-20, and the long-chain diol. Heat to 75-80°C with gentle stirring until all components are melted and uniform.
-
Aqueous Phase Preparation: In a separate vessel, heat the deionized water to 75-80°C.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed. Continue homogenization for 5-10 minutes.
-
Cooling: Begin cooling the emulsion under gentle agitation.
-
Final Additions: Add the preservative when the temperature is below 40°C.
-
Homogenization (optional): A final, brief homogenization step can be performed to ensure droplet size uniformity.
-
Equilibration: Allow the emulsion to equilibrate at room temperature for at least 24 hours before rheological analysis.
Rheological Characterization
The following rheological tests should be performed using a controlled-stress or controlled-rate rheometer equipped with parallel plate or cone-and-plate geometry. Ensure consistent sample loading and temperature control for all measurements.
3.2.1. Viscosity Curve (Flow Sweep)
This test determines the viscosity of the formulation as a function of shear rate, revealing shear-thinning behavior.[5]
-
Procedure:
-
Equilibrate the sample at the desired temperature (e.g., 25°C).
-
Perform a pre-shear at a high shear rate (e.g., 100 s⁻¹) for 60 seconds to ensure a consistent starting state.
-
Allow the sample to rest for a defined period (e.g., 180 seconds).
-
Ramp the shear rate logarithmically from a low value (e.g., 0.01 s⁻¹) to a high value (e.g., 300 s⁻¹).
-
-
Data to Collect: Apparent viscosity vs. Shear Rate.
3.2.2. Yield Stress Measurement
Yield stress is the minimum stress required to initiate flow, a critical parameter for predicting product stability and dispensing characteristics.[7][8]
-
Procedure (Oscillatory Stress Sweep):
-
Equilibrate the sample at the desired temperature (e.g., 25°C).
-
Apply an increasing oscillatory stress at a constant frequency (e.g., 1 Hz).
-
The yield stress is often determined as the stress at which the storage modulus (G') begins to decrease significantly, or where G' and the loss modulus (G'') crossover.
-
-
Data to Collect: Storage Modulus (G'), Loss Modulus (G'') vs. Oscillatory Stress.
3.2.3. Temperature Sweep
This test evaluates the thermal stability of the formulation's structure.[9]
-
Procedure:
-
Equilibrate the sample at a starting temperature (e.g., 20°C).
-
Apply a small, constant oscillatory strain (within the linear viscoelastic region) at a constant frequency (e.g., 1 Hz).
-
Ramp the temperature up to a final temperature (e.g., 45°C) at a controlled rate (e.g., 2°C/minute).
-
-
Data to Collect: Storage Modulus (G') and Loss Modulus (G'') vs. Temperature.
References
- 1. Frontiers | Mixture of fatty alcohols and alkyl polyglucosides stabilizing water-in-water emulsions [frontiersin.org]
- 2. pure.ed.ac.uk [pure.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Rheological and Skin Sensory Properties of Cosmetic Emulsions: Influence of Thickening Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. expresspharma.in [expresspharma.in]
- 8. uspnf.com [uspnf.com]
- 9. Temperature Sweep – Rheology Labs [rheologylabs.com]
long-chain diol index (LDI) for paleotemperature reconstruction
An In-Depth Technical Guide to the Long-Chain Diol Index (LDI) for Paleotemperature Reconstruction
Introduction: A Modern Proxy for Ancient Climates
In the field of paleoceanography, the reconstruction of past sea surface temperatures (SST) is fundamental to understanding climate dynamics. While established proxies like the alkenone-based UK'37 and the archaeal lipid-based TEX86 have been mainstays of research, the Long-chain Diol Index (LDI) has emerged as a valuable and complementary tool.[1] The LDI is a molecular proxy based on the relative abundance of specific long-chain diols (LCDs), which are lipids produced by certain types of algae.[2] This guide provides a comprehensive overview of the LDI, from its biochemical underpinnings to detailed experimental protocols and a critical comparison with other leading paleotemperature proxies.
The Biochemical Basis of the LDI Proxy: A Eustigmatophyte Thermometer
The LDI proxy is predicated on the physiological response of its source organisms to ambient temperature. The lipids used in the LDI calculation are long-chain 1,13- and 1,15-diols.[3][4] Extensive research has identified that the primary producers of these specific diols in marine environments are a globally distributed group of eustigmatophyte algae.[3][5][6]
These organisms adjust the composition of their cell membranes to maintain optimal fluidity in response to temperature changes, a process known as homeoviscous adaptation. As water temperature increases, the algae synthesize a higher proportion of C₃₀ 1,15-diol relative to C₂₈ 1,13-diol and C₃₀ 1,13-diol.[7][8] This systematic, temperature-dependent shift in lipid composition is preserved in marine sediments over geological timescales, forming the basis of the LDI as a paleothermometer.[4]
The LDI is calculated using the following formula: LDI = [C₃₀ 1,15-diol] / ([C₂₈ 1,13-diol] + [C₃₀ 1,13-diol] + [C₃₀ 1,15-diol]) [2][7]
This ratiometric approach is inherently robust, as it depends on the relative, rather than absolute, concentrations of the compounds, mitigating potential biases from variable preservation or lipid concentration in the sediment.
Experimental Workflow: From Sediment to Sea Surface Temperature
The trustworthiness of any proxy reconstruction lies in a rigorous and well-understood analytical methodology. The following protocol outlines the key steps for LDI analysis, from sample preparation to instrumental analysis.
dot
Caption: Experimental workflow for LDI analysis.
Detailed Experimental Protocol
1. Sample Preparation and Lipid Extraction:
-
Objective: To obtain a clean, concentrated lipid extract from the raw sediment.
-
Protocol:
-
Freeze-dry approximately 5-10 grams of sediment to remove all water.
-
Perform a Total Lipid Extraction (TLE) using an accelerated solvent extractor or Soxhlet apparatus. A common solvent mixture is Dichloromethane (DCM):Methanol (MeOH) at a 9:1 ratio.[9] This step dissolves the lipids, separating them from the inorganic sediment matrix.
-
The resulting TLE is concentrated by rotary evaporation.
-
2. Saponification and Fractionation:
-
Objective: To remove interfering compounds like wax esters and to isolate the neutral lipid fraction containing the diols.
-
Protocol:
-
Saponify the TLE by refluxing with a potassium hydroxide in methanol solution (KOH/MeOH). This process cleaves ester bonds, hydrolyzing complex lipids into simpler alcohols and fatty acid salts.
-
Perform a liquid-liquid extraction to separate the neutral fraction (containing the diols) from the saponified fatty acids.
-
Further purify and separate the neutral fraction using column chromatography over activated silica gel. Elute with solvents of increasing polarity (e.g., hexane, DCM, and DCM:MeOH) to isolate the polar fraction, which contains the long-chain diols.[9]
-
3. Derivatization and Instrumental Analysis:
-
Objective: To make the diols volatile for gas chromatography by converting the hydroxyl groups to trimethylsilyl (TMS) ethers.
-
Protocol:
-
Evaporate the polar fraction to dryness under a stream of N₂.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and heat at 60-70°C for 30-60 minutes.[9][10] This derivatization step is critical for preventing the polar hydroxyl groups from interacting with the GC column, which ensures sharp, symmetrical peaks.
-
Analyze the derivatized sample using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[11][12] The GC separates the different lipid compounds based on their boiling points and interaction with the column, while the MS identifies them based on their unique mass fragmentation patterns.
-
Run the GC-MS in Selected Ion Monitoring (SIM) mode to target the characteristic mass fragments of the C₂₈ and C₃₀ diol-TMS ethers for accurate identification and quantification.
-
Data Analysis and Calibration
Once the GC-MS analysis is complete, the peak areas corresponding to the C₂₈ 1,13-, C₃₀ 1,13-, and C₃₀ 1,15-diols are integrated. These areas are then used in the LDI formula to calculate the index value.
To convert the dimensionless LDI value into a temperature, a calibration equation is applied. The most widely used global calibration for marine surface sediments is from de Bar et al. (2020), which updated the original Rampen et al. (2012) calibration:
SST (°C) = (LDI - 0.1082) / 0.0325 [2][7]
This global calibration has a reported error of ±3.0°C.[2][7] More recent work focusing on seasonality suggests the LDI primarily reflects temperatures of the warmest month, with a calibration error of 2.4°C when potential biases are accounted for.[3][5]
Comparative Analysis: LDI vs. Other Paleotemperature Proxies
The utility of a proxy is best understood in comparison to established alternatives. The LDI offers unique advantages and has distinct characteristics compared to the UK'37 and TEX86 proxies.
dot
Caption: Biological sources and seasonal biases of major organic paleotemperature proxies.
Performance Comparison Table
| Feature | Long-chain Diol Index (LDI) | Alkenone Index (UK'37) | Tetraether Index (TEX86) |
| Source Organism | Eustigmatophyte Algae[3][4] | Haptophyte Algae (Coccolithophores) | Thaumarchaeota (Archaea) |
| Lipid Class | Long-Chain Diols | Long-Chain Alkenones | Glycerol Dialkyl Glycerol Tetraethers (GDGTs) |
| Typical Seasonality | Records warmest month temperature[3][4][5] | Annual mean or season of algal bloom[1][13] | Annual mean, often reflecting subsurface (0-200m) temperature[14][15] |
| Calibration Error | ±2.4 to 3.0°C[2][3][7] | ~±1.5°C[16] | ±2.5 to 4.0°C |
| Known Limitations | Upwelling zones, high freshwater input, SST >27°C, anoxia[2][16][17][18] | Nutrient limitation, lateral advection, anoxia | Terrestrial input, methanogenesis, specific calibrations needed |
| Primary Application | Reconstructing warm-season SST in open marine settings | Broadly used for surface temperature in diverse marine settings | Open ocean and large lakes; useful for older sediments |
The differing seasonalities are a key feature. Because the LDI often records the warmest part of the year, while UK'37 may reflect an annual average, running both proxies on the same samples can provide valuable information on past changes in seasonal temperature ranges.[13] For example, a study in the western Mediterranean Sea showed LDI and UK'37 reconstructions diverging during certain climate periods, likely reflecting changes in seasonal nutrient availability and bloom dynamics.[13]
Trustworthiness and Limitations: A Self-Validating System
A critical component of scientific integrity is acknowledging the limitations of a method. The LDI proxy is not universally applicable, and certain environmental conditions can bias the results. However, the analysis of long-chain diols includes internal checks that help validate the integrity of the LDI signal.
-
Freshwater Input: Riverine systems can introduce diols from different algal sources, biasing the LDI.[3] This can be diagnosed by an elevated relative abundance of the C₃₂ 1,15-diol.[5] Samples with a high proportion of this diol should be interpreted with caution or excluded from SST reconstructions.[2][7]
-
Upwelling and Diatom Input: In some high-nutrient upwelling zones, diatoms of the genus Proboscia can contribute 1,13-diols, which are part of the LDI calculation.[3][8][9] This can lead to a cold bias in the reconstructed temperature.[16] The influence of these diatoms can be identified by the presence of C₂₈ and C₃₀ 1,14-diols and C₂₈ 1,12-diol, which are not used in the LDI but are co-produced by Proboscia.[3][5]
-
High-Temperature Environments: In waters with an annual mean SST above ~27°C, the LDI response can become non-linear or plateau, leading to an underestimation of the true temperature.[18] For this reason, caution is advised when applying the standard LDI calibration in very warm, tropical regions.[18]
By monitoring these additional diol compounds, researchers can build a self-validating system, flagging samples where the LDI signal may be compromised and increasing confidence in the final paleotemperature reconstruction.
Conclusion
The Long-chain Diol Index (LDI) is a powerful proxy for paleotemperature reconstruction, offering a unique window into past warm-season ocean conditions. Its distinct biological source and seasonality make it an excellent complement to other established proxies like UK'37 and TEX86. While it has specific limitations, particularly in regions with significant freshwater or diatom influence, the analytical methodology incorporates internal diagnostic tools that enhance the trustworthiness of the data. By understanding its biochemical basis, applying a rigorous experimental workflow, and critically evaluating its performance against other methods, researchers can confidently leverage the LDI to unlock previously inaccessible information about Earth's past climate systems.[3]
References
- 1. BG - Comparison of the U37Kâ², LDI, TEX86H, and RI-OH temperature proxies in sediments from the northern shelf of the South China Sea [bg.copernicus.org]
- 2. research.vu.nl [research.vu.nl]
- 3. The Long chain Diol Index: A marine palaeotemperature proxy based on eustigmatophyte lipids that records the warmest seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Long chain Diol Index: A marine palaeotemperature proxy based on eustigmatophyte lipids that records the warmest seasons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Grain size controls on long-chain diol distributions and proxy signals in marine sediments [frontiersin.org]
- 10. bg.copernicus.org [bg.copernicus.org]
- 11. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sea surface temperature variations in the western Mediterranean Sea over the last 20 kyr: A dual‐organic proxy (U K′ 37 and LDI) approach | Publicación [silice.csic.es]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. research-portal.uu.nl [research-portal.uu.nl]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Influence of Diol Isomerism on Material Properties
Introduction: Beyond Composition, a Matter of Configuration
In the realm of polymer science, the chemical composition of a monomer is only the beginning of the story. For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a polymer's structure and its function is paramount. A critical, yet often underestimated, factor in this equation is isomerism. Diols (dialcohols), fundamental building blocks for a vast array of materials including polyesters, polyurethanes, and polycarbonates, can exist as isomers—molecules with the same chemical formula but different arrangements of atoms. This subtle difference in architecture can cascade into significant, and often predictable, changes in the final material's macroscopic properties.
This guide provides an in-depth comparison of how different types of diol isomerism—positional, geometric, and stereoisomerism—directly influence key material properties. We will explore the causality behind these effects and provide the experimental frameworks necessary to characterize them, empowering you to make more informed monomer selections for your specific application, be it a high-impact resistant device or a precisely-degrading drug delivery vehicle.
The Core Principle: How Isomeric Structure Dictates Polymer Packing
The central theme governing the influence of diol isomerism is its effect on the polymer chain's ability to pack efficiently. The regularity, symmetry, and flexibility of the polymer backbone, which are directly controlled by the diol's isomeric form, determine the degree of crystallinity and intermolecular forces. This, in turn, dictates thermal properties, mechanical strength, and degradation kinetics.
Caption: Logical flow from diol isomer type to material properties.
Part 1: Positional Isomerism - The Case of Propanediol (PDO)
Positional isomers have the same functional groups but at different positions on the carbon skeleton. A classic example is the comparison between 1,2-propanediol (1,2-PDO) and 1,3-propanediol (1,3-PDO).[1][2][3]
-
1,2-Propanediol (Propylene Glycol): Features a methyl branch, creating an asymmetric structure. The secondary hydroxyl group introduces steric hindrance.
-
1,3-Propanediol: A linear, symmetrical diol with two primary hydroxyl groups.
This structural difference has profound implications when these diols are used to synthesize polyesters, such as poly(propylene furandicarboxylate). The asymmetry and branching in 1,2-PDO disrupt the polymer chain's regularity.
Causality: The pendant methyl group in polymers made from 1,2-PDO acts as a defect, preventing chains from packing into an ordered, crystalline lattice. This leads to a more amorphous material. Conversely, the linear and symmetrical nature of 1,3-PDO allows for more efficient chain packing and the development of crystallinity.
Comparative Data: Propanediol Isomers in Polyesters
| Property | Polymer with 1,2-Propanediol | Polymer with 1,3-Propanediol | Rationale for Difference |
| Crystallinity | Amorphous | Semicrystalline | The methyl branch in 1,2-PDO disrupts chain packing, hindering crystallization.[4] |
| Glass Transition (Tg) | Lower | Higher | Reduced packing efficiency in 1,2-PDO polymers leads to more free volume and lower Tg.[4] |
| Gas Barrier Properties | Lower | Higher | The more ordered, crystalline structure from 1,3-PDO creates a more tortuous path for gas molecules.[4] |
| Thermal Stability | Generally Lower | Generally Higher | Symmetrical chains in 1,3-PDO based polymers can form more stable crystalline structures. |
Part 2: Geometric Isomerism - The Power of cis vs. trans
Geometric isomerism, particularly cis/trans isomerism in cyclic diols, offers a powerful tool for tuning material properties. A prime example is 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO), which is used to create high-performance polyesters.[5]
-
cis-CBDO: The two hydroxyl groups are on the same side of the cyclobutane ring, creating a "kinked" or bent geometry.
-
trans-CBDO: The hydroxyl groups are on opposite sides, resulting in a more linear and rigid structure.
When copolymerized with 1,3-propanediol and terephthalic acid, the choice of CBDO isomer dramatically alters the resulting polyester's performance.[5]
Causality: The kinked structure of the cis isomer disrupts chain packing so severely that it completely inhibits crystallization, resulting in a fully amorphous polymer.[5] This amorphous state allows for greater chain mobility and energy dissipation, leading to exceptionally high toughness and impact resistance. The more linear trans isomer, however, can pack more regularly, leading to a semicrystalline material with higher stiffness but lower impact strength.[5] The ability of polymer chains to form ordered structures is highly dependent on their geometric configuration, with trans isomers often facilitating better chain packing and higher crystallinity.[6]
Comparative Data: cis vs. trans CBDO-based Copolyesters
| Property | Polymer with 99% cis-CBDO | Polymer with 100% trans-CBDO | Rationale for Difference |
| Crystallinity (WAXD) | Amorphous | Semicrystalline | The cis isomer's "kink" prevents orderly chain packing, while the linear trans isomer allows for it.[5] |
| Glass Transition (Tg) | 99 °C | 69 °C | The amorphous nature and hindered rotation of the cis polymer leads to a higher Tg.[5] |
| Notched Izod Impact | 1070 J/m | 841 J/m | The amorphous structure of the cis polymer can dissipate impact energy more effectively than the more rigid semicrystalline trans polymer.[5] |
| Thermal Stability | Onset of decomp. at 360 °C | Onset of decomp. at 345 °C | The more stable amorphous network of the cis-based polymer results in slightly higher thermal stability.[5] |
Part 3: Stereoisomerism - The Bio-Based Case of Isohexides
Stereoisomers have the same connectivity but a different spatial arrangement of atoms. Bio-based diols derived from starch, such as the isohexides (isosorbide, isomannide, and isoidide), are diastereomers that offer a sustainable route to high-performance polymers.[7] Their rigid, V-shaped bicyclic structure imparts excellent thermal stability, but their distinct stereochemistry subtly alters polymer properties.[7][8]
-
Isosorbide (exo-endo): The two hydroxyl groups have different orientations.
-
Isomannide (endo-endo): Both hydroxyl groups point "inward."
-
Isoidide (exo-exo): Both hydroxyl groups point "outward."
Causality: The specific spatial orientation of the hydroxyl groups in each isohexide isomer affects the angle and flexibility of the resulting polymer chain. This, in turn, influences the chain's ability to pack. For instance, the incorporation of isosorbide into polyesters has been shown to improve their thermal and mechanical properties, often leading to an increase in the glass transition temperature (Tg).[7][8] The rigidity of the diol's chemical structure is a key factor.[7]
Comparative Data: Isohexide Isomers in Polyesters
| Property | Polymer with Isosorbide | Polymer with Isomannide | Rationale for Difference |
| Glass Transition (Tg) | Highest | Lower | The unique V-shape of isosorbide imparts the greatest chain rigidity, restricting segmental motion and increasing Tg.[8] |
| Crystallinity | Generally Amorphous | Can exhibit some crystallinity | The less symmetric structure of isosorbide-based polymers hinders crystallization more than the more symmetric isomannide.[9] |
| Reactivity | Secondary -OH groups have different reactivities | Symmetrical -OH groups | The endo and exo hydroxyls on isosorbide have different steric environments, affecting polymerization kinetics. |
Experimental Protocols for Isomer Characterization
To objectively compare the performance of materials derived from diol isomers, a suite of thermal and mechanical analysis techniques is essential.[10][11] The choice of these experiments is driven by the need to quantify the key properties affected by polymer chain architecture: thermal transitions, stability, and mechanical response.
Caption: Experimental workflow for comparing diol isomers.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the polymer. This is a crucial first step to ensure other analyses are performed on a thermally stable sample.[12][13]
Methodology:
-
Sample Preparation: Place 5-10 mg of the polymer sample into a TGA pan (typically alumina or platinum).
-
Instrument Setup: Place the pan in the TGA furnace. Purge with an inert atmosphere (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Thermal Program: Heat the sample from ambient temperature (~25 °C) to a temperature beyond its decomposition point (e.g., 600 °C) at a constant rate, typically 10 °C/min.
-
Data Analysis: Plot the sample weight (%) as a function of temperature. The onset temperature of the major weight loss step is reported as the decomposition temperature (Td). This establishes the maximum temperature for subsequent DSC and DMA experiments.[13]
Differential Scanning Calorimetry (DSC)
Objective: To measure key thermal transitions: the glass transition temperature (Tg), the melting temperature (Tm), and the heat of melting (ΔHm), which is used to calculate the percent crystallinity.[14]
Methodology:
-
Sample Preparation: Seal 5-10 mg of the polymer in an aluminum DSC pan. An identical empty pan is used as a reference.[13]
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Heat the sample from ambient to a temperature above its expected Tm but below its Td (as determined by TGA) at a rate of 10 °C/min. This erases the sample's prior thermal history.
-
Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to a low temperature (e.g., -50 °C). This allows for the observation of crystallization upon cooling (Tc).
-
Second Heat: Heat the sample again at 10 °C/min. Data from this scan is typically used for reporting, as it reflects the intrinsic properties of the material under controlled conditions.
-
-
Data Analysis:
-
Tg: Identify the midpoint of the step-change in the heat flow curve on the second heating scan.
-
Tm: Identify the peak of the endothermic event on the second heating scan.
-
Crystallinity (%): Calculate using the formula: % Crystallinity = (ΔHm / ΔHm°) * 100, where ΔHm is the measured heat of melting and ΔHm° is the theoretical heat of melting for a 100% crystalline sample of that polymer (obtained from literature).
-
Dynamic Mechanical Analysis (DMA)
Objective: To measure the viscoelastic properties (storage modulus, loss modulus, and tan delta) as a function of temperature. This provides insight into stiffness and energy dissipation characteristics.[15]
Methodology:
-
Sample Preparation: Prepare a rectangular bar of the polymer with precise dimensions (e.g., 35mm x 12mm x 3mm).
-
Instrument Setup: Mount the sample in the appropriate fixture (e.g., single cantilever or three-point bending).
-
Test Program:
-
Apply a small, oscillating strain to the sample at a fixed frequency (typically 1 Hz).
-
Ramp the temperature from a low temperature (e.g., -100 °C) through the glass transition and into the rubbery or flow region at a controlled rate (e.g., 3 °C/min).
-
-
Data Analysis:
-
Storage Modulus (E'): Represents the elastic response or stiffness of the material. A sharp drop in E' indicates the glass transition.
-
Loss Modulus (E''): Represents the viscous response or energy dissipation. The peak of the E'' curve is often used to define Tg.
-
Tan Delta (tan δ = E''/E'): The ratio of loss to storage modulus. The peak of the tan delta curve is another common measure of Tg and indicates the point of maximum damping.
-
Conclusion
The isomeric form of a diol monomer is a critical design parameter that allows for the precise tailoring of a polymer's properties. By understanding the fundamental principles—how positional, geometric, and stereoisomerism affect chain packing and symmetry—researchers can move from a trial-and-error approach to a rational design strategy. Positional isomerism can be used to control chain symmetry and thus crystallinity. Geometric isomers, particularly the cis/trans configurations in cyclic diols, provide a switch between amorphous, high-impact materials and stiffer, semicrystalline ones. Finally, bio-based stereoisomers offer a sustainable pathway to creating rigid polymers with high thermal stability. The systematic application of characterization techniques like DSC, TGA, and DMA provides the necessary quantitative data to validate these design choices and accelerate the development of next-generation materials.
References
- 1. The difference between 1,3 propanediol and 1,2 propanediol [sprchemical.com]
- 2. The Difference Between 1,2- Propylene Glycol And 1,3- Propanediol - EME - News - Henan EME Technology Co.,Ltd [chinafuran.com]
- 3. News - The difference between 1,2-propanediol and 1,3-propanediol in cosmetics [sprchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Geometric Isomers on the Thermal Properties of Polymers [eureka.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystallization of Biobased Long-Chain Aliphatic Polyesters as Sustainable Polymers: Effects of the Diol Structure in the Monomer Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques – C-Therm Technologies Ltd. [ctherm.com]
- 11. Polymer Characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric [perkinelmer.com]
- 12. mt.com [mt.com]
- 13. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 15. madisongroup.com [madisongroup.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,3-Dodecanediol
This guide provides essential safety and logistical information for the proper disposal of 1,3-Dodecanediol. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to include the entire lifecycle of the chemicals we handle. This document is designed to provide procedural, step-by-step guidance, ensuring that disposal practices are safe, compliant, and environmentally responsible.
Disclaimer: Specific disposal regulations can vary significantly by region and institution. This guide is based on available safety data for analogous compounds and general best practices. Always consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
Chemical Profile and Hazard Assessment
This compound is a long-chain aliphatic diol.[1][2] While specific toxicological and extensive hazard data for the 1,3-isomer are not widely published, we can infer its general characteristics from closely related isomers like 1,12-Dodecanediol and established chemical principles.[2][3][4][5]
Based on available data for its isomers, this compound is anticipated to be a colorless, crystalline solid that is stable under normal conditions.[4][6] It has very low water solubility, which suggests it is not likely to be mobile in the environment.[3][4][6]
Crucially, safety data sheets for analogous compounds like 1,12-Dodecanediol consistently indicate that it is not considered a hazardous substance under the US OSHA Hazard Communication Standard (29 CFR 1910.1200) or European Regulation (EC) No. 1272/2008.[3][4][7][8] However, this does not eliminate the need for a formal waste characterization. The primary guiding principle in chemical disposal is that the waste generator is responsible for determining if a discarded chemical is classified as hazardous waste .[3][4][6][7]
| Property | Inferred Value / Characteristic | Source (Analogous Compounds) |
| Physical State | Solid, Crystalline Powder | [4][6] |
| Water Solubility | Insoluble / Very Low (<0.1%) | [3][6] |
| Hazard Classification | Generally Not Classified as Hazardous | [3][4][8] |
| Persistence | Not considered a PBT or vPvB substance | [8][9] |
| Primary Disposal Route | Licensed Disposal Company / Incineration | [9] |
The Core Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines a self-validating system for the safe and compliant disposal of this compound waste. The causality behind these steps is rooted in the principles of waste minimization, regulatory compliance, and personnel safety.
Step 1: Waste Characterization
The first and most critical step is to determine the nature of the waste stream.
-
Unused, Pure Product: If you are disposing of expired or surplus this compound in its original container, the waste can likely be managed as a non-hazardous chemical solid, pending local regulations.
-
Process-Contaminated Waste: If the this compound has been used in an experimental process, you must evaluate all potential contaminants. The waste is considered hazardous if it is mixed with or exhibits characteristics of:
-
Ignitability, Corrosivity, Reactivity, or Toxicity (RCRA characteristics).
-
Any substance on the EPA's lists of hazardous wastes.[10]
-
The final waste must be classified based on its most hazardous component.
Step 2: Waste Segregation and Accumulation
Proper segregation prevents accidental reactions and streamlines disposal.
-
Designate a Waste Container: Use a chemically compatible, sealable container clearly labeled "Waste this compound." For solid waste, a securely sealed polyethylene bag placed inside a rigid, labeled container is appropriate.
-
Labeling: The label must clearly state the contents and the words "Hazardous Waste" if applicable.[11] Include the accumulation start date.
-
Storage: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[4][6]
Step 3: Final Disposal Procedures
Never dispose of this compound by pouring it down the drain or placing it in standard municipal trash.[6][12] Its low water solubility and the potential for environmental persistence make this practice unacceptable.
-
Preferred Method: Licensed Waste Disposal Contractor: The most reliable and compliant method is to use your institution's contracted hazardous waste disposal service.
-
Package and label the waste as per the vendor's instructions.
-
Complete a hazardous waste manifest, a legal document that tracks the waste from your facility to its final destination.[11]
-
Schedule a pickup with your EHS department or the vendor.
-
-
Alternative Method: Incineration: For pure, non-hazardous this compound, incineration at a licensed facility is a suitable disposal method.[12] Hazardous combustion products are primarily carbon monoxide and carbon dioxide.[3][6] This should be handled through your certified waste vendor.
Step 4: Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Ensure Proper PPE: Wear gloves, safety goggles, and a lab coat.
-
Contain the Spill: Prevent the solid powder from becoming airborne. Avoid creating dust.[4][6]
-
Clean-Up: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[3][4][6][9]
-
Decontaminate: Clean the spill area with soap and water.
Disposal Decision Logic
The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
References
- 1. This compound | C12H26O2 | CID 12588640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (39516-24-0) for sale [vulcanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. 1,12-Dodecanediol | C12H26O2 | CID 79758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. watson-int.com [watson-int.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. epa.gov [epa.gov]
- 11. hwhenvironmental.com [hwhenvironmental.com]
- 12. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
